molecular formula C19H18CaN2O9 B1501493 Carbaspirin Calcium CAS No. 93803-83-9

Carbaspirin Calcium

货号: B1501493
CAS 编号: 93803-83-9
分子量: 458.4 g/mol
InChI 键: VYMUGTALCSPLDM-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CARBASPIRIN CALCIUM is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

属性

IUPAC Name

calcium;2-acetyloxybenzoate;urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8O4.CH4N2O.Ca/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;2-1(3)4;/h2*2-5H,1H3,(H,11,12);(H4,2,3,4);/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMUGTALCSPLDM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18CaN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52080-78-1 (Parent), 50-78-2 (Parent)
Record name Carbaspirin calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90206099
Record name Carbaspirin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93803-83-9, 5749-67-7
Record name Calcium, bis[2-(acetyloxy)benzoato](urea-O)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93803-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbaspirin calcium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005749677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbaspirin calcium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13612
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carbaspirin calcium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90206099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbasalate calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBASPIRIN CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N667F17JP1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Carbaspirin Calcium: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea (B33335), is a non-steroidal anti-inflammatory drug (NSAID) that offers the therapeutic benefits of aspirin (B1665792) with potentially improved gastrointestinal tolerability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols for the synthesis and analysis of this compound. Detailed data is presented in structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound, also known as calcium carbasalate, is a chelate of calcium bis(2-acetyloxybenzoate) and urea.[1][2] Its unique structure is designed to enhance the solubility and reduce the gastric irritation commonly associated with acetylsalicylic acid (aspirin).

The chemical identity of this compound is defined by the following identifiers:

IdentifierValue
CAS Number 5749-67-7[1]
Molecular Formula C₁₉H₁₈CaN₂O₉[2]
IUPAC Name calcium;bis(2-acetyloxybenzoate);urea[2]
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].C(=O)(N)N.[Ca+2][3]
InChIKey VYMUGTALCSPLDM-UHFFFAOYSA-L[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

PropertyValueReference(s)
Molecular Weight 458.4 g/mol [2]
Appearance White or slightly yellowish crystalline powder.[1]
Solubility Freely soluble in water and dimethylformamide; slightly soluble in ethanol (B145695) and DMSO; practically insoluble in acetone (B3395972) and anhydrous methanol (B129727).[1][4]
Melting Point Approximately 220-240 °C[1]
Boiling Point 321.4 °C at 760 mmHg[5]

Mechanism of Action

The pharmacological effects of this compound are primarily attributable to its active metabolite, acetylsalicylic acid (aspirin).[6] Upon oral administration, this compound is rapidly absorbed and hydrolyzed, releasing acetylsalicylic acid into the bloodstream.

The primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[6][7] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX-1 in platelets also leads to a decrease in the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation, which underlies the antithrombotic effect of the drug.[6]

The complexation with calcium and urea is believed to buffer the acidic nature of aspirin, thereby reducing direct contact with the gastric mucosa and potentially lowering the incidence of gastrointestinal side effects compared to conventional aspirin formulations.[3]

Mechanism_of_Action Carbaspirin_Calcium This compound Hydrolysis Hydrolysis in GI Tract and Bloodstream Carbaspirin_Calcium->Hydrolysis Oral Administration Aspirin Acetylsalicylic Acid (Aspirin) Hydrolysis->Aspirin COX_Enzymes COX-1 and COX-2 Enzymes Aspirin->COX_Enzymes Irreversible Inhibition Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Conversion Thromboxane_A2 Thromboxane A2 COX_Enzymes->Thromboxane_A2 Catalyzes Conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Substrate Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes

Mechanism of Action of this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. Below are summaries of two distinct experimental protocols.

Protocol 1: Reaction in Aqueous Medium

This method involves the reaction of aspirin and urea with calcium carbonate in water, followed by precipitation of the product with methanol.[2]

  • Step 1: Reaction Mixture Preparation: Aspirin (180g) and urea (30g) are added to 1000mL of water and stirred.

  • Step 2: Reaction: The mixture is cooled to 10°C, and 50g of calcium carbonate is added in three portions. The reaction temperature is maintained below 15°C for 1 hour.

  • Step 3: Filtration: The reaction mixture is filtered to remove any unreacted solids.

  • Step 4: Precipitation: 1000mL of methanol is added to the filtrate and stirred for 2 hours, leading to the precipitation of a white solid.

  • Step 5: Purification and Drying: The precipitate is collected by filtration, washed with methanol, and dried under vacuum at 40°C to yield this compound.

Protocol 2: Reaction in Alcoholic Medium

This protocol describes the synthesis of this compound in an alcoholic solvent using calcium propionate (B1217596) as the calcium source.[8]

  • Step 1: Solution A Preparation: Aspirin (50g) and urea (25g) are dissolved in 400g of ethanol by heating to 42°C.

  • Step 2: Solution B Preparation: Calcium propionate (25g) is dissolved in 75g of purified water at 25°C.

  • Step 3: Reaction: Solution B is added dropwise to Solution A at 45°C over 30 minutes. The reaction mixture is then stirred for 5 hours.

  • Step 4: Crystallization: The mixture is cooled to 5°C to induce crystallization.

  • Step 5: Isolation and Drying: The crystals are collected by centrifugation and dried to obtain this compound.

Synthesis_Workflow cluster_0 Protocol 1: Aqueous Medium cluster_1 Protocol 2: Alcoholic Medium P1_Start Start P1_Reactants Aspirin + Urea + Water P1_Start->P1_Reactants P1_Reaction Add Calcium Carbonate (T < 15°C) P1_Reactants->P1_Reaction P1_Filter1 Filtration P1_Reaction->P1_Filter1 P1_Precipitate Add Methanol P1_Filter1->P1_Precipitate P1_Filter2 Filtration & Washing P1_Precipitate->P1_Filter2 P1_Dry Vacuum Drying P1_Filter2->P1_Dry P1_End This compound P1_Dry->P1_End P2_Start Start P2_SolutionA Solution A: Aspirin + Urea in Ethanol P2_Start->P2_SolutionA P2_SolutionB Solution B: Calcium Propionate in Water P2_Start->P2_SolutionB P2_Reaction Dropwise Addition of B to A (45°C) P2_SolutionA->P2_Reaction P2_SolutionB->P2_Reaction P2_Crystallize Cooling to 5°C P2_Reaction->P2_Crystallize P2_Isolate Centrifugation P2_Crystallize->P2_Isolate P2_Dry Drying P2_Isolate->P2_Dry P2_End This compound P2_Dry->P2_End

Experimental Workflows for this compound Synthesis.
Analytical Methods

Illustrative HPLC Method for Aspirin-Containing Formulations:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an acidic buffer (e.g., orthophosphoric acid buffer, pH 4.5) and acetonitrile (B52724) (e.g., 45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 237 nm.

  • Sample Preparation: A known weight of the this compound sample is dissolved in a suitable solvent (e.g., methanol), sonicated, and diluted to the desired concentration with the mobile phase. The solution is then filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has been used to determine the metabolites of this compound (aspirin, salicylic (B10762653) acid, and gentisic acid) in biological matrices, providing high sensitivity and specificity for pharmacokinetic studies.[9]

Pharmacological and Clinical Profile

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed. It is then quickly metabolized into its active components: acetylsalicylic acid (ASA), salicylic acid (SA), and gentisic acid (GA).[10]

A study in broilers reported the following pharmacokinetic parameters after a single oral dose:

MetaboliteCₘₐₓ (µg/mL)Tₘₐₓ (h)t₁/₂ (h)
ASA 8.88 ± 1.310.17011.2 ± 8.04
SA 42.6 ± 4.622.0023.7 ± 17.1
GA 10.1 ± 2.162.0028.6 ± 4.90
Data from a study in broilers and may not be directly extrapolated to humans.[10]
Clinical Applications

This compound is used for its analgesic, anti-inflammatory, and antipyretic properties in the treatment of a variety of conditions, including:

  • Pain (headache, dental pain, menstrual pain)

  • Fever

  • Inflammatory conditions such as rheumatism and rheumatoid arthritis.[1]

Due to its antiplatelet effects, it is also used in the prevention of thromboembolic events.

Adverse Effects and Toxicity

As with other NSAIDs, the use of this compound can be associated with adverse effects, primarily related to the gastrointestinal tract. However, the formulation is designed to minimize these effects compared to standard aspirin.[3] Potential adverse effects include gastrointestinal irritation, bleeding, and hypersensitivity reactions.

Conclusion

This compound represents a significant modification of acetylsalicylic acid, aimed at improving its physicochemical properties and clinical tolerability. This technical guide has provided a detailed overview of its chemical structure, properties, mechanism of action, and methods for its synthesis and analysis. The presented information, including structured data and process diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research, drug development, and quality control. Further research into validated analytical methods and comprehensive clinical comparisons will continue to elucidate the full potential of this important NSAID.

References

An In-depth Technical Guide to the Laboratory Synthesis and Preparation of Carbaspirin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of carbaspirin calcium for laboratory applications. The document details experimental protocols, reaction mechanisms, and analytical methods, presented in a manner suitable for researchers and professionals in the fields of chemistry and drug development.

Introduction to this compound

This compound, also known as carbasalate calcium, is a complex of calcium acetylsalicylate and urea (B33335).[1] It is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties.[2] Similar to its parent compound, acetylsalicylic acid (aspirin), this compound functions by inhibiting the synthesis of prostaglandins.[2][3] Its formulation as a calcium-urea complex enhances its solubility in water, leading to rapid absorption from the gastrointestinal tract.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name calcium;bis(2-acetyloxybenzoate);urea[1]
Molecular Formula C₁₉H₁₈CaN₂O₉[1]
Molecular Weight 458.43 g/mol [1]
Appearance White to off-white crystalline powder[5]
CAS Number 5749-67-7[1]
Melting Point Approx. 220-240 °C[5]
Purity ≥95%[6]

Synthesis of this compound

The synthesis of this compound in a laboratory setting can be achieved through several methods, primarily involving the reaction of acetylsalicylic acid with a calcium salt in the presence of urea. The choice of solvent and base is critical to achieving a high yield and purity of the final product.

The overall reaction for the synthesis of this compound can be represented as follows:

2 C₉H₈O₄ (Acetylsalicylic Acid) + Ca²⁺ + CO(NH₂)₂ (Urea) + 2 OH⁻ → C₁₉H₁₈CaN₂O₉ (this compound) + 2 H₂O

The formation of the this compound complex is a multi-step process. The following diagram illustrates a plausible reaction mechanism:

G cluster_0 Step 1: Deprotonation of Acetylsalicylic Acid cluster_1 Step 2: Formation of Calcium Acetylsalicylate cluster_2 Step 3: Chelation with Urea ASA 2 x Acetylsalicylic Acid (ASA) ASA_ion 2 x Acetylsalicylate Anion ASA->ASA_ion + Base 2 x Base (e.g., NH₃ or OH⁻) Base->ASA_ion + Water 2 x Conjugate Acid (e.g., NH₄⁺ or H₂O) ASA_ion->Water ASA_ion2 2 x Acetylsalicylate Anion Ca_source Calcium Source (e.g., Ca(NO₃)₂ or CaCO₃) Ca_ion Ca²⁺ Ca_source->Ca_ion Dissociation Ca_ASA Calcium Acetylsalicylate Ca_ion->Ca_ASA + ASA_ion2->Ca_ASA + Ca_ASA2 Calcium Acetylsalicylate Carbaspirin_Calcium This compound Complex Ca_ASA2->Carbaspirin_Calcium + Urea Urea Urea->Carbaspirin_Calcium → Chelation

Figure 1: Proposed reaction mechanism for the formation of this compound.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily in patent literature. Below are detailed protocols for two common laboratory-scale preparations.

  • Dissolution of Reactants: In a suitable reaction vessel, add 100g of acetylsalicylic acid, 46g of calcium nitrate, and 20g of urea to 300mL of methanol (B129727). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

  • Cooling and Basification: Cool the reaction mixture to 0-2°C in an ice bath. While stirring, slowly add 35mL of aqueous ammonia (B1221849) solution at a rate of 1-2mL per minute.

  • Reaction: After the addition of ammonia, warm the reaction mixture to 32-35°C and maintain this temperature for 2 hours.

  • Crystallization and Isolation: Cool the reaction solution to 2-4°C and allow it to stand for 1 hour to facilitate crystal growth. Collect the precipitate by suction filtration.

  • Drying: Dry the collected solid under vacuum at 45-50°C for approximately 3.5 hours to obtain this compound. The reported yield for this method is approximately 93%.

  • Initial Mixture: In a reaction vessel, combine 180g of acetylsalicylic acid and 30g of urea in 1000mL of water. Stir the mixture and cool it to approximately 10°C.

  • Reaction with Calcium Carbonate: Add 50g of calcium carbonate to the mixture in three portions, ensuring the reaction temperature does not exceed 15°C. Continue stirring for 1 hour.

  • Filtration: After the reaction is complete, filter the mixture to remove any unreacted calcium carbonate or other insoluble impurities.

  • Precipitation: Add 1000mL of methanol to the filtrate and stir for 2 hours. A white precipitate of this compound will form.

  • Washing and Drying: Collect the precipitate by filtration. Wash the filter cake by soaking it in 500mL of methanol for 5 hours. Filter the solid again and dry it under vacuum at 40°C. The reported yield for this method is approximately 92%.[4]

Table 2: Summary of Selected Synthesis Methods for this compound

MethodCalcium SourceBaseSolvent(s)Reaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
1Calcium NitrateAmmoniaMethanol0-2 (initial), 32-35 (reaction)293[7]
2Calcium Carbonate-Water, Methanol10-15192[4]
3Calcium NitrateAmmoniaAcetone, EthanolRoom TemperatureNot specified89-93[7]

Experimental Workflow

The following diagram outlines a generalized workflow for the laboratory synthesis and preparation of this compound, based on the common steps identified in various reported protocols.

G start Start dissolution Dissolution of Reactants (Acetylsalicylic Acid, Calcium Source, Urea) start->dissolution reaction Reaction (Addition of Base if required, Temperature Control) dissolution->reaction crystallization Crystallization/Precipitation (Cooling, Addition of Anti-solvent) reaction->crystallization isolation Isolation (Filtration) crystallization->isolation washing Washing (with appropriate solvent) isolation->washing drying Drying (Vacuum Oven) washing->drying characterization Characterization (Purity, Identity) drying->characterization end End characterization->end G phospholipids Membrane Phospholipids phospholipase Phospholipase A₂ phospholipids->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox COX-1 / COX-2 Enzymes arachidonic_acid->cox prostaglandins Prostaglandins (PGG₂/PGH₂) cox->prostaglandins downstream Other Prostaglandins and Thromboxanes prostaglandins->downstream inflammation Inflammation, Pain, Fever downstream->inflammation carbaspirin This compound (hydrolyzes to Salicylate) carbaspirin->cox Inhibits

References

Navigating the Metabolic Journey of Carbaspirin Calcium in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pharmacokinetics and metabolism of carbaspirin calcium, a complex of calcium acetylsalicylate and urea, within various animal models. By providing a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) profile, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary for advancing preclinical and clinical research.

Core Concepts in this compound Pharmacokinetics

This compound serves as a soluble prodrug of acetylsalicylic acid (aspirin). Following administration, it is rapidly hydrolyzed to release aspirin (B1665792), which is then further metabolized. The primary metabolic cascade involves the conversion of aspirin to salicylic (B10762653) acid and subsequently to other metabolites, such as gentisic acid. Understanding the pharmacokinetic parameters of these key metabolites is crucial for evaluating the efficacy and safety of this compound.

Pharmacokinetic Profile in a Broiler Model

A pivotal study in broilers provides key insights into the pharmacokinetic profile of this compound following oral administration. The primary metabolites—aspirin (ASA), salicylic acid (SA), and gentisic acid (GA)—were quantified in plasma, revealing a rapid metabolic cascade.

Quantitative Data Summary

The following table summarizes the mean pharmacokinetic parameters of aspirin, salicylic acid, and gentisic acid in broilers after a single oral dose of 40 mg/kg of this compound soluble powder.[1][2]

ParameterAspirin (ASA)Salicylic Acid (SA)Gentisic Acid (GA)
Cmax (μg/mL) 8.88 ± 1.3142.6 ± 4.6210.1 ± 2.16
Tmax (h) 0.1702.002.00
t½ (h) 11.2 ± 8.0423.7 ± 17.128.6 ± 4.90

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Terminal half-life.

Experimental Protocol: Pharmacokinetic Study in Broilers[1][2]
  • Animal Model: Broilers with a body weight of 2.0 ± 0.3 kg.

  • Drug Administration: A single oral dose of 40 mg/kg body weight of this compound soluble powder.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analytical Method: The plasma concentrations of aspirin (ASA), salicylic acid (SA), and gentisic acid (GA) were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental analysis to calculate the key pharmacokinetic parameters.

Metabolic Pathway of this compound

The metabolic conversion of this compound is a sequential process initiated by its rapid hydrolysis. The following diagram illustrates the primary metabolic pathway.

cluster_absorption Gastrointestinal Tract cluster_metabolism Systemic Circulation & Tissues This compound This compound Aspirin (ASA) Aspirin (ASA) This compound->Aspirin (ASA) Hydrolysis Salicylic Acid (SA) Salicylic Acid (SA) Aspirin (ASA)->Salicylic Acid (SA) Esterases Gentisic Acid (GA) Gentisic Acid (GA) Salicylic Acid (SA)->Gentisic Acid (GA) Hydroxylation Other Metabolites Other Metabolites Salicylic Acid (SA)->Other Metabolites

Metabolic cascade of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The determination of this compound's metabolites in animal models follows a structured experimental workflow, from drug administration to data analysis.

Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Drug Administration Drug Administration Animal Model Selection->Drug Administration Blood Sample Collection Blood Sample Collection Drug Administration->Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Sample Preparation Sample Preparation Plasma Separation->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling End End Pharmacokinetic Modeling->End

Workflow for pharmacokinetic studies.

Comparative Pharmacokinetics: Insights from Aspirin Studies

While data on this compound in other species is limited, the extensive body of research on aspirin's pharmacokinetics provides a valuable comparative framework. The absorption, metabolism, and elimination of aspirin have been shown to vary significantly across different animal species, including rats, dogs, cats, horses, and ruminants.[3][4] For instance, cats exhibit a deficiency in glucuronyl transferase, an enzyme important for salicylate (B1505791) metabolism, leading to a longer elimination half-life of aspirin compared to other species.[3] Such species-specific differences highlight the importance of conducting dedicated pharmacokinetic studies for this compound in the target animal model for any new drug development program.

The Role of Calcium in this compound

This compound is a complex that includes calcium. While the primary pharmacological activity is derived from the acetylsalicylate moiety, the presence of calcium may influence the compound's solubility and absorption characteristics. The intestinal absorption of calcium itself is a complex process regulated by hormones such as calcitriol (B1668218) and parathyroid hormone.[5][6] However, the direct impact of the calcium component on the overall pharmacokinetic profile of the aspirin metabolites from this compound requires further investigation.

Conclusion and Future Directions

The study in broilers provides a solid foundation for understanding the pharmacokinetics of this compound. It demonstrates rapid conversion to aspirin and subsequent metabolism to salicylic acid and gentisic acid. For drug development professionals, this underscores the necessity of quantifying these primary metabolites to accurately characterize the drug's in vivo behavior.

Future research should focus on expanding the pharmacokinetic database of this compound to include other relevant animal models, such as rodents and larger mammals. Direct comparative studies between this compound and aspirin would also be invaluable in elucidating the specific contribution of the calcium-urea complex to the overall ADME profile. A deeper understanding of these aspects will be instrumental in the rational design of preclinical studies and the successful translation of research findings to clinical applications.

References

Carbaspirin calcium vs acetylsalicylic acid fundamental differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Differences Between Carbaspirin Calcium and Acetylsalicylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylsalicylic acid (ASA), commonly known as aspirin (B1665792), is a cornerstone of pharmacotherapy, valued for its analgesic, antipyretic, anti-inflammatory, and antiplatelet effects.[1][2] Its primary limitation, however, is its propensity to cause gastrointestinal (GI) irritation and damage.[3] This has driven the development of alternative formulations designed to mitigate these adverse effects. This compound, also known as carbasalate calcium, is one such derivative. It is a complex of calcium acetylsalicylate and urea (B33335), engineered to enhance solubility and improve GI tolerance while retaining the therapeutic efficacy of the parent compound.[3][4][5] This technical guide provides a detailed examination of the core chemical, pharmacokinetic, pharmacodynamic, and clinical differences between these two compounds.

Chemical and Physical Properties

The fundamental distinction between this compound and acetylsalicylic acid lies in their chemical structure. Acetylsalicylic acid is a single organic molecule.[6] this compound, conversely, is a molecular complex—a chelate of calcium acetylsalicylate with urea.[1][4] This complex consists of two acetylsalicylate anions, one calcium cation (Ca²⁺), and one molecule of urea.[7][8][9] This structural difference is the primary determinant of their differing physicochemical properties, most notably solubility.

This compound is described as being freely or easily soluble in water.[4][10] In contrast, acetylsalicylic acid has limited solubility in aqueous solutions, with its solubility in PBS (pH 7.2) being approximately 2.7 mg/mL.[6] The enhanced water solubility of this compound is a key factor influencing its absorption profile. However, this complex can be less stable under conditions of high temperature and humidity, with studies showing that effervescent tablets containing calcium carbasalate had a higher degradation rate compared to other aspirin formulations.[11]

G Figure 1: Molecular Structures and Relationship cluster_ASA Acetylsalicylic Acid (ASA) cluster_Components This compound Components cluster_Carbaspirin This compound Complex ASA C₉H₈O₄ ASA_ion 2 x Acetylsalicylate (C₉H₇O₄⁻) ASA->ASA_ion Forms anion in complex Carbaspirin C₁₉H₁₈CaN₂O₉ ASA_ion->Carbaspirin Forms Complex Calcium 1 x Calcium (Ca²⁺) Calcium->Carbaspirin Forms Complex Urea 1 x Urea (CH₄N₂O) Urea->Carbaspirin Forms Complex

Figure 1: Molecular Structures and Relationship

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundAcetylsalicylic Acid
Chemical Name Calcium bis(2-acetyloxybenzoate) complex with urea[7]2-(acetyloxy)benzoic acid[6]
Molecular Formula C₁₉H₁₈CaN₂O₉[7][8]C₉H₈O₄[6]
Molecular Weight 458.4 g/mol [7][8]180.2 g/mol [6]
CAS Number 5749-67-7[4][7]50-78-2[6]
Appearance White crystalline powder[4]White crystalline substance[12]
Solubility in Water Freely soluble, easily soluble[4][10]Sparingly soluble (~2.7 mg/mL at pH 7.2)[6]
Stability Stable in dry conditions; hydrolyzes in humidity.[11] Complex may be less stable at high temperatures.[11]Stable in dry air; hydrolyzes rapidly in moist air or aqueous solutions.[12][13]

Pharmacokinetics: Absorption, Bioavailability, and Metabolism

The structural differences directly impact the pharmacokinetic profiles of the two compounds. This compound is designed for rapid dissolution and absorption.[4][10] Upon ingestion, the complex dissociates, releasing acetylsalicylate, which is then rapidly absorbed.[5] This can lead to a quicker onset of action.[5]

Both compounds are effectively prodrugs. The acetylsalicylate moiety is the active component for antiplatelet action, while its hydrolysis product, salicylic (B10762653) acid, is responsible for most of the anti-inflammatory and analgesic effects.[14] This hydrolysis occurs rapidly in the gastrointestinal tract, blood, and liver.[14] The systemic bioavailability of intact acetylsalicylic acid from standard oral tablets is approximately 50-70% due to this extensive first-pass hydrolysis.[15][16] this compound is reported to have high bioavailability, and upon absorption, it is quickly hydrolyzed into salicylic acid in the bloodstream.[4][10]

G Figure 2: Metabolic Pathway from Ingestion to Active Metabolite Ingestion Oral Ingestion of This compound Dissociation Dissociation in GI Tract Ingestion->Dissociation Absorption Rapid Absorption Dissociation->Absorption ASA_systemic Systemic Acetylsalicylic Acid (Antiplatelet Action) Absorption->ASA_systemic Hydrolysis Systemic Hydrolysis (Blood, Liver) SA_systemic Systemic Salicylic Acid (Analgesic, Anti-inflammatory) Hydrolysis->SA_systemic ASA_systemic->Hydrolysis Excretion Metabolism & Renal Excretion SA_systemic->Excretion

Figure 2: Metabolic Pathway from Ingestion to Active Metabolite

Table 2: Comparison of Pharmacokinetic Parameters

ParameterThis compoundAcetylsalicylic Acid (Plain, non-enteric)
Absorption Rapid oral absorption[4]Rapid absorption from stomach and intestine[14]
Bioavailability (as ASA) Reported as high[4][10]~50-70% due to first-pass hydrolysis[15][16]
Time to Peak (Tₘₐₓ) Expected to be rapid due to high solubility~0.5 hours[16]
Metabolism Rapidly hydrolyzed to salicylic acid in circulation[5][10]Rapidly hydrolyzed to salicylic acid in GI mucosa, blood, and liver[14]
Half-life (t₁/₂ of ASA) Very short, similar to ASA~0.25 hours[14]
Half-life (t₁/₂ of Salicylate) 2-30 hours (dose-dependent)2-30 hours (dose-dependent)[14]

Pharmacodynamics: Mechanism of Action

From a pharmacodynamic standpoint, this compound and acetylsalicylic acid are identical. The therapeutic and adverse effects of both are mediated by the acetylsalicylate molecule and its primary metabolite, salicylic acid.[4][5]

The core mechanism is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] Acetylsalicylic acid acts as an acetylating agent, covalently bonding to a serine residue in the active site of the COX enzymes.[2] This action blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs).

  • Inhibition of COX-1 in platelets prevents the synthesis of Thromboxane (B8750289) A₂ (TXA₂), a potent promoter of platelet aggregation. This irreversible action lasts for the life of the platelet (7-10 days) and is the basis for the antiplatelet effect used in cardiovascular disease prevention.[5][17]

  • Inhibition of COX-2 (and COX-1) in peripheral tissues and the central nervous system reduces the synthesis of prostaglandins (like PGE₂) that mediate inflammation, pain, and fever.[2][5]

G Figure 3: Prostaglandin (B15479496) Synthesis Pathway and Site of Inhibition Membrane Cell Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic via Phospholipase A₂ COX COX-1 / COX-2 Enzymes Arachidonic->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Prostanoids Prostaglandins (PGE₂, etc.) Thromboxane A₂ (TXA₂) PGH2->Prostanoids via specific synthases Effects Inflammation, Pain, Fever, Platelet Aggregation Prostanoids->Effects Aspirin Acetylsalicylic Acid (from both drugs) Aspirin->COX Irreversible Inhibition

Figure 3: Prostaglandin Synthesis Pathway and Site of Inhibition

Clinical and Safety Profile: The Gastrointestinal Advantage

The most significant clinical difference is the improved gastrointestinal safety profile of this compound.[3] The gastric damage caused by ASA is twofold: a direct topical irritant effect on the gastric mucosa and a systemic effect from the inhibition of protective prostaglandins (PGE₂) which maintain mucosal blood flow and bicarbonate/mucus secretion.[3]

The this compound complex is designed to reduce the direct topical damage. The urea and calcium components act as buffers, and the high solubility is thought to decrease the concentration of acidic ASA in direct contact with the stomach lining.[3][5] A comparative study provided strong evidence for this, showing significantly less gastroduodenal mucosal damage with this compound than with bioequivalent doses of ASA.[18]

However, it is crucial to note that this compound cannot eliminate the systemic mechanism of GI damage. A population-based study on low-dose formulations found that the incidence of peptic ulcer disease was similar between users of effervescent calcium carbasalate and regular acetylsalicylic acid, suggesting that at low doses used for cardioprotection, the systemic effect is the predominant cause of ulceration.[19]

Table 3: Gastroduodenal Mucosal Damage (5-Day High-Dose Treatment) [18]

ParameterAcetylsalicylic Acid (ASA)Effervescent Calcium Carbasalate (ECC)P-value
Total Gastric Erosions (mean) 23.89.10.004
Gastric Body Lanza Score (mean) HigherLower0.003
Visual Analogue Score for Damage (mean) 32.7 mm16.9 mm0.008
Serum Salicylate (B1505791) Conc. (mg/L) 6658NS
Serum Thromboxane B₂ Inhibition (%) 97.2%95.2%NS
Gastric Mucosal PGE₂ Suppression (%) 83.4%84.3%NS

(NS = Not Significant)

Experimental Protocols

The key clinical data differentiating the GI safety of these compounds comes from well-designed comparative trials. The protocol for the study cited above provides a template for such an evaluation.

Methodology: Comparative Gastroduodenal Mucosal Damage Assessment [18]

  • Study Design: An endoscopist-blinded, randomised, cross-over trial. This design is robust as each subject acts as their own control, minimizing inter-individual variability.

  • Participants: 20 healthy human volunteers.

  • Treatment Arms:

    • Acetylsalicylic acid (ASA): 650 mg administered three times daily.

    • Effervescent Calcium Carbasalate (ECC): 826.8 mg administered three times daily (a dose bioequivalent to 650 mg of ASA).

  • Duration: Each treatment period lasted for five days, with a washout period between the cross-over phases.

  • Primary Endpoint Assessment: Endoscopy performed at baseline (before treatment) and on day 5 of each treatment period to visually assess and score mucosal damage (e.g., using the Lanza score).

  • Secondary Endpoint Assessment:

    • Pharmacokinetics: Measurement of serum salicylate concentrations to confirm bioequivalence.

    • Pharmacodynamics: Measurement of serum thromboxane B₂ to confirm equivalent systemic antiplatelet effect and gastric mucosal prostaglandin E₂ (PGE₂) concentrations (via biopsy) to confirm equivalent local COX inhibition.

G Figure 4: Experimental Workflow for Comparative GI Safety Study cluster_GroupA Group A cluster_GroupB Group B cluster_GroupA2 Group A (Crossover) cluster_GroupB2 Group B (Crossover) Start Recruit Healthy Volunteers (n=20) Baseline Baseline Endoscopy & Blood/Biopsy Samples Start->Baseline Randomize Randomization Baseline->Randomize TreatA1 5-Day Treatment: ASA (650mg TID) Randomize->TreatA1 TreatB1 5-Day Treatment: ECC (826.8mg TID) Randomize->TreatB1 EndoA1 Day 5 Endoscopy & Blood/Biopsy Samples TreatA1->EndoA1 Washout Washout Period EndoA1->Washout EndoB1 Day 5 Endoscopy & Blood/Biopsy Samples TreatB1->EndoB1 EndoB1->Washout TreatA2 5-Day Treatment: ECC (826.8mg TID) Washout->TreatA2 TreatB2 5-Day Treatment: ASA (650mg TID) Washout->TreatB2 EndoA2 Day 5 Endoscopy & Blood/Biopsy Samples TreatA2->EndoA2 Analysis Data Analysis (Blinded Endoscopist) EndoA2->Analysis EndoB2 Day 5 Endoscopy & Blood/Biopsy Samples TreatB2->EndoB2 EndoB2->Analysis

Figure 4: Experimental Workflow for Comparative GI Safety Study

Conclusion

The fundamental difference between this compound and acetylsalicylic acid stems from this compound's nature as a soluble molecular complex with urea. This chemical distinction confers a significant pharmacokinetic advantage in terms of solubility and a clinical advantage in reducing direct, topically-induced gastroduodenal damage, particularly at higher, anti-inflammatory doses. For drug development professionals, this compound represents a successful application of formulation science to mitigate a well-known adverse effect of a highly effective drug. However, it is critical to recognize that the systemic, prostaglandin-inhibition-mediated risk of GI injury remains, a factor that becomes predominant at the low doses used for cardiovascular prophylaxis. Understanding these core differences is essential for the rational design of future salicylates and for selecting the appropriate therapeutic agent based on dose, indication, and patient risk profile.

References

The In Vivo Transformation of Carbaspirin Calcium: A Technical Guide to its Degradation into Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo degradation pathway of carbaspirin calcium to its primary active metabolite, salicylic (B10762653) acid. This compound, a complex of calcium acetylsalicylate and urea, is a soluble formulation designed for rapid absorption and reduced gastric irritation compared to standard aspirin (B1665792).[1] Understanding its metabolic fate is crucial for optimizing drug delivery, ensuring therapeutic efficacy, and minimizing potential adverse effects. This document details the enzymatic processes, pharmacokinetic parameters, and analytical methodologies pertinent to the study of this widely used analgesic and anti-inflammatory agent.

The Degradation Pathway: From Prodrug to Active Metabolite

Upon oral administration, this compound readily dissolves in the gastrointestinal tract, dissociating into calcium, urea, and acetylsalicylic acid (aspirin).[2] Aspirin itself acts as a prodrug, with its primary therapeutic effects attributed to its subsequent metabolite, salicylic acid.[3] The conversion of aspirin to salicylic acid is a rapid hydrolysis reaction, primarily occurring in the gastrointestinal mucosa, blood, and liver.[3][4]

The hydrolysis of the acetyl ester bond in aspirin is catalyzed by a variety of non-specific esterases. Key enzymes implicated in this biotransformation include:

  • Acetylsalicylate Deacetylase: This enzyme, also known as aspirin esterase, plays a significant role in the deacetylation of aspirin.[5]

  • Microsomal Carboxylesterases: Notably, human carboxylesterase 2 (CES2) is involved in the rapid deacetylation of aspirin in the liver.[6]

  • Butyrylcholinesterase (BChE): Found in plasma, BChE contributes to the hydrolysis of aspirin.[7]

  • Intra-erythrocyte Arylesterase: This enzyme, present within red blood cells, is also responsible for the deacetylation of aspirin to salicylate.[[“]]

Following its formation, salicylic acid undergoes further metabolism, primarily in the liver, through conjugation with glycine (B1666218) to form salicyluric acid, or with glucuronic acid. A smaller fraction is oxidized to gentisic acid and other hydroxybenzoic acids.[4][9][10]

G Carbaspirin_Calcium This compound (Oral Administration) Dissociation Dissociation in GI Tract Carbaspirin_Calcium->Dissociation Aspirin Acetylsalicylic Acid (Aspirin) Dissociation->Aspirin Hydrolysis Enzymatic Hydrolysis (GI Mucosa, Blood, Liver) Aspirin->Hydrolysis Salicylic_Acid Salicylic Acid (Active Metabolite) Hydrolysis->Salicylic_Acid Metabolism Further Metabolism (Liver) Salicylic_Acid->Metabolism Excretion Renal Excretion Salicylic_Acid->Excretion Metabolites Salicyluric Acid, Glucuronides, Gentisic Acid Metabolism->Metabolites Metabolites->Excretion

In vivo degradation pathway of this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of aspirin and its metabolite, salicylic acid, is characterized by rapid absorption and elimination of the parent drug and a longer half-life for the active metabolite. The use of soluble formulations like this compound leads to a faster attainment of peak plasma concentrations of salicylic acid compared to standard aspirin tablets.[5]

Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters for acetylsalicylic acid and salicylic acid following oral administration in humans.

ParameterAcetylsalicylic Acid (Aspirin)Salicylic AcidReference(s)
Oral Bioavailability (F) ~68%-[3]
Time to Peak Plasma Concentration (Tmax) 0.29 - 3.42 hours (formulation dependent)~30 minutes (soluble forms)[5][11]
Peak Plasma Concentration (Cmax) 221 - 6000 ng/mL (dose and formulation dependent)3.23 - 6.33 µg/mL[11][12]
Volume of Distribution (Vd) 10.5 L11.9 L[3]
Plasma Half-life (t1/2) ~0.25 hours2 hours (may increase with dose)[3]
Clearance (CL) 39 L/h3.6 L/h (dose-dependent)[3]
Pharmacokinetic Parameters in Broilers

For comparative purposes, the following table presents pharmacokinetic data from a study on broilers administered this compound orally at a single dose of 40 mg/kg body weight.[13]

AnalyteCmax (µg/mL)Tmax (hours)t1/2λz (hours)
Acetylsalicylic Acid (ASA) 8.88 ± 1.310.17011.2 ± 8.04
Salicylic Acid (SA) 42.6 ± 4.622.0023.7 ± 17.1
Gentisic Acid (GA) 10.1 ± 2.162.0028.6 ± 4.90

Experimental Protocols for Quantification

The accurate quantification of acetylsalicylic acid and salicylic acid in biological matrices is critical for pharmacokinetic and metabolic studies. Due to the rapid in vitro hydrolysis of aspirin, sample handling is a crucial step.

Sample Collection and Handling
  • Anticoagulant: Blood samples should be collected in chilled tubes containing a fluoride (B91410) anticoagulant (e.g., sodium fluoride or potassium fluoride) to inhibit esterase activity.[14][15]

  • Plasma Separation: Plasma should be isolated promptly by centrifugation at low temperatures.[15]

  • Stabilization: The addition of an esterase inhibitor like physostigmine (B191203) can further prevent the ex vivo hydrolysis of aspirin.[14]

  • Storage: Plasma samples should be stored frozen, typically at -20°C or below, until analysis.

Sample Preparation

A common and effective method for extracting aspirin and salicylic acid from plasma is liquid-liquid extraction (LLE) or protein precipitation (PPT).

  • Protein Precipitation: This method involves the addition of a solvent such as acetonitrile (B52724) to the plasma sample to precipitate proteins.[16]

  • Liquid-Liquid Extraction: After acidification of the plasma sample (e.g., with formic acid), the analytes can be extracted into an organic solvent mixture, such as ethyl acetate (B1210297) and diethyl ether.[17]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of acetylsalicylic acid and salicylic acid due to its high sensitivity and selectivity.[4][16]

  • Chromatography: Reversed-phase chromatography is typically employed using a C8 or C18 column.[15][17]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing an acidifier like formic or acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is commonly used for separation.[17]

  • Detection: Mass spectrometry is performed using electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and the internal standard.[2][16]

    • Aspirin (ASA) transition: m/z 179.1 → 137.0[2]

    • Salicylic Acid (SA) transition: m/z 136.8 → 93.0 or m/z 136.8 → 65.0[2][4]

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood_Sample Blood Sample (Fluoride Anticoagulant) Centrifugation Centrifugation Blood_Sample->Centrifugation Plasma Plasma Centrifugation->Plasma Acidification Acidification Plasma->Acidification Extraction Liquid-Liquid Extraction or Protein Precipitation Acidification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Column Reversed-Phase LC Column Injection->LC_Column MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Column->MS_Detection Quantification Quantification MS_Detection->Quantification

Experimental workflow for ASA and SA quantification.

Mechanism of Action of Salicylic Acid

The primary mechanism of action of salicylic acid is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[[“]] Unlike aspirin, which irreversibly inhibits COX through acetylation, salicylic acid is a reversible inhibitor.[[“]] Salicylic acid also modulates various cellular signaling pathways, including the NF-κB and MAPK pathways, contributing to its anti-inflammatory effects.[[“]]

G Salicylic_Acid Salicylic Acid COX_Enzymes COX-1 and COX-2 Enzymes Salicylic_Acid->COX_Enzymes Reversible Inhibition NF_kB_MAPK NF-κB and MAPK Signaling Pathways Salicylic_Acid->NF_kB_MAPK Inhibition Prostaglandin_Synthesis Prostaglandin Synthesis COX_Enzymes->Prostaglandin_Synthesis Inflammation Inflammation, Pain, Fever Prostaglandin_Synthesis->Inflammation Gene_Expression Inflammatory Gene Expression NF_kB_MAPK->Gene_Expression Gene_Expression->Inflammation

Mechanism of action of salicylic acid.

Conclusion

The in vivo degradation of this compound is a rapid and efficient process that delivers the active metabolite, salicylic acid, to the systemic circulation. The solubility of this compound facilitates faster absorption compared to traditional aspirin formulations. A thorough understanding of the enzymatic hydrolysis, pharmacokinetic properties, and appropriate analytical methods is essential for researchers and drug development professionals working with this important therapeutic agent. The information presented in this guide provides a solid foundation for further investigation and development in the field of salicylate-based therapies.

References

Carbaspirin Calcium: A Technical Whitepaper on its Antipyretic and Analgesic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) with established antipyretic and analgesic properties.[1] This technical guide provides an in-depth analysis of the core mechanisms, pharmacokinetic and pharmacodynamic profiles, and experimental validation of this compound's therapeutic effects. Through a comprehensive review of available scientific literature, this document outlines the signaling pathways modulated by the compound, presents quantitative data in structured tables, and details experimental protocols for its evaluation. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of analgesic and antipyretic agents.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the action of its active metabolite, acetylsalicylic acid (aspirin).[2] Upon oral administration, this compound dissolves and dissociates, releasing acetylsalicylic acid, which is then absorbed.[2] The core mechanism of action is the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1]

These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of pain, fever, and inflammation.[3] By acetylating a serine residue in the active site of COX enzymes, aspirin (B1665792) blocks the synthesis of prostaglandins, leading to its analgesic and antipyretic effects.[1]

Analgesic Action

Prostaglandins, particularly PGE2 and PGI2, play a crucial role in pain perception by sensitizing peripheral nociceptors to various chemical and mechanical stimuli. By inhibiting the production of these prostaglandins, this compound reduces the sensitization of nerve endings, thereby increasing the pain threshold and producing an analgesic effect.

Antipyretic Action

Fever is primarily regulated by the hypothalamus. In response to pyrogenic stimuli, such as infections, the body produces cytokines that stimulate the synthesis of prostaglandin (B15479496) E2 (PGE2) in the hypothalamus. PGE2 then acts on the thermoregulatory center to elevate the body's temperature set-point. This compound's antipyretic effect is achieved by inhibiting COX-2-mediated PGE2 synthesis in the hypothalamus, which resets the thermostat to a normal temperature.

Signaling Pathways

The analgesic and antipyretic effects of this compound are a direct consequence of its interference with the prostaglandin synthesis pathway.

Prostaglandin Synthesis Pathway and its Inhibition

The following diagram illustrates the cascade from membrane phospholipids (B1166683) to the production of prostaglandins and how this compound intervenes.

G Prostaglandin Synthesis Pathway and Inhibition by this compound Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid COX COX-1 & COX-2 Arachidonic_Acid->COX PLA2->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Carbaspirin_Calcium This compound -> Aspirin Carbaspirin_Calcium->Inhibition Inhibition->COX

Caption: Inhibition of COX enzymes by the active metabolite of this compound.

Signaling in Nociception and Pyrexia

The downstream effects of prostaglandin synthesis are depicted in the following signaling pathway.

G Signaling in Nociception and Pyrexia cluster_0 Peripheral Nociception cluster_1 Central Pyrexia Regulation PGE2_Pain PGE2 / PGI2 Nociceptor Nociceptor Sensitization PGE2_Pain->Nociceptor Pain_Signal Pain Signal to CNS Nociceptor->Pain_Signal Pyrogens Pyrogens (e.g., IL-1β) PGE2_Fever PGE2 Synthesis in Hypothalamus Pyrogens->PGE2_Fever Thermoregulatory_Center Elevated Thermoregulatory Set-Point PGE2_Fever->Thermoregulatory_Center Fever Fever Thermoregulatory_Center->Fever Carbaspirin_Calcium This compound (via Aspirin) Carbaspirin_Calcium->Inhibition_Pain Carbaspirin_Calcium->Inhibition_Fever Inhibition_Pain->PGE2_Pain Inhibition_Fever->PGE2_Fever

Caption: this compound's dual action in mitigating pain and fever.

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of the major metabolites of this compound after a single oral dose of 40 mg/kg in broilers.[4][5] This data provides insight into the absorption and metabolism of the active components.

MetaboliteCmax (µg/mL)Tmax (h)t1/2λz (h)
Aspirin (ASA)8.88 ± 1.310.17011.2 ± 8.04
Salicylic Acid (SA)42.6 ± 4.622.0023.7 ± 17.1
Gentisic Acid (GA)10.1 ± 2.162.0028.6 ± 4.90
Pharmacodynamic Effects

A human volunteer study comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) provides key pharmacodynamic data.[6]

ParameterAcetylsalicylic Acid (ASA)Effervescent Calcium Carbasalate (ECC)p-value
Gastroduodenal Damage
Total Gastric Erosions (mean)23.8 (16.1)9.1 (8.7)0.004
Gastric Body Lanza Score (mean)--0.003
Visual Analogue Score (mm, mean)32.7 (20.8)16.9 (15.9)0.008
Biomarker Levels
Serum Salicylate (mg/L, mean)66 (23)58 (17)NS
Serum Thromboxane B2 Inhibition (%)97.2 (3.5)95.2 (5.5)NS
Mucosal PGE2 Synthesis Suppression (%)83.4 (17.1)84.3 (12.9)NS

NS: Not Significant

Antipyretic Dose-Response of Aspirin
Aspirin Dose (mg/kg)Mean Temperature Reduction (°C at 4h)
5> 1.0
10> 1.5
15> 1.5

Experimental Protocols

The following are standard preclinical models for assessing the analgesic and antipyretic properties of compounds like this compound.

Acetic Acid-Induced Writhing Test (Analgesia)

This protocol is used to evaluate peripheral analgesic activity.

G Acetic Acid-Induced Writhing Test Workflow Start Acclimatize Mice Grouping Group Animals (n=6-10/group) - Vehicle Control - Positive Control (e.g., Aspirin) - this compound (various doses) Start->Grouping Dosing Oral Administration of Test Substance Grouping->Dosing Wait Wait 30-60 minutes Dosing->Wait Induction Intraperitoneal Injection of Acetic Acid (0.6%) Wait->Induction Observation Observe and Count Writhing Responses for 20-30 minutes Induction->Observation Analysis Calculate % Inhibition of Writhing Observation->Analysis End End of Experiment Analysis->End

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

  • Animals: Male Swiss albino mice (20-25 g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to control (vehicle), positive control (e.g., aspirin), and test groups (different doses of this compound).

  • Administration: Administer the test substances orally.

  • Induction of Writhing: After a predetermined absorption time (e.g., 60 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Brewer's Yeast-Induced Pyrexia (Antipyresis)

This protocol is a standard method for evaluating the antipyretic activity of a drug.

G Brewer's Yeast-Induced Pyrexia Workflow Start Acclimatize Rats Baseline_Temp Measure Baseline Rectal Temperature Start->Baseline_Temp Induce_Fever Subcutaneous Injection of Brewer's Yeast Suspension (15%) Baseline_Temp->Induce_Fever Wait_Fever Wait 18 hours for Fever to Develop Induce_Fever->Wait_Fever Confirm_Fever Confirm Pyrexia (Rectal Temp > 38.5°C) Wait_Fever->Confirm_Fever Grouping Group Pyretic Animals - Vehicle Control - Positive Control (e.g., Paracetamol) - this compound (various doses) Confirm_Fever->Grouping Dosing Oral Administration of Test Substance Grouping->Dosing Measure_Temp Measure Rectal Temperature at 0.5, 1, 2, 3, and 4 hours post-dosing Dosing->Measure_Temp Analysis Calculate Reduction in Rectal Temperature Measure_Temp->Analysis End End of Experiment Analysis->End

Caption: Workflow for the Brewer's yeast-induced pyrexia test.

Methodology:

  • Animals: Wistar rats (150-200 g).

  • Acclimatization: House animals in a controlled environment.

  • Baseline Temperature: Measure the initial rectal temperature of each rat.

  • Induction of Pyrexia: Inject a 15% aqueous suspension of Brewer's yeast subcutaneously into the dorsal region.

  • Fever Development: After 18 hours, measure the rectal temperature again to confirm the induction of fever.

  • Grouping and Administration: Animals showing a significant rise in temperature are selected and divided into groups. Administer the test substances orally.

  • Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., 0, 30, 60, 120, and 180 minutes) after drug administration.

  • Data Analysis: Compare the temperature changes in the treated groups with the control group to determine the antipyretic activity.

Conclusion

This compound is an effective antipyretic and analgesic agent that functions through the well-established mechanism of its active metabolite, aspirin, by irreversibly inhibiting COX enzymes and subsequent prostaglandin synthesis. The available data indicates that it has a comparable pharmacodynamic profile to aspirin in terms of inhibiting key biomarkers of its mechanism of action. Preclinical pharmacokinetic studies in animal models provide a basis for understanding its absorption and metabolism. While direct comparative clinical data on its analgesic and antipyretic efficacy is limited, its established mechanism of action, coupled with the extensive clinical history of aspirin, supports its therapeutic utility. Further research, particularly well-controlled clinical trials with dose-ranging, would be beneficial to further delineate its specific dose-response relationships for pain and fever management. The experimental protocols and signaling pathways detailed in this guide provide a framework for such future investigations.

References

An In-depth Technical Guide to the Platelet Aggregation Inhibitory Effects of Carbaspirin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, is a potent antiplatelet agent used in the prevention of thromboembolic events. Upon administration, it rapidly dissociates to release acetylsalicylic acid (aspirin), its active component. The primary mechanism of action involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This action effectively blocks the biosynthesis of thromboxane (B8750289) A2 (TXA2), a critical mediator of platelet activation and aggregation. This technical guide provides a comprehensive overview of the core mechanism, quantitative data on its inhibitory effects, and detailed experimental protocols for assessing its antiplatelet activity.

Core Mechanism of Action: COX-1 Inhibition

This compound functions as a prodrug of aspirin (B1665792).[1] Once ingested, it dissolves and releases calcium acetylsalicylate, which is then absorbed and hydrolyzed to salicylic (B10762653) acid.[1] The key to its antiplatelet effect lies in the acetyl group of aspirin, which irreversibly acetylates a serine residue in the active site of the COX-1 enzyme in platelets.[1][2]

COX-1 is the enzyme responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostanoids, including the potent platelet agonist, thromboxane A2 (TXA2).[3][4] By irreversibly inhibiting COX-1, this compound effectively halts the production of TXA2 for the entire lifespan of the platelet (approximately 7-10 days).[1][2] The subsequent reduction in TXA2 levels prevents the amplification of platelet activation signals, leading to a significant decrease in platelet aggregation and thrombus formation.[1][5]

G AA Arachidonic Acid (from platelet membrane) COX1 Cyclooxygenase-1 (COX-1) AA->COX1 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 via Thromboxane Synthase Aggregation Platelet Activation & Aggregation TXA2->Aggregation Promotes Carbaspirin This compound (releases Aspirin) Carbaspirin->COX1 Irreversibly Inhibits

Caption: Mechanism of this compound's antiplatelet action.

Quantitative Data on Platelet Inhibition

Clinical and in vitro studies have quantified the potent inhibitory effects of this compound and its bioequivalent, aspirin, on platelet function. The primary endpoints measured are the reduction in platelet aggregation in response to various agonists and the suppression of thromboxane production.

A randomized crossover trial comparing effervescent calcium carbasalate (ECC) with acetylsalicylic acid (ASA) in healthy volunteers demonstrated bioequivalent efficacy in inhibiting platelet function.[6] Both formulations achieved profound suppression of serum thromboxane B2 (TXB2), a stable metabolite of TXA2, which is a direct indicator of COX-1 inhibition in platelets.[6]

Parameter MeasuredAcetylsalicylic Acid (ASA)Calcium Carbasalate (ECC)SignificanceReference
Serum Thromboxane B2 Inhibition 97.2% (± 3.5%)95.2% (± 5.5%)Not Significant (NS)[6]
Gastric Mucosal PGE2 Synthesis Suppression 83.4% (± 17.1%)84.3% (± 12.9%)Not Significant (NS)[6]

Table 1: Comparison of inhibitory effects of bioequivalent doses of ASA and ECC.

Furthermore, a study in patients undergoing aorto-coronary bypass surgery showed that calcium carbasalate (equivalent to 325 mg aspirin daily) administered 6 hours post-operation caused a very early and significant inhibition of platelet aggregation and thromboxane production compared to placebo.[7]

Parameter MeasuredDay 1 vs. PlaceboDay 7 vs. PlaceboReference
Platelet Aggregation to Arachidonic Acid Significant Reduction (p=0.05)Significant Reduction (p<0.001)[7]
Platelet Aggregation to Collagen Significant Reduction (p=0.05)Significant Reduction (p<0.001)[7]
Platelet Aggregation to ADP Not SignificantSignificant Reduction (p<0.01)[7]
Serum Thromboxane B2 Levels Significant Reduction (p<0.01)Significant Reduction (p<0.001)[7]

Table 2: Efficacy of Calcium Carbasalate Post-Surgery.

Experimental Protocols

The gold standard for assessing platelet function in vitro is Light Transmission Aggregometry (LTA).[8] This method measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate (B86180) anticoagulant (9 parts blood to 1 part anticoagulant).[9] Gentle handling is crucial to prevent premature platelet activation.[9]

  • First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature without the brake.[9]

  • PRP Aspiration: Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer.[9]

  • Platelet-Poor Plasma (PPP) Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cells. The supernatant is the platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline in the aggregometer.[8]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP if necessary.[9]

In Vitro Platelet Aggregation Assay (LTA)
  • Incubation: Pre-incubate PRP samples with either this compound (dissolved in a suitable vehicle) at various concentrations or the vehicle control for a specified period (e.g., 30-90 minutes) at 37°C.[10]

  • Aggregometer Setup: Pipette the incubated PRP samples into siliconized glass cuvettes with a magnetic stir bar. Place the cuvettes in the aggregometer heating block (37°C).[9]

  • Baseline Calibration: Calibrate the aggregometer, setting 0% aggregation with the PRP sample and 100% aggregation with the corresponding PPP sample.[8]

  • Agonist Addition: Add a platelet agonist (e.g., arachidonic acid, collagen, ADP, or thrombin) to the PRP to induce aggregation.[8]

  • Data Recording: Record the change in light transmission over time (typically 4-6 minutes) to generate an aggregation curve.

  • Analysis: The maximum percentage of aggregation is determined. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control. IC50 values (the concentration required to inhibit 50% of the aggregation response) can be determined from dose-response curves.[8]

G cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200g, 20 min) Blood->Centrifuge1 PRP Aspirate Platelet-Rich Plasma (PRP) Centrifuge1->PRP PPP High-Speed Centrifugation for Platelet-Poor Plasma (PPP) Centrifuge1->PPP Incubate Incubate PRP with This compound or Vehicle PRP->Incubate Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PPP->Calibrate Incubate->Calibrate Agonist Add Agonist (e.g., Arachidonic Acid) Calibrate->Agonist Record Record Light Transmission (Aggregation %) Agonist->Record

References

Initial Pharmacological Research Applications of Carbaspirin Calcium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, emerged from initial pharmacological research as a novel aspirin (B1665792) prodrug designed to enhance gastrointestinal tolerability while retaining the therapeutic benefits of acetylsalicylic acid (ASA). Upon administration, it rapidly dissociates to release aspirin, which is then absorbed and hydrolyzed to its active metabolite, salicylic (B10762653) acid.[1] The foundational research applications focused on its anti-inflammatory, analgesic, antipyretic, and antiplatelet properties.[1][2] A primary research thrust was the direct comparison of its gastrointestinal safety profile against conventional aspirin, alongside confirmation of its equivalent bioactivity in inhibiting cyclooxygenase (COX) enzymes and subsequent prostaglandin (B15479496) and thromboxane (B8750289) synthesis. This guide provides an in-depth analysis of the core initial research applications, detailing the experimental methodologies, quantitative outcomes, and underlying pharmacological pathways.

Core Pharmacological Profile

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID), an analgesic, an antipyretic, and a platelet aggregation inhibitor.[2][3] Its therapeutic effects are derived from the actions of its active metabolite, salicylic acid, which non-selectively and irreversibly inhibits both COX-1 and COX-2 enzymes.[1][4]

  • Anti-inflammatory, Analgesic, and Antipyretic Actions: By inhibiting COX-2, this compound blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

  • Antiplatelet Action: Through the irreversible inhibition of COX-1 within platelets, this compound prevents the production of thromboxane A2, a potent promoter of platelet aggregation.[1] This effect is crucial for its application in the prevention of thrombotic events.[1]

  • Gastrointestinal Safety Profile: A significant focus of initial research was the hypothesis that the calcium component of the molecule would buffer the acidic nature of aspirin, thereby reducing direct mucosal irritation in the stomach and improving its gastrointestinal tolerability.[1]

Key Initial Research Application: Comparative Gastrointestinal Safety and Bioequivalence

A pivotal area of initial research was the direct comparison of effervescent this compound with standard acetylsalicylic acid (ASA) to assess its gastrointestinal safety and confirm its bioequivalent pharmacological effects.

Quantitative Data Summary

The following tables summarize the quantitative findings from a key comparative clinical trial.

Table 1: Gastroduodenal Mucosal Damage Assessment

ParameterAcetylsalicylic Acid (ASA)Effervescent this compound (ECC)p-value
Mean Total Gastric Erosions 23.8 (± 16.1)9.1 (± 8.7)0.004
Mean Gastric Body Lanza Score Not explicitly stated, but ECC was lowerNot explicitly stated, but ECC was lower0.003
Visual Analogue Score for Gastric Body Damage (mm) 32.7 (± 20.8)16.9 (± 15.9)0.008

Data sourced from a study in healthy volunteers treated for five days.

Table 2: Bioequivalence and Pharmacodynamic Markers

ParameterAcetylsalicylic Acid (ASA)Effervescent this compound (ECC)Statistical Significance
Serum Salicylate (B1505791) Concentration (mg/l) 66 (± 23)58 (± 17)Not Significant
Serum Thromboxane B2 Inhibition (%) 97.2 (± 3.5)95.2 (± 5.5)Not Significant
Gastric Mucosal PGE2 Synthesis Suppression (%) 83.4 (± 17.1)84.3 (± 12.9)Not Significant

Data sourced from the same study, demonstrating comparable systemic drug levels and target inhibition.

Experimental Protocols

A randomized, endoscopist-blinded, cross-over clinical trial is a common design for such an investigation.

  • Subject Recruitment: Healthy adult volunteers are recruited for the study.

  • Treatment Arms: Participants are randomized to receive either acetylsalicylic acid (e.g., 650 mg three times daily) or a bioequivalent dose of effervescent this compound (e.g., 826.8 mg three times daily) for a defined period, such as five days.

  • Cross-over: Following a washout period, subjects switch to the alternate treatment arm.

  • Endoscopy: Gastroscopy is performed at baseline (before treatment) and at the end of each treatment period (e.g., on day 5).[5]

  • Damage Assessment: Gastroduodenal mucosal damage is graded using a standardized scale, such as the Lanza score.[6][7]

    • Lanza Scale for Gastric Mucosal Damage:

      • 0: No visible injury (normal mucosa).

      • 1: Mucosal hemorrhages only.

      • 2: 1 to 5 erosions.

      • 3: 6 to 10 erosions.

      • 4: More than 10 erosions or an ulcer.[6]

  • Biochemical Analysis: Blood and tissue samples are collected for analysis.

Serum TXB2 levels are a reliable indicator of platelet COX-1 activity.[8]

  • Sample Collection: Whole blood is collected in a tube without anticoagulant.

  • Clotting: The blood is allowed to clot at room temperature (e.g., for 30-60 minutes) to allow for maximal TXA2 production and its subsequent conversion to the stable metabolite, TXB2.[2][8]

  • Centrifugation: The sample is centrifuged at approximately 1000 x g for 15 minutes to separate the serum.[2]

  • Storage: The collected serum is stored at -80°C until analysis.[2]

  • Quantification: TXB2 concentration is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[1][2][9] In this method, TXB2 in the sample competes with a labeled (e.g., HRP-conjugated) TXB2 for binding to a limited number of specific antibodies.[2] The resulting signal is inversely proportional to the concentration of TXB2 in the sample.[2]

  • Biopsy Collection: During endoscopy, biopsy specimens are taken from the gastric mucosa.[5][10]

  • Homogenization: The tissue samples are weighed and homogenized in a suitable buffer.[11]

  • Extraction: Prostaglandins are extracted from the homogenate using solvent extraction methods.[3][11]

  • Quantification: PGE2 levels are quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or specific immunoassays (ELISA/RIA).[3][11][12]

Light Transmittance Aggregometry (LTA) is a standard method to assess platelet function.[13][14]

  • Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 120g for 5 minutes).[13]

  • Assay Performance: The PRP is placed in a cuvette in an aggregometer.

  • Agonist Addition: A platelet aggregation agonist, such as collagen (e.g., 2 µg/mL) or arachidonic acid (e.g., 1-5 mmol/L), is added to the PRP to induce aggregation.[13]

  • Measurement: As platelets aggregate, the light transmittance through the PRP increases. This change is recorded over time to determine the maximal aggregation percentage.[13][15]

Visualizations: Pathways and Workflows

Mechanism of Action: COX Inhibition Pathway

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug cluster_effects Physiological Effects MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins ThromboxaneA2 Thromboxane A2 (TXA2) PGH2->ThromboxaneA2 Inflammation ↓ Inflammation ↓ Pain ↓ Fever Prostaglandins->Inflammation PlateletAggregation ↓ Platelet Aggregation ThromboxaneA2->PlateletAggregation CarbaspirinCalcium Carbaspirin Calcium Aspirin Aspirin CarbaspirinCalcium->Aspirin releases Aspirin->COX irreversibly inhibits

Caption: this compound's mechanism of action via COX enzyme inhibition.

Experimental Workflow: Comparative GI Safety Study

Experimental_Workflow cluster_screening Phase 1: Screening & Baseline cluster_treatment Phase 2: Randomized Cross-Over Treatment cluster_assessment Phase 3: Post-Treatment Assessment cluster_analysis Phase 4: Data Analysis A Recruit Healthy Volunteers B Baseline Endoscopy (Lanza Score = 0) A->B C Baseline Blood Draw (TXB2, Salicylate) B->C D Randomization C->D E1 Group 1: This compound (5 days) D->E1 E2 Group 2: Aspirin (5 days) D->E2 F Washout Period E1->F H1 Endoscopy & Biopsy (Lanza Score, PGE2) E1->H1 H2 Blood Draw (TXB2, Salicylate) E1->H2 E2->F E2->H1 E2->H2 G1 Group 1: Aspirin (5 days) F->G1 G2 Group 2: This compound (5 days) F->G2 I1 Endoscopy & Biopsy (Lanza Score, PGE2) G1->I1 I2 Blood Draw (TXB2, Salicylate) G1->I2 G2->I1 G2->I2 J Compare Lanza Scores, TXB2, PGE2, and Salicylate Levels H1->J H2->J I1->J I2->J

Caption: Workflow for a comparative study of gastroduodenal safety.

Conclusion

Initial pharmacological research into this compound successfully demonstrated its potential as an alternative to conventional aspirin with a superior gastrointestinal safety profile. The foundational studies confirmed that while providing bioequivalent levels of salicylate and achieving comparable inhibition of key pharmacodynamic markers like thromboxane B2 and prostaglandin E2, this compound caused significantly less mucosal damage. This early research established its primary therapeutic applications and paved the way for its clinical use as an anti-inflammatory, analgesic, and antiplatelet agent, particularly for patients with a heightened risk of gastrointestinal complications from standard aspirin therapy.

References

Unveiling the Chemical Identity of Carbaspirin Calcium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides an in-depth look at the molecular formula and weight of the carbaspirin calcium complex, a non-steroidal anti-inflammatory drug (NSAID).

This compound is a complex salt of acetylsalicylic acid (aspirin) and urea (B33335) with calcium. This unique formulation is designed to improve the solubility and gastrointestinal tolerance of aspirin.

Molecular Composition and Weight

The chemical identity of this compound is defined by its specific arrangement of atoms and their corresponding masses. The complex consists of two acetylsalicylate anions, one calcium cation, and one molecule of urea.

Parameter Value Source
Molecular Formula C19H18CaN2O9[1][2][3][4]
Alternate Molecular Formula Representations C18H14CaO8.CH4N2O 2C9H7O4.CH4N2O.Ca Ca(C9H7O4)2.CH4N2O[5][6][7]
Molecular Weight 458.4 g/mol [1][2]
Alternate Molecular Weight Values 458.434 g/mol 458.43 g/mol [5][6]

The slight variations in the reported molecular weight can be attributed to differences in the isotopic masses used in the calculations by various chemical databases. However, for most practical applications, 458.4 g/mol is the accepted value.

Structural and Logical Representation

To visualize the composition of the this compound complex, a logical relationship diagram can be constructed. This illustrates the constituent components that form the final complex.

cluster_components Constituent Components cluster_complex Final Complex Aspirin Acetylsalicylic Acid (Aspirin) C9H8O4 Carbaspirin_Calcium This compound C19H18CaN2O9 Aspirin->Carbaspirin_Calcium 2x Calcium Calcium Ion Ca²⁺ Calcium->Carbaspirin_Calcium 1x Urea Urea CH4N2O Urea->Carbaspirin_Calcium 1x

Logical relationship of this compound components.

Experimental Determination of Molecular Weight

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. A detailed protocol for such an experiment is outlined below.

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials and Reagents:

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Instrumentation:

  • High-resolution mass spectrometer with an electrospray ionization source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the ionization process.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable signal for the analyte.

  • Data Acquisition:

    • Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire mass spectra over a relevant mass-to-charge (m/z) range. Given the expected molecular weight, a range of m/z 100-1000 would be appropriate.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion of the intact complex or its characteristic fragments.

    • The expected ion would be [C19H18CaN2O9 + H]+. However, due to the nature of the complex, it is more likely to observe ions corresponding to the dissociation products. The primary species of interest would be the acetylsalicylate anion and its adducts.

    • The molecular weight is confirmed by comparing the experimentally determined m/z value with the theoretically calculated value.

This technical guide provides the foundational molecular information for this compound. For further research and development, a thorough understanding of these fundamental properties is crucial for formulation, analytical method development, and pharmacological studies.

References

The Core Function of Urea in Carbaspirin Calcium Chelate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaspirin calcium, a non-steroidal anti-inflammatory drug (NSAID), presents a unique molecular arrangement as a chelate of calcium acetylsalicylate and urea (B33335).[1][2] This complex is designed to leverage the therapeutic benefits of aspirin (B1665792) (acetylsalicylic acid) while potentially mitigating some of its well-known gastrointestinal side effects.[3][4] This technical guide provides a comprehensive examination of the pivotal role urea plays within the this compound chelate, delving into its synthesis, mechanism of action, and physicochemical properties. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

This compound is recognized for its analgesic, antipyretic, and anti-inflammatory properties, which it exerts by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[5][6] The inclusion of urea in this formulation is not incidental; it is believed to be crucial for enhancing the drug's solubility and stability, which in turn may influence its pharmacokinetic profile and gastrointestinal tolerability.[7]

Physicochemical Properties and the Role of Urea

This compound is a white crystalline powder that is freely soluble in water.[1][8] This enhanced water solubility compared to acetylsalicylic acid is a key attribute of the chelate and is where the role of urea becomes significant.

Stabilization of the Chelate: The formation of a chelate complex involving calcium, two acetylsalicylate molecules, and urea suggests a coordinated structure that enhances the stability of the aspirin molecule. While specific spectroscopic data such as FTIR and NMR for this compound are not widely published, the principles of coordination chemistry suggest that the urea molecule likely participates in the coordination sphere of the calcium ion, contributing to the overall stability of the complex.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₉H₁₈CaN₂O₉[5]
Molecular Weight458.4 g/mol [5]
AppearanceWhite crystalline powder[1]
SolubilityFreely soluble in water[1][8]
Melting PointApproximately 220-240 °C[1]

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes by its active metabolite, acetylsalicylic acid.[5][6] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

The role of urea in the mechanism of action is primarily at the formulation and pharmacokinetic level. By enhancing the solubility and dissolution rate of the drug, urea facilitates a more rapid absorption of acetylsalicylic acid into the bloodstream, potentially leading to a faster onset of therapeutic action.

Mechanism_of_Action cluster_formulation Formulation & Dissolution cluster_absorption_metabolism Absorption & Metabolism cluster_pharmacological_action Pharmacological Action Carbaspirin_Calcium This compound Chelate (Calcium Acetylsalicylate + Urea) Dissolution Rapid Dissolution in Aqueous Environment Carbaspirin_Calcium->Dissolution Ingestion Absorption Rapid Absorption of Acetylsalicylic Acid Dissolution->Absorption Urea_Role Urea enhances solubility Urea_Role->Dissolution Hydrolysis Hydrolysis to Salicylic Acid Absorption->Hydrolysis COX_Inhibition Irreversible Inhibition of COX-1 and COX-2 Enzymes Hydrolysis->COX_Inhibition Prostaglandin_Synthesis Inhibition of Prostaglandin Synthesis COX_Inhibition->Prostaglandin_Synthesis Therapeutic_Effects Analgesic, Antipyretic, Anti-inflammatory Effects Prostaglandin_Synthesis->Therapeutic_Effects

Figure 1: Mechanism of action of this compound, highlighting the role of urea.

Quantitative Data

Gastrointestinal Tolerability

A significant advantage of this compound over conventional aspirin is its improved gastrointestinal tolerability. A study by Murray et al. (1996) provided quantitative data on this aspect.

Table 2: Comparison of Gastroduodenal Mucosal Damage between Effervescent Calcium Carbasalate (ECC) and Acetylsalicylic Acid (ASA)

ParameterAcetylsalicylic Acid (ASA) (mean ± SD)Effervescent Calcium Carbasalate (ECC) (mean ± SD)p-valueReference
Total Gastric Erosions23.8 ± 16.19.1 ± 8.70.004[3][4]
Gastric Body Lanza Score--0.003[3][4]

Note: The Lanza score is a measure of mucosal damage.

Pharmacokinetics

Pharmacokinetic studies, although conducted in broilers, provide valuable quantitative insights into the absorption and metabolism of this compound.

Table 3: Pharmacokinetic Parameters of this compound Metabolites in Broilers after Oral Administration

MetaboliteCmax (μg/mL) (mean ± SD)Tmax (h)t½ (h) (mean ± SD)Reference
Aspirin (ASA)8.88 ± 1.310.17011.2 ± 8.04
Salicylic Acid (SA)42.6 ± 4.622.0023.7 ± 17.1
Gentisic Acid (GA)10.1 ± 2.162.0028.6 ± 4.90

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively published in peer-reviewed journals. However, several patents describe methods of preparation. The following is a generalized protocol synthesized from these sources.

Synthesis of this compound

Objective: To synthesize this compound from acetylsalicylic acid, a calcium source, and urea.

Materials:

  • Acetylsalicylic acid

  • Calcium carbonate or Calcium nitrate

  • Urea

  • Water (distilled or deionized)

  • Methanol (B129727) or Ethanol

  • Ammonia solution (optional, depending on the method)

Protocol 1 (Aqueous Method): [9]

  • Dissolve acetylsalicylic acid and urea in water with stirring.

  • Cool the solution to 0-15 °C.

  • Slowly add calcium carbonate to the cooled solution in portions while maintaining the temperature.

  • Continue stirring for a specified period (e.g., 1 hour) after the addition of calcium carbonate is complete.

  • Filter the reaction mixture to remove any unreacted solids.

  • To the filtrate, add methanol to induce the precipitation of this compound.

  • Stir the mixture for a period to allow for complete precipitation.

  • Collect the precipitate by filtration.

  • Wash the precipitate with methanol.

  • Dry the final product under vacuum at a controlled temperature (e.g., 40 °C).

Synthesis_Workflow Start Start Dissolution Dissolve Acetylsalicylic Acid and Urea in Water Start->Dissolution Cooling Cool Solution to 0-15 °C Dissolution->Cooling Addition Add Calcium Carbonate in Portions Cooling->Addition Reaction Stir for 1 hour Addition->Reaction Filtration1 Filter Reaction Mixture Reaction->Filtration1 Precipitation Add Methanol to Filtrate Filtration1->Precipitation Stirring Stir to Complete Precipitation Precipitation->Stirring Filtration2 Collect Precipitate by Filtration Stirring->Filtration2 Washing Wash with Methanol Filtration2->Washing Drying Dry under Vacuum Washing->Drying End This compound Drying->End

Figure 2: Experimental workflow for the synthesis of this compound.
Characterization of this compound

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

  • Appearance: Visual inspection of the product's color and form.

  • Solubility: Testing the solubility in water and other solvents as described in pharmacopeial monographs.

  • Melting Point: Determination of the melting range using a melting point apparatus.

  • Spectroscopic Analysis (FTIR, NMR): While specific literature data is scarce, these techniques would be crucial for confirming the presence of functional groups from acetylsalicylate and urea, and to probe the coordination environment of the calcium ion.

  • X-ray Diffraction (XRD): To determine the crystalline structure of the complex. This would provide definitive evidence of the chelate's formation and the precise arrangement of its components.

  • Thermal Analysis (DSC, TGA): To investigate the thermal stability and decomposition profile of the compound.

Conclusion

Urea plays a multifaceted and critical role in the formulation of this compound. Its primary function is to act as a hydrotropic agent, significantly enhancing the aqueous solubility of the otherwise sparingly soluble acetylsalicylic acid. This improved solubility likely contributes to a faster dissolution rate, which in turn can lead to more rapid absorption and a quicker onset of therapeutic action. Furthermore, the incorporation of urea into the chelate structure with calcium and acetylsalicylate contributes to the overall stability of the molecule. The resulting formulation demonstrates improved gastrointestinal tolerability compared to conventional aspirin, a key clinical advantage.

References

Methodological & Application

Application Note: High-Throughput Quantification of Carbaspirin Calcium Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of carbaspirin calcium's primary metabolites, acetylsalicylic acid (ASA) and salicylic (B10762653) acid (SA), in human plasma. This compound, a soluble form of aspirin (B1665792), is rapidly hydrolyzed to ASA, which is then further metabolized to SA.[1] Monitoring the plasma concentrations of these metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. The developed method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method demonstrates excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for high-throughput clinical research and drug development applications.

Introduction

This compound is a calcium salt of acetylsalicylic acid complexed with urea, which exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Upon oral administration, it rapidly dissociates and is absorbed as acetylsalicylic acid (aspirin). ASA is then quickly hydrolyzed in the plasma and liver to its active metabolite, salicylic acid (SA).[1][2] The therapeutic and toxic effects of this compound are related to the systemic concentrations of both ASA and SA. Therefore, a reliable and sensitive analytical method for the simultaneous quantification of these two analytes in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3][4] This application note describes a validated LC-MS/MS method for the determination of ASA and SA in human plasma, providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Materials and Reagents
  • Acetylsalicylic acid (ASA) reference standard

  • Salicylic acid (SA) reference standard

  • 6-Methoxysalicylic acid (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (with potassium fluoride (B91410) as an anticoagulant to inhibit esterase activity)

Standard Solutions

Stock solutions of ASA, SA, and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (6-methoxysalicylic acid).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20-80% B

    • 2.0-2.5 min: 80% B

    • 2.5-2.6 min: 80-20% B

    • 2.6-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • ASA: m/z 179.0 → 137.0[3][5]

    • SA: m/z 137.0 → 93.0[4][6]

    • IS (6-Methoxysalicylic acid): m/z 167.0 → 123.0[4]

  • Ion Source Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

Results and Discussion

The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curves were linear over the concentration ranges of 5-2500 ng/mL for ASA and 50-40000 ng/mL for SA. The correlation coefficient (r²) for all calibration curves was greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL for ASA and 50 ng/mL for SA, with a signal-to-noise ratio greater than 10.[6]

Quantitative Data Summary
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Recovery (%)
Acetylsalicylic Acid (ASA) 5 - 25005< 9.3< 8.5-5.2 to 6.885 - 95
Salicylic Acid (SA) 50 - 4000050< 8.7< 7.9-4.1 to 5.588 - 98

Table 1: Summary of quantitative performance characteristics for the LC-MS/MS method.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations (LLOQ, low, medium, and high). The precision, expressed as the coefficient of variation (%CV), was less than 9.3% for both analytes. The accuracy, expressed as the percentage bias (%Bias), was within ±7% for both analytes, which is well within the acceptable limits of ±15% (±20% for LLOQ).[6]

Visualizations

metabolic_pathway Carbaspirin_Calcium This compound Acetylsalicylic_Acid Acetylsalicylic Acid (Aspirin) Carbaspirin_Calcium->Acetylsalicylic_Acid Dissociation in GI tract Urea Urea Carbaspirin_Calcium->Urea Calcium Calcium Ions Carbaspirin_Calcium->Calcium Salicylic_Acid Salicylic Acid Acetylsalicylic_Acid->Salicylic_Acid Hydrolysis by esterases (Plasma and Liver) Conjugates Glucuronide and Glycine Conjugates Salicylic_Acid->Conjugates Metabolism

Caption: Metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample 100 µL Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Detection Mass Spectrometric Detection (ESI-, MRM) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the simultaneous quantification of acetylsalicylic acid and salicylic acid in human plasma. The method offers high sensitivity and a wide dynamic range, making it well-suited for the analysis of clinical samples in pharmacokinetic studies of this compound. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, which is advantageous in a drug development setting.

References

Application Notes and Protocols: Preparation of Carbaspirin Calcium in PBS for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaspirin calcium, a salt of acetylsalicylic acid complexed with urea, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and anti-inflammatory properties. Its mechanism of action, similar to aspirin (B1665792), involves the irreversible inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation and platelet aggregation. Furthermore, this compound and its active metabolite, salicylate, have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammatory responses. Accurate and reproducible in vitro assessment of this compound's biological activity is contingent upon proper sample preparation. This document provides a detailed protocol for dissolving this compound in phosphate-buffered saline (PBS) for use in various in vitro assays.

Solubility and Stability

This compound is a crystalline solid.[1] Its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] While it is also slightly soluble in ethanol, DMSO, and dimethyl formamide, preparing aqueous solutions directly in buffers like PBS is often preferred for cell-based assays to avoid solvent-induced artifacts.[1] It is recommended that aqueous solutions of this compound be prepared fresh and not stored for more than one day to ensure stability and activity.[1]

Protocol for Dissolving this compound in PBS

This protocol outlines the steps for preparing a stock solution of this compound in PBS.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.2, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or weighing boat.

  • Initial Dissolution: Transfer the powder to a sterile conical tube. Add a small volume of sterile PBS (pH 7.2) to the tube.

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Volume Adjustment: Gradually add more PBS to reach the final desired concentration (not exceeding 10 mg/mL), with intermittent vortexing.

  • Sterilization: Sterile-filter the this compound solution using a 0.22 µm syringe filter into a new sterile tube. This step is crucial for cell culture applications.

  • Usage: Use the freshly prepared solution immediately for your in vitro assays. It is not recommended to store the aqueous solution for more than one day.[1]

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for utilizing the prepared this compound solution in common in vitro assays.

experimental_workflow cluster_prep Solution Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis weigh Weigh Carbaspirin Calcium Powder dissolve Dissolve in Sterile PBS (pH 7.2) weigh->dissolve vortex Vortex to Ensure Dissolution dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter cox_assay COX Inhibition Assay filter->cox_assay Add to Assay platelet_assay Platelet Aggregation Assay filter->platelet_assay Add to Assay nfkb_assay NF-κB Signaling Assay filter->nfkb_assay Add to Assay ic50 Determine IC50 Values cox_assay->ic50 platelet_assay->ic50 pathway_analysis Analyze Signaling Pathway Modulation nfkb_assay->pathway_analysis

Fig. 1: Experimental workflow for preparing and using this compound in vitro.

Key In Vitro Assays and Protocols

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Use commercially available recombinant human COX-1 or COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the prepared this compound solution at various concentrations.

  • Enzyme Addition: Add the COX enzyme to each well and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandins (e.g., PGE2) or other byproducts using a suitable detection method, such as an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Platelet Aggregation Assay

This assay assesses the effect of this compound on platelet aggregation, a key process in thrombosis.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

  • Incubation: Incubate the PRP with various concentrations of the this compound solution. Incubation times can be varied; longer incubation may reveal effects at lower concentrations.[2]

  • Agonist Induction: Induce platelet aggregation by adding an agonist such as arachidonic acid, collagen, or ADP.

  • Measurement: Measure the change in light transmittance using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis: Determine the concentration of this compound required to inhibit platelet aggregation by 50% (IC50).

NF-κB Signaling Pathway Assay

This assay investigates the modulatory effect of this compound on the NF-κB signaling pathway, which is central to the inflammatory response.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., macrophages, endothelial cells) that expresses the NF-κB pathway components.

  • Treatment: Treat the cells with different concentrations of this compound for a specified period.

  • Stimulation: Induce NF-κB activation using a stimulant like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Analysis: Analyze the activation of the NF-κB pathway through various methods:

    • Western Blot: Measure the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65).

    • Reporter Assay: Use a cell line with an NF-κB-driven reporter gene (e.g., luciferase) and measure the reporter activity.

    • ELISA: Measure the secretion of NF-κB-dependent pro-inflammatory cytokines (e.g., IL-6, TNF-α).

  • Data Interpretation: Evaluate the dose-dependent effect of this compound on NF-κB signaling.

Quantitative Data Summary

The following table summarizes typical concentrations and IC50 values for aspirin, the active component of this compound, in various in vitro assays. These values can serve as a reference for designing experiments with this compound.

Assay TypeTarget/AgonistTest SystemAspirin Concentration/IC50Reference
COX-1 InhibitionCOX-1 EnzymeIn vitro enzyme assayIC50 ≈ 1.3 µM[3]
COX-2 InhibitionCOX-2 EnzymeIn vitro enzyme assayIC50 varies, generally higher than COX-1[4]
Platelet AggregationArachidonic AcidHuman PlateletsIC50 ≈ 30.9 µM (log IC50 = -5.51)[5]
Anti-inflammatoryProtein DenaturationIn vitro assayHigh inhibition at 50 µg/ml[1]
NF-κB SignalingLPS/TNF-αCell-based assaysEffective concentrations vary[6]

Signaling Pathway Diagrams

The primary mechanisms of action of this compound involve the inhibition of the cyclooxygenase pathway and modulation of the NF-κB pathway.

signaling_pathways cluster_cox Cyclooxygenase (COX) Pathway cluster_nfkb NF-κB Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (Inflammation, Platelet Aggregation) COX1_2->Prostaglandins Carbaspirin_Calcium_COX This compound (Aspirin) Carbaspirin_Calcium_COX->COX1_2 Inhibits Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_cytoplasm NF-κB (p50/p65) IkB->NFkB_cytoplasm Releases NFkB_nucleus NF-κB (Nuclear Translocation) NFkB_cytoplasm->NFkB_nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Carbaspirin_Calcium_NFkB This compound (Salicylate) Carbaspirin_Calcium_NFkB->IKK Inhibits

References

Application Notes and Protocols for the Development of a Stability-Indicating HPLC Method for Carbaspirin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbaspirin calcium is a non-steroidal anti-inflammatory drug (NSAID) that functions as an analgesic, antipyretic, and anti-inflammatory agent.[1][2] It is a chelate of calcium acetylsalicylate and urea.[1] As with any pharmaceutical compound, it is crucial to develop a validated analytical method that can accurately quantify the drug substance and its potential degradation products, ensuring its quality, safety, and efficacy over its shelf life. A stability-indicating method is essential as it can resolve the active pharmaceutical ingredient (API) from any impurities and degradation products that may arise under various stress conditions.[3][4][5]

This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

Experimental Workflow

The overall process for developing and validating the stability-indicating HPLC method is outlined below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application MD1 Selection of Chromatographic Conditions MD2 Forced Degradation Studies MD1->MD2 MD3 Method Optimization MD2->MD3 MV1 System Suitability MD3->MV1 Proceed to Validation MV2 Specificity MV1->MV2 MV3 Linearity & Range MV2->MV3 MV4 Accuracy MV3->MV4 MV5 Precision MV4->MV5 MV6 Robustness MV5->MV6 APP1 Assay of this compound in Bulk Drug MV6->APP1 APP2 Quantification of Degradation Products MV6->APP2

Caption: Experimental workflow for HPLC method development and validation.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Milli-Q Water

Instrumentation

A gradient HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization.

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Orthophosphoric Acid in WaterB: Acetonitrile
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 237 nm
Injection Volume 10 µL
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][4][5][11]

  • Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 2 hours. Cool and neutralize with 0.1 M NaOH. Dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl. Dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to 10 mL with diluent.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the diluent.

Inject all stressed samples into the HPLC system and analyze the chromatograms for the appearance of degradation peaks and the resolution between the parent drug and the degradants.

This compound Degradation Pathway

G Carbaspirin This compound (Calcium Acetylsalicylate Urea Chelate) Aspirin Acetylsalicylic Acid (Aspirin) Carbaspirin->Aspirin Hydrolysis Urea Urea Carbaspirin->Urea Dissociation SalicylicAcid Salicylic Acid Aspirin->SalicylicAcid Hydrolysis AceticAcid Acetic Acid Aspirin->AceticAcid Hydrolysis

Caption: Potential degradation pathway of this compound.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines.[6][7][9][10]

Logical Relationship of Validation Parameters

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ MethodPrecision Method Precision Accuracy->MethodPrecision SystemPrecision System Precision Precision->SystemPrecision Precision->MethodPrecision IntermediatePrecision Intermediate Precision Precision->IntermediatePrecision Robustness Robustness Robustness->Specificity

Caption: Interrelationship of HPLC method validation parameters.

  • System Suitability: Inject the working standard solution six times and evaluate the system suitability parameters.

  • Specificity: Analyze the chromatograms from the forced degradation studies to ensure that the method can resolve the this compound peak from all degradation products and any potential interference from the matrix.

  • Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Forced Degradation Results
Stress Condition% DegradationNumber of DegradantsResolution (Rs) of Main Peak
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation
Method Validation Summary
Validation ParameterResult
Linearity (r²)
Range (µg/mL)
Accuracy (% Recovery)
Precision (% RSD)
   Repeatability
   Intermediate Precision
LOD (µg/mL)
LOQ (µg/mL)
Robustness Robust

Conclusion

The developed RP-HPLC method is simple, specific, accurate, precise, and stability-indicating for the determination of this compound in the presence of its degradation products. The method was validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies provided insight into the stability of the molecule under various stress conditions, confirming the stability-indicating nature of the method.

References

Application Notes and Protocols for Pharmacokinetic Studies of Carbaspirin Calcium in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbaspirin calcium, a soluble salt of acetylsalicylic acid (aspirin), is utilized in veterinary medicine for its antipyretic, analgesic, and anti-inflammatory properties.[1] Understanding its pharmacokinetic profile in broiler chickens is crucial for determining appropriate dosage regimens and ensuring therapeutic efficacy and safety. Following oral administration, this compound is rapidly hydrolyzed into its active metabolites: aspirin (B1665792) (acetylsalicylic acid, ASA), salicylic (B10762653) acid (SA), and gentisic acid (GA).[2][3][4][5] This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in broiler chickens, covering experimental design, sample collection, and analytical methodologies.

Pharmacokinetic Parameters

The oral administration of this compound to broiler chickens leads to the rapid appearance of its metabolites in the plasma. The principal active metabolite responsible for the therapeutic effects is salicylic acid.[1] A summary of the key pharmacokinetic parameters for the metabolites of this compound following a single oral dose of 40 mg/kg body weight in broilers is presented in Table 1.[2][3][4][5]

Table 1: Pharmacokinetic Parameters of this compound Metabolites in Broiler Chickens

ParameterAspirin (ASA)Salicylic Acid (SA)Gentisic Acid (GA)
Cmax (μg/mL) 8.88 ± 1.3142.6 ± 4.6210.1 ± 2.16
Tmax (h) 0.1702.002.00
t½ (h) 11.2 ± 8.0423.7 ± 17.128.6 ± 4.90

Data sourced from Wang et al. (2010).[2][3][4][5]

Metabolic Pathway of this compound

The metabolic cascade of this compound in broiler chickens is a straightforward process initiated by hydrolysis. The following diagram illustrates this pathway.

Carbaspirin_Calcium This compound Aspirin Aspirin (ASA) Carbaspirin_Calcium->Aspirin Hydrolysis Salicylic_Acid Salicylic Acid (SA) Aspirin->Salicylic_Acid Metabolism Gentisic_Acid Gentisic Acid (GA) Salicylic_Acid->Gentisic_Acid Metabolism

Caption: Metabolic pathway of this compound in broiler chickens.

Experimental Protocols

A comprehensive pharmacokinetic study involves several key stages, from animal preparation and drug administration to sample collection and analysis. The following protocols provide a detailed methodology for each stage.

Experimental Workflow

The overall workflow for a pharmacokinetic study of this compound in broiler chickens is depicted below.

cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Animal_Selection Broiler Selection and Acclimatization Drug_Administration Oral Administration of this compound Animal_Selection->Drug_Administration Blood_Sampling Serial Blood Sample Collection Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Plasma Sample Preparation for Analysis Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Data_Processing Pharmacokinetic Data Analysis LCMS_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Experimental workflow for pharmacokinetic studies.

Protocol 1: Animal Handling and Drug Administration
  • Animal Selection: Select healthy broiler chickens with a body weight of approximately 2.0 ± 0.3 kg.[2][3][4][5] House the birds in a controlled environment and allow for an acclimatization period before the study begins.

  • Fasting: Withhold feed from the birds overnight prior to drug administration to ensure an empty gastrointestinal tract, but provide free access to water.

  • Drug Preparation: Prepare a solution of this compound soluble powder for oral administration. The recommended dosage for chickens is 80–160 mg per 1 kg of body weight.[1] For pharmacokinetic studies, a single dose of 40 mg/kg body weight has been used.[2][3][4][5]

  • Administration: Administer the prepared drug solution directly into the crop using oral gavage.[6][7][8] Ensure accurate dosing based on the individual body weight of each bird.

Protocol 2: Blood Sample Collection
  • Restraint: Gently restrain the chicken, holding it securely to minimize stress and movement.[9] An assistant can hold the bird on its back.[2]

  • Site Selection: The brachial (wing) vein is the preferred site for blood collection in chickens.[1][2][3][9][10]

  • Site Preparation: Pluck a few feathers to expose the vein and disinfect the area with 70% ethanol (B145695) or isopropyl alcohol.[2][3]

  • Venipuncture: Using a sterile syringe with a 23-25 gauge needle, puncture the vein.[2][3]

  • Blood Collection: Draw the required volume of blood (typically 1-2 mL) at predetermined time points post-administration (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The maximum amount of blood that can be safely collected is 1% of the bird's body weight.[9]

  • Post-Collection Care: After collecting the sample, apply gentle pressure to the puncture site for a few seconds to prevent hematoma formation.[10]

  • Sample Handling: Transfer the blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA) to obtain plasma. Gently invert the tubes to mix.[10]

Protocol 3: Plasma Separation and Storage
  • Centrifugation: Centrifuge the blood samples to separate the plasma from the blood cells.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

  • Storage: Store the plasma samples at -20°C or lower until analysis to ensure the stability of the analytes.[3]

Protocol 4: Analytical Method - LC-MS/MS

The determination of aspirin, salicylic acid, and gentisic acid in broiler plasma is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[2][3][4][5]

  • Sample Preparation:

    • Thaw the frozen plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent like acetonitrile (B52724) or by acidification with trichloroacetic acid or perchloric acid.[11][12] A common method involves adding acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[12]

    • Alternatively, a liquid-liquid extraction can be performed using a solvent such as methyl tert-butyl ether.[13][14]

    • Transfer the supernatant or the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[15]

  • LC-MS/MS Conditions (Example):

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A reversed-phase C18 column is typically used for the separation of these compounds.[15][16]

    • Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.[11][14][15]

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for the quantification of the analytes and an internal standard.[11][14] Example ion transitions are m/z 178.9 → 136.8 for aspirin and m/z 137.0 → 93.0 for salicylic acid.[11]

  • Data Analysis:

    • Calculate the concentrations of the analytes in the plasma samples based on the calibration curve.

    • Use non-compartmental analysis to determine the pharmacokinetic parameters (Cmax, Tmax, t½, etc.) from the plasma concentration-time data.[2][3][4][5]

Precautions and Considerations

  • Ethical Considerations: All animal procedures should be conducted in accordance with approved animal care and use guidelines.

  • Drug Stability: Aspirin is unstable in plasma and can hydrolyze to salicylic acid.[17] Therefore, it is crucial to process blood samples quickly and at low temperatures. The addition of enzyme inhibitors like potassium fluoride (B91410) to the collection tubes can help stabilize aspirin.[11][14]

  • Method Validation: The analytical method used for quantification must be thoroughly validated for parameters such as linearity, accuracy, precision, selectivity, and stability.

  • Withdrawal Period: For studies involving animals intended for consumption, it is important to observe the appropriate withdrawal period. For this compound in chickens, the withdrawal period is 0 days.[1] However, it is not for use in laying hens producing eggs for human consumption.[1]

  • Drug Interactions: Avoid co-administration with other salicylate-containing drugs or corticosteroids, as the latter may increase the risk of gastrointestinal bleeding.[1]

References

Application Notes and Protocols: Carbaspirin Calcium in Stroke Prevention Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaspirin calcium is an antiplatelet agent used in the prevention of thromboembolic events, including stroke. It is a complex of acetylsalicylic acid (aspirin) and urea (B33335) with calcium carbonate. Following administration, it is hydrolyzed to salicylic (B10762653) acid, the active metabolite responsible for its therapeutic effects.[1] The primary mechanism of action is the irreversible inhibition of cyclooxygenase-1 (COX-1) in platelets, which in turn blocks the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[2] This antiplatelet effect is central to its role in preventing ischemic stroke.

These application notes provide an overview of the use of this compound in the context of stroke prevention clinical trials, including its mechanism of action, relevant clinical trial designs, and a summary of the broader landscape of antiplatelet therapy for secondary stroke prevention.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect in stroke prevention is mediated through the inhibition of the arachidonic acid pathway in platelets.

This compound Mechanism of Action cluster_ingestion Oral Administration cluster_circulation Systemic Circulation cluster_platelet Platelet Interior cluster_effect Physiological Effect This compound This compound Aspirin (Acetylsalicylic Acid) Aspirin (Acetylsalicylic Acid) This compound->Aspirin (Acetylsalicylic Acid) Hydrolysis Salicylic Acid Salicylic Acid Aspirin (Acetylsalicylic Acid)->Salicylic Acid Metabolism COX-1 COX-1 Aspirin (Acetylsalicylic Acid)->COX-1 Irreversible Inhibition Platelet Platelet Arachidonic Acid Arachidonic Acid Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 Thromboxane A2 Thromboxane A2 Prostaglandin H2->Thromboxane A2 Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation Promotes Thrombosis Thrombosis Platelet Aggregation->Thrombosis Ischemic Stroke Ischemic Stroke Thrombosis->Ischemic Stroke Can lead to Clinical Trial Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Arm This compound Arm Randomization->this compound Arm Active Comparator Arm (e.g., Aspirin) Active Comparator Arm (e.g., Aspirin) Randomization->Active Comparator Arm (e.g., Aspirin) Follow-up Visits Follow-up Visits This compound Arm->Follow-up Visits Active Comparator Arm (e.g., Aspirin)->Follow-up Visits Endpoint Adjudication Endpoint Adjudication Follow-up Visits->Endpoint Adjudication Data Analysis Data Analysis Endpoint Adjudication->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion

References

Application Notes and Protocols for Assessing Gastroduodenal Mucosal Damage from NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic, anti-inflammatory, and antipyretic properties. However, their use is associated with a significant risk of gastroduodenal mucosal damage, ranging from superficial erosions to peptic ulcers and life-threatening complications like bleeding and perforation.[1][2] The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins (B1171923) that are crucial for maintaining mucosal integrity.[3][4] Accurate assessment of this damage is critical in both preclinical and clinical drug development to evaluate the gastrointestinal (GI) safety profile of new chemical entities and to develop safer therapeutic strategies.[1]

This document provides detailed protocols and application notes for the principal techniques used to assess NSAID-induced gastroduodenal mucosal damage, including endoscopic, histological, and biochemical methods.

Core Concepts: Mechanism of NSAID-Induced Mucosal Injury

NSAIDs cause damage through both topical and systemic effects. The systemic inhibition of COX-1 is the most critical factor, as it depletes protective prostaglandins (PGE2 and PGI2). This leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and impaired cell restitution, rendering the mucosa vulnerable to injury from gastric acid.[4]

NSAID_Mechanism NSAIDs NSAIDs COX1 COX-1 Enzyme NSAIDs->COX1 Inhibition COX2 COX-2 Enzyme NSAIDs->COX2 Inhibition Prostaglandins Protective Prostaglandins (PGE2) COX1->Prostaglandins InflammatoryPG Inflammatory Prostaglandins COX2->InflammatoryPG ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1 ArachidonicAcid->COX2 MucosalDefense ↑ Mucosal Defense (Mucus, Bicarbonate, Blood Flow) Prostaglandins->MucosalDefense Damage ↓ Mucosal Protection Leads to Erosions & Ulcers Prostaglandins->Damage Reduced Synthesis Inflammation Inflammation Pain, Fever InflammatoryPG->Inflammation Therapeutic ↓ Inflammation Analgesic Effect InflammatoryPG->Therapeutic Reduced Synthesis

Caption: Mechanism of NSAID action and mucosal damage.

Section 1: Endoscopic Assessment

Endoscopy is the gold standard for visualizing and quantifying gastroduodenal mucosal damage in both clinical studies and large animal preclinical models.[5] It allows for direct observation of lesions such as hemorrhages, erosions, and ulcers.

Application Note

Endoscopic evaluation is crucial for clinical trials assessing the GI safety of NSAIDs. Standardized scoring systems are essential for objective and reproducible quantification of mucosal injury.[6] The Lanza score is a widely used system for this purpose. Endoscopic ulcers are considered a valid surrogate marker for serious NSAID-induced gastrointestinal harm.[7] While highly valuable, endoscopy is invasive and may not be suitable for all research settings, particularly in small animal models.

Protocol: Endoscopic Evaluation using the Lanza Score

Objective: To visually assess and score NSAID-induced gastroduodenal mucosal damage.

Materials:

  • High-definition video endoscope and processor

  • Data recording system

  • Sedatives and monitoring equipment (as per institutional guidelines)

  • Biopsy forceps (optional)

Procedure:

  • Patient/Subject Preparation: Ensure the subject has fasted according to standard clinical protocol (typically 8-12 hours) to ensure a clear view of the gastric and duodenal mucosa.

  • Sedation: Administer appropriate sedation and monitor vital signs throughout the procedure.

  • Endoscope Insertion: Carefully introduce the endoscope and systematically examine the esophagus, stomach, and duodenum.

  • Mucosal Evaluation:

    • Inspect the entire gastric mucosa (fundus, body, antrum) and the duodenal bulb and sweep.

    • Record the number, size, and location of all lesions (petechiae, erosions, ulcers). An erosion is defined as a mucosal break without perceptible depth, while an ulcer has a clear depth and is typically >3-5 mm in diameter.[8]

  • Scoring: Assign a score based on a validated scale, such as the Lanza score. All findings should be documented with high-quality images.

  • Recovery: Monitor the subject during recovery from sedation.

Data Presentation: Endoscopic Scoring Systems

Quantitative data from endoscopic assessments should be summarized for clear comparison.

Lanza Score Description of Gastroduodenal Mucosal Damage
0 No visible lesions
1 Hemorrhage or petechiae only
2 1-10 erosions
3 >10 erosions
4 One ulcer
5 More than one ulcer

Table based on information from endoscopic evaluation studies.[8]

Section 2: Preclinical Macroscopic and Histological Assessment

In preclinical research, particularly with rodent models, assessment is typically performed ex vivo via macroscopic (gross) examination of the stomach followed by microscopic (histological) analysis.

Preclinical_Workflow cluster_assessment Damage Assessment start Preclinical Study Start treatment NSAID Administration (e.g., Indomethacin) start->treatment euthanasia Euthanasia & Stomach Excision treatment->euthanasia macroscopic Macroscopic Scoring (Ulcer Index) euthanasia->macroscopic histology Histological Processing (Fixation, H&E Staining) euthanasia->histology data_analysis Data Analysis & Interpretation macroscopic->data_analysis histo_scoring Microscopic Scoring (Epithelial Damage, Inflammation) histology->histo_scoring histo_scoring->data_analysis end Study Conclusion data_analysis->end

Caption: General workflow for preclinical NSAID damage assessment.
Protocol: Induction of Gastric Injury and Macroscopic Scoring in Rats

Objective: To induce and grossly quantify gastric mucosal damage in a rat model.

Materials:

  • NSAID (e.g., Indomethacin (B1671933), 30 mg/kg)

  • Vehicle (e.g., 1% Carboxymethylcellulose)

  • Oral gavage needles

  • Dissection tools

  • 10% neutral buffered formalin

  • Digital camera with a scale for measurement

  • Phosphate-buffered saline (PBS)

Procedure:

  • Animal Preparation: Fast male Wistar rats (200-250g) for 24 hours with free access to water.

  • NSAID Administration: Administer indomethacin orally via gavage.

  • Induction Period: Return animals to their cages for 4-6 hours.

  • Euthanasia and Tissue Collection: Euthanize animals via an approved method (e.g., CO2 asphyxiation). Immediately perform a laparotomy and excise the stomach.

  • Stomach Preparation: Open the stomach along the greater curvature, rinse gently with PBS to remove gastric contents, and pin it flat on a board.

  • Macroscopic Examination: Examine the gastric mucosa for hemorrhagic streaks, erosions, and ulcers. Measure the length (mm) of each lesion.

  • Ulcer Index Calculation: The Ulcer Index (UI) is calculated by summing the lengths of all lesions for each stomach.

  • Tissue Fixation: Fix the stomach tissue in 10% neutral buffered formalin for subsequent histological analysis.

Protocol: Histopathological Evaluation

Objective: To microscopically assess the severity of cellular damage and inflammation.

Materials:

  • Formalin-fixed gastric tissue

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope

Procedure:

  • Tissue Processing: Dehydrate the formalin-fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin (stains nuclei blue) and Eosin (stains cytoplasm and extracellular matrix pink).

  • Microscopic Examination: A pathologist, blinded to the treatment groups, should examine the slides. Key features of NSAID-induced "chemical" or "reactive" gastritis include foveolar hyperplasia, edema, vascular ectasia, and a lack of significant inflammatory cell infiltrate, which helps distinguish it from H. pylori gastritis.[9][10][11]

  • Scoring: Score the tissue based on a semi-quantitative scale.

Data Presentation: Histological Scoring System
Score Description of Histological Findings
0 Normal gastric mucosa. No epithelial damage or inflammation.
1 Mild damage. Superficial epithelial cell damage, mild edema in the lamina propria.
2 Moderate damage. Loss of epithelial cells, significant edema, mild inflammatory infiltrate (neutrophils).
3 Severe damage. Extensive mucosal erosions, significant inflammatory infiltrate, and vascular congestion.
4 Ulceration. Complete loss of the mucosal layer extending into the submucosa, with severe inflammation and hemorrhage.

This is a representative scoring system; specific criteria may vary between laboratories.

Section 3: Biochemical Marker Assessment

Biochemical assays provide quantitative, objective measures of the molecular and cellular events underlying mucosal damage, such as inflammation and oxidative stress.

Application Note

Biochemical markers can be measured in tissue homogenates or blood samples. They are particularly useful in preclinical studies to elucidate mechanisms of injury and protection. Key markers include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and markers of neutrophil infiltration like Myeloperoxidase (MPO).[12]

Protocol: Myeloperoxidase (MPO) Activity Assay

Objective: To quantify neutrophil infiltration in gastric tissue as an index of inflammation.

Materials:

  • Gastric tissue sample (frozen)

  • Potassium phosphate (B84403) buffer (pH 6.0)

  • Hexadecyltrimethylammonium bromide (HTAB)

  • O-dianisidine hydrochloride solution

  • Hydrogen peroxide (H2O2)

  • Spectrophotometer (540 nm)

  • Homogenizer

Procedure:

  • Tissue Homogenization: Weigh a portion of gastric tissue and homogenize it in potassium phosphate buffer containing HTAB.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

  • Reaction Mixture: In a cuvette, mix the supernatant with potassium phosphate buffer, o-dianisidine hydrochloride solution, and H2O2.

  • Spectrophotometric Reading: Measure the change in absorbance at 540 nm over 2-3 minutes.

  • Calculation: One unit of MPO activity is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute. Results are typically expressed as U/g of tissue.

Protocol: TNF-α Measurement by ELISA

Objective: To quantify the level of the pro-inflammatory cytokine TNF-α in gastric tissue.

Materials:

  • Gastric tissue sample (frozen)

  • Tissue lysis buffer with protease inhibitors

  • Commercially available TNF-α ELISA kit (e.g., from R&D Systems, Abcam)

  • Microplate reader

Procedure:

  • Prepare Tissue Lysate: Homogenize the gastric tissue in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.

  • Determine Total Protein: Use a standard protein assay (e.g., BCA or Bradford) to determine the total protein concentration in the lysate for normalization.

  • ELISA Protocol:

    • Follow the manufacturer's instructions for the specific ELISA kit.

    • This typically involves adding standards and samples to a 96-well plate pre-coated with a TNF-α capture antibody.

    • Incubate, wash, and add a detection antibody.

    • Add a substrate solution to produce a colorimetric signal.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Calculation: Calculate the concentration of TNF-α from the standard curve. Results are typically expressed as pg/mg of total protein.

References

Application Notes and Protocols for Investigating the Anti-Inflammatoty Effects of Carbaspirin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaspirin calcium, a chelate of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3][4][5] Its primary mechanism of action involves the irreversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][3][5] The inclusion of calcium may enhance its gastrointestinal tolerability compared to traditional aspirin.[3] Beyond its effects on prostaglandin (B15479496) synthesis, the anti-inflammatory actions of NSAIDs can be attributed to the modulation of pivotal signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and the subsequent regulation of pro- and anti-inflammatory cytokine production.[6]

These application notes provide a comprehensive experimental framework to meticulously evaluate the anti-inflammatory effects of this compound, offering detailed protocols for both in vitro and in vivo models of inflammation.

Key Signaling Pathways in Inflammation

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Conversely, the production of anti-inflammatory cytokines like Interleukin-10 (IL-10) is also regulated and plays a crucial role in resolving inflammation.

Inflammatory Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., ASK1) TAK1->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus_NFkB NF-κB NFκB->Nucleus_NFkB translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus_NFkB->Cytokines transcription p38 p38 MAPK MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 AP1->Cytokines transcription Carbaspirin Carbaspirin Calcium Carbaspirin->IKK Carbaspirin->p38

Figure 1: Simplified overview of NF-κB and MAPK signaling pathways.

Experimental Workflow

A systematic approach is essential for delineating the anti-inflammatory effects of this compound. The following workflow outlines the key stages of the investigation, from initial in vitro screening to in vivo validation.

Experimental Workflow start Start in_vitro In Vitro Studies (LPS-stimulated Macrophages) start->in_vitro treatment This compound Treatment in_vitro->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity elisa Cytokine Measurement (ELISA: TNF-α, IL-6, IL-10) treatment->elisa rt_qpcr Gene Expression Analysis (RT-qPCR) treatment->rt_qpcr western_blot Signaling Pathway Analysis (Western Blot: p-p65, p-p38) treatment->western_blot data_analysis Data Analysis & Interpretation elisa->data_analysis rt_qpcr->data_analysis western_blot->data_analysis in_vivo In Vivo Studies (Carrageenan-induced Paw Edema) animal_treatment This compound Administration in_vivo->animal_treatment edema Paw Edema Measurement animal_treatment->edema tissue_analysis Paw Tissue Analysis (Cytokines, Signaling) edema->tissue_analysis tissue_analysis->data_analysis data_analysis->in_vivo If promising end End data_analysis->end

Figure 2: Experimental workflow for assessing anti-inflammatory effects.

In Vitro Experimental Protocols

Cell Culture and Induction of Inflammation

The murine macrophage cell line RAW 264.7 is a well-established model for studying inflammation in vitro.[1]

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 24 hours for cytokine measurements, shorter time points for signaling pathway analysis).[7][8]

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound.

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat cells with a range of this compound concentrations for 24 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm.

Quantification of Cytokines (ELISA)

Measure the protein levels of TNF-α, IL-6 (pro-inflammatory), and IL-10 (anti-inflammatory) in the cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.[4][9][10]

Gene Expression Analysis (RT-qPCR)

Analyze the mRNA expression levels of TNF-α, IL-6, and IL-10.

  • RNA Extraction: Isolate total RNA from the cells using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • qPCR: Perform quantitative PCR using gene-specific primers for the target cytokines and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[5][11][12][13]

Signaling Pathway Analysis (Western Blot)

Investigate the effect of this compound on the activation of NF-κB and MAPK pathways by measuring the phosphorylation of key proteins.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p65 NF-κB (p-p65), total p65, phosphorylated p38 MAPK (p-p38), total p38, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.[3][14][15][16][17]

In Vivo Experimental Protocol

Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model for evaluating the anti-inflammatory activity of compounds.[2][18][19][20][21][22]

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups: vehicle control, this compound treated (different doses), and a positive control (e.g., indomethacin).

  • Drug Administration: Administer this compound or the reference drug orally or intraperitoneally 1 hour before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (cytokine measurement and Western blot as described for the in vitro studies).

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (X µM)
LPS + this compound (Y µM)
LPS + this compound (Z µM)

Data are presented as mean ± SD.

Table 2: Effect of this compound on Paw Edema in Carrageenan-Induced Rats

Treatment GroupPaw Volume (mL) at 3 hours% Inhibition of Edema
Vehicle Control
This compound (A mg/kg)
This compound (B mg/kg)
This compound (C mg/kg)
Indomethacin (10 mg/kg)

Data are presented as mean ± SEM.

Table 3: Effect of this compound on NF-κB and MAPK Activation

Treatment GroupRelative p-p65/p65 RatioRelative p-p38/p38 Ratio
Control
LPS/Carrageenan
LPS/Carrageenan + this compound (Dose 1)
LPS/Carrageenan + this compound (Dose 2)

Data are presented as relative densitometric values normalized to the control.

Conclusion

The protocols and application notes provided herein offer a robust framework for a comprehensive investigation into the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models and analyzing key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its mechanisms of action, thereby supporting its potential development as an effective anti-inflammatory agent.

References

Application Notes and Protocols for the Preparation of Carbaspirin Calcium Soluble Powder for Veterinary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaspirin calcium, a chelate of calcium acetylsalicylate and urea (B33335), is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Its soluble powder form offers a convenient dosage formulation for administration to livestock and poultry, often through drinking water.[3][4] In vivo, this compound is hydrolyzed to aspirin (B1665792) (acetylsalicylic acid), which is then rapidly absorbed and metabolized to salicylic (B10762653) acid, the primary active metabolite responsible for its therapeutic effects.[3][5] This document provides detailed protocols for the preparation, formulation, and quality control of this compound soluble powder intended for veterinary research.

Mechanism of Action

The pharmacological activity of this compound is attributable to its active metabolite, salicylic acid, which non-selectively and irreversibly inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1][6][7] By inhibiting these enzymes, the synthesis of prostaglandins—key mediators of inflammation, pain, and fever—is reduced.[6] This mechanism underlies the therapeutic benefits of this compound in managing various inflammatory and febrile conditions in animals.

Mechanism_of_Action Carbaspirin This compound (Oral Administration) Hydrolysis Hydrolysis (in vivo) Carbaspirin->Hydrolysis Aspirin Aspirin (Acetylsalicylic Acid) Hydrolysis->Aspirin Metabolism Metabolism Aspirin->Metabolism Salicylic_Acid Salicylic Acid (Active Metabolite) Metabolism->Salicylic_Acid COX COX-1 & COX-2 Enzymes Salicylic_Acid->COX Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Catalyzes Effects Therapeutic Effects: - Analgesic - Antipyretic - Anti-inflammatory Prostaglandins->Effects Mediates

Caption: Mechanism of action of this compound.

Experimental Protocols

I. Preparation of this compound API

This protocol outlines a general method for the synthesis of this compound, adapted from established procedures.

Materials:

Procedure:

  • Dissolve acetylsalicylic acid and urea in purified water with stirring.

  • Cool the solution to approximately 5-10°C.

  • Slowly add calcium carbonate to the cooled solution in portions, maintaining the temperature below 15°C.

  • Continue stirring for 1-2 hours after the addition is complete.

  • Filter the reaction mixture to remove any unreacted solids.

  • To the filtrate, add methanol to induce the precipitation of this compound as a white solid.

  • Allow the mixture to stir for an additional 2 hours to ensure complete precipitation.

  • Collect the precipitate by filtration and wash the filter cake with methanol.

  • Dry the resulting this compound under a vacuum at a temperature not exceeding 40°C.

API_Synthesis_Workflow start Start dissolve Dissolve Acetylsalicylic Acid and Urea in Water start->dissolve cool Cool Solution (5-10°C) dissolve->cool add_ca Add Calcium Carbonate cool->add_ca react React for 1-2 hours add_ca->react filter1 Filter react->filter1 precipitate Add Methanol to Filtrate (Precipitation) filter1->precipitate stir Stir for 2 hours precipitate->stir filter2 Filter and Wash stir->filter2 dry Vacuum Dry (≤40°C) filter2->dry end End (this compound API) dry->end

Caption: Workflow for the synthesis of this compound API.

II. Formulation of this compound Soluble Powder (50% w/w)

This protocol describes the formulation of a 50% (w/w) this compound soluble powder using common veterinary excipients.

Materials:

  • This compound (API)

  • Lactose (Diluent)[8][9]

  • Taurine (B1682933) (Optional - for potential therapeutic synergy)[9]

Procedure:

  • Accurately weigh the required amounts of this compound, lactose, and taurine as per the formulation table below.

  • Pass each ingredient separately through an 80-mesh sieve to ensure fine particle size and uniformity.[9]

  • Combine the sieved powders in a suitable blender.

  • Mix the powders for 15-20 minutes to achieve a homogeneous blend.

  • Package the final soluble powder in airtight, moisture-proof containers.

Table 1: Formulation of 50% this compound Soluble Powder

ComponentFunctionParts by Weight
This compoundAPI50
LactoseDiluent30
TaurineAdditive20
Total 100
III. Quality Control Testing

Table 2: Quality Control Specifications for this compound Soluble Powder

Test ParameterSpecificationMethod Reference
Appearance White or off-white crystalline powderVisual Inspection
Identification Conforms to the reference standard spectrumHPLC, FT-IR
Assay 95.0% - 105.0% of labeled amountHPLC
Solubility Freely soluble in waterUSP <711>
pH (1% solution) 4.5 - 5.5pH meter
Moisture Content Not more than 2.0%Karl Fischer
Related Substances Salicylic Acid: NMT 0.1%HPLC
Total Impurities: NMT 1.0%HPLC
Uniformity of Dosage Meets USP requirementsUSP <905>
IV. Stability-Indicating HPLC Method for Assay and Related Substances

This protocol provides a method for the simultaneous determination of this compound (via acetylsalicylic acid) and its primary degradation product, salicylic acid.

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : Water : Acetic Acid (e.g., 50:50:1 v/v/v), pH adjusted to ~3.0

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound and salicylic acid of known concentration in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the soluble powder in the mobile phase to achieve a target concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Quantify the amount of this compound and salicylic acid in the sample by comparing the peak areas to those of the standard.

Table 3: Analytical Method Validation Parameters (as per VICH GL1/GL2)

ParameterAcceptance Criteria
Specificity No interference from excipients or degradation products at the analyte retention times.
Linearity Correlation coefficient (r²) ≥ 0.998 over the range of 80-120% of the test concentration.[10]
Accuracy Mean recovery of 98.0% - 102.0% at three concentration levels.[10]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).
Detection Limit (LOD) To be determined (e.g., signal-to-noise ratio of 3:1).[10]
Quantitation Limit (LOQ) To be determined (e.g., signal-to-noise ratio of 10:1).[10]
Robustness No significant changes in results with minor variations in method parameters.[10]
V. Dissolution Testing Protocol

This protocol is a general guideline for assessing the dissolution of the soluble powder.

Apparatus: USP Apparatus 2 (Paddle)

  • Medium: 900 mL of purified water (or other relevant pH buffers, e.g., pH 1.2, 4.5, 6.8).[11]

  • Paddle Speed: 50 rpm

  • Temperature: 37 ± 0.5°C[12]

  • Sampling Times: 5, 10, 15, 30 minutes

  • Analytical Method: HPLC (as described above)

Procedure:

  • Place the specified amount of soluble powder into the dissolution vessel.

  • Withdraw samples at the designated time points.

  • Filter the samples immediately.

  • Analyze the filtrate for the concentration of dissolved this compound using the validated HPLC method.

Table 4: Dissolution Acceptance Criteria

Time Point (minutes)% of Labeled Amount Dissolved
15Not less than 85%
VI. Stability Study Protocol

This protocol outlines a stability study to determine the shelf-life of the this compound soluble powder, following VICH guidelines.[13][14][15]

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months

  • Accelerated: 0, 3, 6 months

Tests to be Performed:

  • Appearance

  • Assay

  • Related Substances (Salicylic Acid)

  • Moisture Content

  • pH

  • Dissolution

Table 5: Stability Study Plan

Study TypeStorage ConditionTesting Time Points (Months)
Long-term25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24
Accelerated40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

digraph "Drug_Development_Process" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];

// Nodes api [label="API Synthesis &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; formulation [label="Formulation Development\n(Soluble Powder)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analytical [label="Analytical Method\nDevelopment & Validation", fillcolor="#FBBC05", fontcolor="#202124"]; qc [label="Quality Control Testing\n(Release Specifications)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Stability Studies\n(ICH/VICH Guidelines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolution [label="Dissolution & In-vitro\nPerformance Testing", fillcolor="#FBBC05", fontcolor="#202124"]; vet_research [label="Veterinary Research\n(Preclinical/Clinical)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

// Edges api -> formulation; formulation -> analytical; analytical -> qc; qc -> stability; formulation -> dissolution; dissolution -> vet_research; stability -> vet_research; }

Caption: Logical workflow for veterinary drug development.

Conclusion

The protocols and data presented provide a comprehensive framework for the preparation and evaluation of this compound soluble powder for veterinary research. Adherence to these guidelines will ensure the production of a consistent, stable, and high-quality product suitable for further investigation. It is critical to follow established regulatory guidelines, such as those from the FDA-CVM and VICH, throughout the development process to ensure data integrity and product safety.[15][16][17]

References

Application Note: In Vitro Models for Assessing Carbaspirin Calcium Antiplatelet Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbaspirin calcium is a non-steroidal anti-inflammatory drug (NSAID) that functions as an analgesic, antipyretic, and antiplatelet agent.[1] It is a calcium salt of acetylsalicylic acid (aspirin) complexed with urea.[2] Its primary therapeutic utility in cardiovascular medicine stems from its ability to inhibit platelet aggregation, thereby reducing the risk of thrombotic events.[2] The antiplatelet effect is mediated through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets.[3]

This application note provides detailed protocols for key in vitro models used to assess the antiplatelet activity of this compound. The described assays—Light Transmission Aggregometry (LTA), Impedance Aggregometry, Flow Cytometry, and direct COX-1 enzyme inhibition assays—are fundamental tools for researchers, scientists, and drug development professionals in characterizing the pharmacodynamic properties of this compound and other antiplatelet agents.

Mechanism of Action: COX-1 Inhibition

This compound acts as a prodrug of aspirin (B1665792). Once ingested, it dissociates, releasing aspirin.[2] Aspirin irreversibly acetylates a serine residue in the active site of the COX-1 enzyme in platelets. This action blocks the conversion of arachidonic acid (AA) into prostaglandin (B15479496) H2 (PGH2), which is the precursor for thromboxane (B8750289) A2 (TXA2).[3][4] TXA2 is a potent platelet agonist that promotes vasoconstriction and further platelet activation and aggregation.[5] By inhibiting TXA2 synthesis, this compound effectively suppresses platelet function for the entire lifespan of the platelet (approximately 7-10 days).[3]

G cluster_membrane Platelet Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid (AA) COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS Converted by TXA2 Thromboxane A2 (TXA2) TXS->TXA2 Aggregation Platelet Aggregation & Vasoconstriction TXA2->Aggregation Promotes Carbaspirin This compound (releases Aspirin) Carbaspirin->COX1 Irreversibly Inhibits

Caption: this compound's antiplatelet signaling pathway.

Key In Vitro Models and Protocols

Light Transmission Aggregometry (LTA)

Application Note: Light Transmission Aggregometry (LTA) is considered the historical "gold standard" for assessing platelet function.[6][7] The assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[8] For assessing this compound's effect, arachidonic acid (AA) is the preferred agonist, as it directly initiates the TXA2-dependent pathway that aspirin inhibits. A limitation of LTA is the need for sample processing to obtain PRP, which can potentially activate platelets pre-analysis.[8][9]

Protocol:

  • Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio).[8] Samples should be processed within 4 hours of collection and kept at room temperature.[8]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]

    • To obtain platelet-poor plasma (PPP), re-centrifuge the remaining blood at 2,000 x g for 10 minutes.[10] The PPP is used to set the 100% aggregation baseline.[10]

  • Assay Procedure:

    • Pre-warm PRP and PPP samples to 37°C in the aggregometer.[11]

    • Place a cuvette with PRP and a magnetic stir bar into the sample well of the aggregometer. Set the baseline for 0% aggregation.

    • Place a corresponding cuvette with PPP to calibrate for 100% aggregation.[8]

    • Add the test compound (this compound, dissolved in an appropriate vehicle) or vehicle control to the PRP and incubate for a specified time.

    • Initiate aggregation by adding an agonist (e.g., 0.5 mg/mL arachidonic acid).[10]

    • Record the change in light transmission for 5-10 minutes.[10]

  • Data Analysis: The primary endpoint is the maximal aggregation percentage (%). Inhibition is calculated relative to the vehicle control.

G A Collect Citrated Whole Blood B Centrifuge (150-200g) to obtain Platelet-Rich Plasma (PRP) A->B C Centrifuge (2000g) to obtain Platelet-Poor Plasma (PPP) B->C D Pre-warm PRP & PPP to 37°C B->D E Calibrate Aggregometer: PRP = 0% Aggregation PPP = 100% Aggregation C->E D->E F Incubate PRP with This compound or Vehicle E->F G Add Agonist (e.g., Arachidonic Acid) F->G H Record Light Transmission Over Time G->H

Caption: Experimental workflow for Light Transmission Aggregometry (LTA).
Impedance Aggregometry

Application Note: Impedance aggregometry is performed in whole blood, which is a more physiologically relevant environment as it includes the influence of red and white blood cells on platelet function.[12] This method measures the increase in electrical impedance between two electrodes as platelets aggregate on their surface in response to an agonist.[13] It is a rapid test that requires no sample preparation and uses small blood volumes, making it suitable for point-of-care applications.[6]

Protocol:

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., hirudin or citrate), as specified by the instrument manufacturer.

  • Assay Procedure:

    • Pre-warm the whole blood sample and instrument-specific reagent cartridges to 37°C.

    • Pipette the whole blood and saline (for dilution) into the test cuvette.

    • Add the test compound (this compound) or vehicle control and incubate.

    • Add an agonist (e.g., arachidonic acid) to initiate aggregation.

    • The instrument automatically records the change in impedance over a fixed time (typically 6-10 minutes).[6]

  • Data Analysis: Results are typically expressed as aggregation units (AU) or Ohms. The area under the aggregation curve (AUC) is also a common parameter. Inhibition is calculated relative to the vehicle control.

G A Collect Anticoagulated Whole Blood B Pre-warm Sample and Reagents to 37°C A->B C Pipette Blood, Saline, and This compound into Cuvette B->C D Incubate C->D E Add Agonist (e.g., Arachidonic Acid) D->E F Insert Cuvette into Analyzer E->F G Record Impedance Change Over Time F->G

Caption: Experimental workflow for Impedance Aggregometry.
Flow Cytometry

Application Note: Flow cytometry is a highly sensitive method that allows for the analysis of specific platelet activation markers on the surface of individual platelets in a whole blood sample.[14][15] This technique requires only a minimal amount of blood.[14] For assessing this compound, one can measure the expression of activation markers like P-selectin (CD62P) or the activated conformation of the GPIIb/IIIa receptor (detected by PAC-1 antibody) following stimulation with an agonist.[16][17] This provides detailed molecular information on the state of platelet activation.[18]

Protocol:

  • Blood Collection: Collect whole blood into 3.2% sodium citrate tubes.

  • Sample Preparation and Staining:

    • In a test tube, add whole blood, the test compound (this compound) or vehicle, and the chosen agonist (e.g., arachidonic acid or ADP).

    • Incubate for a specified time at room temperature.

    • Add fluorescently-labeled monoclonal antibodies targeting specific platelet markers (e.g., anti-CD61 for platelet identification, anti-CD62P for P-selectin, and PAC-1 for activated GPIIb/IIIa).[19]

    • Incubate in the dark for 15-20 minutes at room temperature.

    • Stop the reaction and fix the platelets by adding a fixing solution (e.g., 1% formaldehyde).

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate the platelet population based on their forward and side scatter properties and/or a pan-platelet marker like CD61.

    • Quantify the percentage of platelets positive for the activation marker (e.g., CD62P+) or the mean fluorescence intensity (MFI) of the marker. Inhibition is measured by the reduction in marker expression compared to the control.

G A Collect Citrated Whole Blood B Incubate Blood with Agonist and this compound A->B C Add Fluorescent Antibodies (e.g., anti-CD61, anti-CD62P, PAC-1) B->C D Incubate in Dark C->D E Fix Platelets D->E F Acquire Data on Flow Cytometer E->F G Gate on Platelet Population F->G H Analyze Activation Marker Expression (% Positive or MFI) G->H

Caption: Experimental workflow for Flow Cytometry analysis.
COX-1 Enzyme Inhibition Assay

Application Note: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1. It is a highly specific method to confirm the mechanism of action of this compound. These assays can be performed using purified enzyme preparations or cell lysates.[20] Commercially available kits, often based on fluorometric or colorimetric detection of prostaglandin G2 (the product of COX activity), provide a rapid and reliable method suitable for high-throughput screening.

Protocol (Example using a Fluorometric Kit):

  • Reagent Preparation: Prepare assay buffer, enzyme (ovine or human recombinant COX-1), heme cofactor, and arachidonic acid substrate according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well plate.

    • Add the test inhibitor (this compound, pre-hydrolyzed to aspirin if necessary) or a known COX-1 inhibitor (e.g., SC-560) as a positive control.

    • Add the COX-1 enzyme and incubate for a defined period (e.g., 10 minutes) to allow the inhibitor to bind.

    • Initiate the enzymatic reaction by adding arachidonic acid and a fluorometric probe.

    • Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to COX-1 activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from the described in vitro assays to characterize the antiplatelet activity of this compound.

Assay TypeParameter MeasuredAgonist UsedRepresentative Result (vs. Control)Reference(s)
LTA Maximum Platelet Aggregation (%)Arachidonic Acid>90% Inhibition[21]
Impedance Aggregometry Area Under Curve (AUC)Arachidonic AcidDose-dependent decrease in AUC[12][21]
Flow Cytometry P-selectin (CD62P) Expression (%)ADPSignificant reduction in % of CD62P positive platelets[22]
Biochemical Assay Serum Thromboxane B2 (TXB2) LevelsEx vivo~95.2% Inhibition[23]
Enzyme Inhibition Assay COX-1 Enzymatic ActivityArachidonic AcidIC50 value determination[24]

References

Application Notes and Protocols for Carbaspirin Calcium in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaspirin calcium, a complex of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of aspirin (B1665792).[1] Upon administration, it is rapidly hydrolyzed to salicylic (B10762653) acid, the active metabolite responsible for its therapeutic effects.[1] These effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet activities, are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical research settings, with a focus on dosage calculations for anti-inflammatory and antiplatelet studies in common animal models.

Data Presentation

Table 1: this compound and Aspirin Dose Equivalence
This compound DoseEquivalent Aspirin (Acetylsalicylic Acid) DoseReference
826.8 mg650 mg[2]
102.8 mg82.2 mg[3]

Note: The dose equivalence can be approximated to a ratio of roughly 1.27:1 (this compound: Aspirin).

Table 2: Recommended Aspirin Dosages in Preclinical Models (Oral Administration)
Animal ModelTherapeutic EffectDose Range (mg/kg)Reference
RatAnti-inflammatory2.5 - 200[4]
RatAnti-inflammatory20[5]
RatAnti-inflammatory100 - 150[6]
MouseAntiplatelet0.15 - 0.6[7][8]
MouseAntiplatelet60[9]

Note: These dosages for aspirin can be converted to this compound dosages using the equivalence ratio from Table 1.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound, through its active metabolite salicylic acid, exerts its anti-inflammatory and antiplatelet effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes (TXs), key mediators of inflammation, pain, fever, and platelet aggregation.

Prostaglandin Synthesis Pathway Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Isomerases Thromboxane_A2 Thromboxane (B8750289) A2 (TXA2) Prostaglandin_H2->Thromboxane_A2 Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Carbaspirin_Calcium This compound (hydrolyzed to Salicylic Acid) Carbaspirin_Calcium->COX1_COX2 Inhibits

Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)

This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • 1% (w/v) carrageenan suspension in sterile saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Randomly divide the animals into control and treatment groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer this compound (dissolved or suspended in the vehicle) or the vehicle alone to the respective groups via oral gavage. A typical volume is 1 ml/kg.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10][11]

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10][12]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">

    Vc\text{V}{c}Vc​
    - ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Vt\text{V}{t}Vt​
    ) / ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Vc\text{V}{c}Vc​
    ] x 100 Where ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Vc\text{V}{c}Vc​
    is the average increase in paw volume in the control group and ngcontent-ng-c4139270029="" _nghost-ng-c1097911779="" class="inline ng-star-inserted">
    Vt\text{V}{t}Vt​
    is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Start Start Acclimatization Acclimatize Rats (1 week) Start->Acclimatization Fasting Fast Overnight Acclimatization->Fasting Grouping Randomly Group Animals Fasting->Grouping Baseline_Paw_Volume Measure Baseline Paw Volume Grouping->Baseline_Paw_Volume Drug_Administration Administer this compound or Vehicle (p.o.) Baseline_Paw_Volume->Drug_Administration Carrageenan_Injection Inject Carrageenan (0.1 mL, 1%) into Paw Drug_Administration->Carrageenan_Injection 1 hour later Measure_Edema Measure Paw Volume (hourly for 5 hours) Carrageenan_Injection->Measure_Edema Calculate_Inhibition Calculate % Inhibition Measure_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

Experimental Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 2: Arachidonic Acid-Induced Platelet Aggregation in vitro (Antiplatelet Model)

This protocol assesses the ability of a compound to inhibit platelet aggregation induced by arachidonic acid, a key pathway inhibited by aspirin and its derivatives.

Materials:

  • Blood collection tubes with an anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Arachidonic acid solution

  • This compound

  • Platelet aggregometer

  • Pipettes and cuvettes

Procedure:

  • Blood Collection: Collect whole blood from the animal model (e.g., rabbit, rat) into tubes containing sodium citrate.

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Incubation: Pre-incubate the PRP with either vehicle or different concentrations of this compound at 37°C for a specified time (e.g., 10-30 minutes).

  • Aggregation Measurement:

    • Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).

    • Place a cuvette with the pre-incubated PRP in the aggregometer and start stirring.

    • Add arachidonic acid to the PRP to induce aggregation. The final concentration of arachidonic acid is typically between 0.5 and 1.5 mM.[13]

    • Record the change in light transmittance for several minutes.

  • Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmittance. The inhibitory effect of this compound is determined by comparing the aggregation in the treated samples to the vehicle control.

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Blood with Anticoagulant Start->Blood_Collection PRP_Prep Prepare Platelet-Rich Plasma (PRP) (Low-speed centrifugation) Blood_Collection->PRP_Prep PPP_Prep Prepare Platelet-Poor Plasma (PPP) (High-speed centrifugation) Blood_Collection->PPP_Prep Adjust_Platelets Adjust Platelet Count in PRP PRP_Prep->Adjust_Platelets PPP_Prep->Adjust_Platelets Incubation Incubate PRP with this compound or Vehicle (37°C) Adjust_Platelets->Incubation Measure_Aggregation Measure Platelet Aggregation (Add Arachidonic Acid) Incubation->Measure_Aggregation Analyze_Data Analyze Aggregation Data Measure_Aggregation->Analyze_Data End End Analyze_Data->End

Experimental Workflow for In Vitro Platelet Aggregation Assay.

Safety Precautions

Conclusion

These application notes and protocols provide a framework for the preclinical investigation of this compound. Accurate dosage calculations, based on the established equivalence to aspirin, are critical for obtaining reliable and reproducible data. The provided experimental protocols for assessing anti-inflammatory and antiplatelet activity offer standardized methods for evaluating the pharmacological effects of this compound. Researchers should always adhere to institutional guidelines and ethical considerations when conducting animal studies.

References

Troubleshooting & Optimization

Improving the stability of carbaspirin calcium aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of carbaspirin calcium aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its aqueous solutions unstable?

This compound, also known as calcium carbasalate, is a complex of calcium acetylsalicylate (the calcium salt of aspirin) and urea.[1][2][3] Its instability in aqueous solutions is primarily due to the hydrolysis of the acetylsalicylate component. Like aspirin (B1665792), it breaks down into salicylic (B10762653) acid and acetic acid in the presence of water.[4] This degradation process is a significant challenge, and it is recommended not to store aqueous solutions for more than one day.[1]

Q2: What is the primary degradation pathway for this compound in water?

The degradation follows a two-step process initiated by dissolution. First, the this compound complex dissociates in water into its constituent parts: calcium acetylsalicylate and urea. Subsequently, the acetylsalicylate ion undergoes hydrolysis, breaking the ester bond to form salicylate (B1505791) and acetate (B1210297) ions. This reaction is the principal cause of potency loss and changes in the solution's physical properties.

Q3: How does pH impact the stability of this compound solutions?

The stability of the acetylsalicylate component is highly pH-dependent. The hydrolysis reaction is catalyzed by both hydrogen (acidic conditions) and hydroxide (B78521) (basic conditions) ions.[4][5] While a specific pH of maximum stability for the this compound complex is not widely published, aspirin itself is most stable in a pH range of 2-3. Outside of this narrow acidic window, the rate of degradation increases significantly. The formation of acidic degradation products (salicylic acid and acetic acid) can also cause the pH of an unbuffered solution to drift over time, potentially accelerating further degradation.

Q4: My solution is forming a white precipitate. What is causing this?

Precipitation in a this compound solution is typically due to the formation of salicylic acid, a product of hydrolysis. Salicylic acid is significantly less soluble in water than the parent compound, this compound. As hydrolysis proceeds, the concentration of salicylic acid can exceed its solubility limit, causing it to precipitate out of the solution, especially in neutral or acidic conditions.

Q5: What are the recommended methods for analyzing the stability of this compound solutions?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing of pharmaceutical compounds, including this compound.[6] A stability-indicating HPLC method can effectively separate the intact this compound from its degradation products, primarily salicylic acid.[5] This allows for the accurate quantification of the remaining active ingredient and the rate of degradation over time. Spectroscopic methods like UV-Vis can also be employed for rapid analysis, though they may be less specific than HPLC.[6]

Data and Properties

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Calcium Carbaspirin, Carbasalate Calcium[1][7]
Molecular Formula C₁₈H₁₄O₈ · Ca · CH₄N₂O[1]
Molecular Weight 458.4 g/mol [1]
Appearance White or almost white crystalline powder[2]
Solubility Freely soluble in water; slightly soluble in ethanol (B145695) and DMSO[1][7]
Aqueous Stability Not recommended for storage for more than one day[1]

Table 2: Key Factors Influencing Aqueous Solution Stability

FactorEffect on StabilityRecommended Practice
pH Hydrolysis is catalyzed by both acidic and basic conditions.Maintain pH within the optimal stability range (typically weakly acidic for acetylsalicylate) using a suitable buffer system.
Temperature Higher temperatures accelerate the rate of hydrolysis.Prepare and store solutions at reduced temperatures (e.g., 2-8°C) to slow degradation. Prepare fresh before use.
Excipients Water content from other excipients can initiate hydrolysis. Buffering agents can help maintain optimal pH.Use anhydrous excipients where possible. Select buffers (e.g., citrate (B86180), acetate) that do not catalyze degradation.[4]
Light While hydrolysis is the primary concern, photostability should also be considered in long-term studies.Store solutions in light-protected containers (e.g., amber vials).

Visualized Workflows and Pathways

Diagram 1: Primary Degradation Pathway of this compound A This compound (Aqueous Solution) B Calcium Acetylsalicylate + Urea (Dissociation) A->B Dissolution in H₂O C Calcium Salicylate + Acetic Acid (Hydrolysis) B->C Hydrolysis D Salicylic Acid Precipitate (If concentration exceeds solubility) C->D Low Solubility

Caption: Primary degradation pathway of this compound in an aqueous environment.

Troubleshooting Guide

Problem ObservedProbable Cause(s)Recommended Solutions & Actions
Rapid loss of potency or decrease in active ingredient concentration. Hydrolysis of the acetylsalicylate ester bond.1. Prepare solutions fresh immediately before use.2. Store the solution at refrigerated temperatures (2-8°C).3. Control the pH with an appropriate buffer system (e.g., citrate buffer) to maintain it within the optimal stability range.
Appearance of a white, crystalline precipitate. 1. Formation of salicylic acid, which has low aqueous solubility.2. The initial concentration of this compound exceeds its solubility limit.1. Confirm the identity of the precipitate (e.g., melting point, HPLC).2. If it is salicylic acid, this indicates significant degradation.3. Ensure the initial concentration is below the saturation point at the storage temperature.
pH of the solution decreases over time. Formation of acidic degradation products: salicylic acid and acetic acid.1. Incorporate a buffering agent with sufficient capacity into the formulation to maintain a stable pH.2. Monitor pH at regular intervals during the experiment.
Inconsistent or non-reproducible experimental results. Variable rates of degradation due to inconsistent preparation, storage, or handling.1. Standardize the solution preparation protocol.2. Use freshly prepared solutions for each experiment or experimental block.3. Precisely control temperature and pH.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Aqueous Solution

  • Buffer Preparation: Prepare a 50 mM citrate buffer solution and adjust the pH to the desired value (e.g., pH 4.5) using citric acid or sodium citrate.

  • Weighing: Accurately weigh the required amount of this compound crystalline solid.[1]

  • Dissolution: Add the weighed this compound to a known volume of the prepared citrate buffer.

  • Mixing: Vigorously stir the solution in a light-protected container until the solid is completely dissolved. Avoid heating to aid dissolution as it will accelerate degradation.

  • Finalization: The solution is now ready for immediate use. Store at 2-8°C if not used within the hour.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework. The method must be fully validated for specific applications.

  • Instrumentation: HPLC system with a UV detector.[6]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm or 276 nm (for simultaneous detection of acetylsalicylate and salicylate).

  • Sample Preparation: Dilute the this compound aqueous solution with the mobile phase to a suitable concentration.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 20 µL) of the prepared sample.

    • Record the chromatogram and identify the peaks for this compound and salicylic acid based on the retention times of reference standards.

    • Calculate the concentration of each component using a calibration curve.

Diagram 2: Experimental Workflow for a Stability Study cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Buffered Aqueous Solution B Store under defined conditions (T, pH, Light) A->B C Withdraw samples at T₀, T₁, T₂, T₃... B->C D Dilute Sample for HPLC C->D E Analyze via Stability- Indicating HPLC Method D->E F Quantify Parent Drug & Degradation Product E->F G Determine Degradation Kinetics & Shelf-life F->G

Caption: A typical workflow for conducting a stability analysis of this compound solutions.

References

Technical Support Center: Overcoming Carbaspirin Calcium Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbaspirin calcium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound in common organic solvents?

A1: this compound, a chelate of calcium acetylsalicylate and urea, exhibits variable solubility in organic solvents. It is freely soluble in dimethylformamide (DMF), slightly soluble in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), and practically insoluble in acetone (B3395972) and anhydrous methanol.[1][2][3][4] It is also freely soluble in water.[1][2][4]

Q2: I observed precipitation when diluting a this compound stock solution in DMSO with an aqueous buffer. Why does this happen?

A2: This is a common phenomenon known as "solvent shock" or "crashing out." this compound is significantly more soluble in pure DMSO than in aqueous solutions. When an aqueous buffer is added, the polarity of the solvent mixture increases dramatically. This change in the solvent environment can lead to a supersaturated state, causing the compound to precipitate out of the solution as it exceeds its solubility limit in the new mixture.

Q3: My this compound stock solution in DMSO appears cloudy or has visible precipitate. What should I do?

A3: A cloudy stock solution suggests that the this compound has precipitated, which could be due to improper storage, temperature fluctuations, or the use of non-anhydrous DMSO. To address this, you can gently warm the solution in a water bath (e.g., 37°C) for 5-10 minutes and vortex thoroughly to redissolve the compound.[5] Always visually inspect the solution for complete dissolution before use. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.

Q4: What is the maximum recommended concentration of DMSO in cell-based assays?

A4: The maximum tolerable DMSO concentration is cell-line dependent. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines, concentrations as low as 0.1% may be necessary. It is highly recommended to perform a DMSO tolerance test for your specific cell line and experimental conditions to determine the optimal concentration.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Please note that "slightly soluble" and "practically insoluble" are qualitative terms from pharmacopeial standards and do not provide specific quantitative values.

SolventSolubility ClassificationQuantitative Data (at 25°C unless specified)Citations
WaterFreely Soluble~100 mg/mL (requires sonication)[6]
Dimethylformamide (DMF)Freely Soluble-[1][2][4]
Dimethyl Sulfoxide (DMSO)Slightly Soluble~5 mg/mL (requires sonication)[6][7]
EthanolSlightly Soluble-[7]
PBS (pH 7.2)Soluble~10 mg/mL[3][7]
AcetonePractically Insoluble-[1][2][4]
Anhydrous MethanolPractically Insoluble-[1][2][4]

Troubleshooting Guides

Guide 1: Compound Precipitation During Experiment

This guide provides a step-by-step approach to troubleshoot precipitation issues with this compound in your experiments.

G start Start: Precipitation Observed check_stock Is the stock solution clear? start->check_stock warm_vortex Warm and vortex the stock solution check_stock->warm_vortex No check_final_conc Is the final concentration too high? check_stock->check_final_conc Yes warm_vortex->check_stock lower_conc Lower the final concentration check_final_conc->lower_conc Yes check_dilution How was the dilution performed? check_final_conc->check_dilution No end_resolved Precipitation Resolved lower_conc->end_resolved slow_dilution Use stepwise or reverse dilution check_dilution->slow_dilution Rapidly check_media Check media components and pH check_dilution->check_media Slowly slow_dilution->end_resolved modify_media Modify media pH or use a different buffer check_media->modify_media consider_solubilizer Consider using a co-solvent or surfactant check_media->consider_solubilizer modify_media->end_resolved consider_solubilizer->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Standard Method for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method to determine the thermodynamic solubility of this compound in a specific organic solvent.

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected organic solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.

  • Phase Separation: After equilibration, centrifuge the vials to separate the undissolved solid from the supernatant.

  • Sampling and Dilution: Carefully collect a precise volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV or a spectrophotometer.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis prep1 Add excess this compound to solvent equil1 Shake at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge to separate solid equil1->sep1 sep2 Collect and dilute supernatant sep1->sep2 sep3 Quantify concentration (e.g., HPLC) sep2->sep3

Caption: Experimental workflow for the shake-flask solubility determination method.

Protocol 2: Development of a Co-solvent System

This protocol provides a general approach to developing a co-solvent system to enhance the solubility of this compound. Co-solvents work by reducing the polarity of the solvent system.[8][9][10]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), or ethanol.

  • Binary Solvent Screening: Prepare a series of binary solvent systems by mixing your primary solvent (e.g., water or a buffer) with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30% v/v).

  • Solubility Determination: Determine the solubility of this compound in each binary mixture using the shake-flask method (Protocol 1).

  • Ternary System Optimization (Optional): If needed, combine the most effective co-solvents to create ternary systems and repeat the solubility determination. You may also consider adding a small percentage of a surfactant (e.g., Tween 80, Polysorbate 80) to improve wetting and further enhance solubility.[11][12]

  • Toxicity and Compatibility Assessment: Once a suitable co-solvent system is identified, evaluate its toxicity and compatibility with your experimental model (e.g., cell culture).

Protocol 3: pH Adjustment for Solubility Enhancement

The solubility of ionizable compounds can often be improved by adjusting the pH of the medium.

  • pH-Solubility Profile: Prepare a series of buffers with a range of pH values (e.g., pH 2 to pH 10).

  • Solubility Measurement: Determine the solubility of this compound in each buffer using the shake-flask method (Protocol 1).

  • Data Analysis: Plot the solubility of this compound as a function of pH. This will help identify the pH at which the compound is most soluble. For weakly acidic drugs, solubility generally increases with increasing pH, while for weakly basic drugs, solubility increases with decreasing pH.[13][14][15]

  • Application: Use the optimal pH identified to prepare your experimental solutions. Ensure that the chosen pH is compatible with your experimental system.

References

Minimizing hydrolysis of carbaspirin calcium during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing the hydrolysis of carbaspirin calcium during sample preparation for analytical testing.

Troubleshooting Guide

This guide addresses common issues encountered during sample preparation that may lead to the degradation of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
My chromatogram shows a significant peak for salicylic (B10762653) acid, and the peak for this compound is smaller than expected. The primary cause is the hydrolysis of this compound into acetylsalicylic acid (aspirin), which is then further hydrolyzed to salicylic acid. This can be accelerated by: • Presence of water in the solvent. • Elevated temperatures during sample preparation. • pH of the solvent or buffer being too acidic or alkaline.Solvent Choice: Use anhydrous solvents wherever possible. If an aqueous solution is necessary, prepare it fresh and use it immediately. Consider using a solvent with low water content, such as methanol (B129727) or ethanol, for initial dissolution.[1][2] • Temperature Control: Perform all sample preparation steps at low temperatures (e.g., 0-5°C) to slow down the hydrolysis reaction.[1][3] • pH Control: Maintain a neutral pH if aqueous solutions are unavoidable. Buffers should be carefully selected and pH-adjusted immediately before use.
I am observing inconsistent results between replicate samples. This can be due to variations in the sample preparation time or exposure to environmental moisture.Standardize Workflow: Ensure that each sample is processed for the same amount of time from dissolution to analysis. Work quickly and efficiently to minimize the time the sample is in solution.[4] • Control Environment: Prepare samples in a low-humidity environment if possible. Keep sample vials tightly capped.
The solubility of my this compound sample is poor in the chosen organic solvent. While organic solvents are preferred to minimize hydrolysis, carbasalate calcium has better solubility in water.[1][2]Solvent Optimization: If using a purely organic solvent, you may need to experiment with different options. A small, controlled amount of a co-solvent might be necessary. If so, ensure it is added immediately before analysis. • Fresh Aqueous Solutions: If an aqueous solution is required for your analytical method, prepare a stock solution in an organic solvent and perform the final dilution in the aqueous mobile phase just before injection. We do not recommend storing aqueous solutions for more than one day.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: this compound is a complex of calcium acetylsalicylate and urea.[5] In the presence of moisture, it undergoes hydrolysis to form acetylsalicylic acid (aspirin) and urea. The acetylsalicylic acid can then be further hydrolyzed to salicylic acid. This is the primary degradation pathway of concern during sample preparation.[5]

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture, to ensure its stability.[2][6]

Q3: Can I prepare my this compound solutions in advance?

A3: It is highly recommended to prepare solutions fresh for each analysis. If you must prepare them in advance, use an anhydrous organic solvent and store at a low temperature (-20°C) for the shortest possible time. Aqueous solutions of this compound are not recommended for storage.[2]

Q4: How does pH affect the stability of this compound in solution?

Experimental Protocol: Sample Preparation for HPLC Analysis

This protocol is designed to minimize the hydrolysis of this compound during sample preparation for analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound sample

  • Anhydrous methanol (HPLC grade)

  • Anhydrous acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, for mobile phase)

  • Formic acid (for mobile phase adjustment)

  • Volumetric flasks

  • Pipettes

  • Autosampler vials with caps

  • Ice bath

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: a. Accurately weigh a suitable amount of this compound reference standard. b. Dissolve the standard in anhydrous methanol in a volumetric flask, ensuring the flask is placed in an ice bath to maintain a low temperature. c. Sonicate for a short period (e.g., 2 minutes) if necessary to ensure complete dissolution, keeping the solution cool. d. Dilute to the final volume with anhydrous methanol. e. Further dilute to the desired working concentrations using the mobile phase immediately before placing in the autosampler.

  • Sample Solution Preparation: a. Accurately weigh the this compound sample to be analyzed. b. Follow the same procedure as for the standard solution preparation (steps 2b-2e), working quickly to minimize exposure to ambient conditions.

  • HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase. b. Place the prepared standard and sample solutions in the autosampler, which should ideally be temperature-controlled (e.g., at 4°C). c. Inject the solutions and perform the chromatographic analysis.

Visualizations

Hydrolysis Pathway of this compound

Hydrolysis_Pathway Carbaspirin_Calcium This compound (Calcium Acetylsalicylate Urea) Aspirin Acetylsalicylic Acid (Aspirin) + Urea + Ca²⁺ Carbaspirin_Calcium->Aspirin H2O_1 H₂O (Hydrolysis) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid H2O_2 H₂O (Hydrolysis)

Caption: Hydrolysis pathway of this compound.

Recommended Experimental Workflow

Experimental_Workflow start Start weigh Weigh Sample start->weigh dissolve Dissolve in Anhydrous Solvent (on ice bath) weigh->dissolve dilute Dilute to Working Concentration (with mobile phase) dissolve->dilute inject Inject into HPLC (cooled autosampler) dilute->inject end End inject->end

Caption: Recommended workflow for sample preparation.

Troubleshooting Decision Tree

Troubleshooting_Tree start High Salicylic Acid Peak? check_solvent Is solvent anhydrous? start->check_solvent Yes use_anhydrous Use fresh anhydrous solvent check_solvent->use_anhydrous No check_temp Was preparation on ice? check_solvent->check_temp Yes use_anhydrous->check_temp use_ice_bath Use ice bath for all steps check_temp->use_ice_bath No check_time Was preparation time minimized? check_temp->check_time Yes use_ice_bath->check_time work_quickly Standardize and shorten workflow check_time->work_quickly No solution_ok Problem likely resolved check_time->solution_ok Yes work_quickly->solution_ok

Caption: Troubleshooting decision tree for hydrolysis.

References

Optimization of LC-MS/MS parameters for salicylic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of salicylic (B10762653) acid. This guide provides answers to frequently asked questions and solutions to common troubleshooting scenarios encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for salicylic acid in negative ion mode?

Salicylic acid (molecular weight 138.12 g/mol ) readily forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 137. In negative electrospray ionization (ESI-), the most common fragmentation involves the loss of CO₂ (44 Da), resulting in a major product ion at m/z 93.

A secondary transition, the loss of H₂O from the carboxyl group followed by rearrangement, can sometimes be observed, but the transition to m/z 93 is generally the most robust and widely used for quantification.[1][2] Therefore, the primary MRM transition to monitor is m/z 137 → 93 .[1] A second, confirmatory transition of m/z 137 → 65 can also be used.[2]

Q2: Which ionization mode is best for salicylic acid detection?

Due to its acidic carboxylic acid group, salicylic acid is most effectively ionized using negative electrospray ionization (ESI-).[2][3] This mode facilitates the deprotonation of the molecule, leading to a strong [M-H]⁻ signal, which provides excellent sensitivity.

Q3: What type of internal standard (IS) is recommended?

A stable isotope-labeled (SIL) internal standard, such as Salicylic acid-d4 (SA-d4), is the ideal choice. It co-elutes with the analyte and behaves nearly identically during extraction and ionization, effectively compensating for matrix effects and variations in instrument response.[1] The MRM transition for Salicylic acid-d4 is typically m/z 141 → 97 .[1] If a SIL-IS is unavailable, a structurally similar compound can be used, but it may not correct for matrix effects as effectively.

Q4: What are the common sample preparation techniques for salicylic acid in plasma?

Common techniques aim to remove proteins and other interferences from the plasma matrix.

  • Protein Precipitation (PPT): A simple and fast method where a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma to precipitate proteins.[4]

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner extract than PPT. It involves extracting salicylic acid from the acidified plasma sample into an immiscible organic solvent like tert-butyl methyl ether.[1]

  • Solid-Phase Extraction (SPE): While more time-consuming and costly, SPE can provide the cleanest extracts by using a cartridge to selectively retain and elute the analyte, significantly reducing matrix effects.[1]

LC & MS/MS Parameter Tables

The following tables summarize typical starting parameters for the analysis of salicylic acid. Optimization is recommended for your specific instrument and application.

Table 1: Typical Liquid Chromatography Parameters

ParameterRecommended SettingNotes
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, <3 µm)Provides good retention and peak shape for salicylic acid.
Mobile Phase A Water with 0.1-0.2% Formic AcidAcidifying the mobile phase ensures the salicylic acid is in its neutral form, promoting retention and improving peak shape.[1][2]
Mobile Phase B Acetonitrile or Methanol with 0.1-0.2% Formic AcidAcetonitrile often provides better peak shapes and lower backpressure.[1][2]
Flow Rate 0.3 - 0.5 mL/minAdjust based on column dimensions and desired run time.[1]
Gradient Start at 10-20% B, ramp to 90-95% B, then re-equilibrateA gradient is typically used to elute the analyte and wash the column.[1][2]
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Injection Vol. 2 - 10 µLDepends on sample concentration and instrument sensitivity.[1][3]

Table 2: Typical Mass Spectrometry Parameters (Negative ESI)

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (V)Collision Energy (V)
Salicylic Acid 136.993.0-60-42
Salicylic Acid (Confirmatory) 137.065.0-60-
Salicylic Acid-d4 (IS) 140.997.0-60-42

Parameters are based on an API 2000 instrument and should be optimized for your specific mass spectrometer.[1]

Experimental Protocol: Salicylic Acid in Human Plasma

This protocol describes a general procedure for the quantification of salicylic acid in human plasma using protein precipitation.

1. Preparation of Standards and Reagents

  • Stock Solutions (1 mg/mL): Prepare stock solutions of salicylic acid and salicylic acid-d4 in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions in 50:50 methanol:water to prepare calibration curve standards and quality control (QC) samples.

  • Internal Standard (IS) Spiking Solution: Prepare a solution of salicylic acid-d4 in acetonitrile at a concentration of 100 ng/mL. This will be used as the protein precipitation solvent.

2. Sample Preparation (Protein Precipitation)

  • Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of plasma (or blank matrix for standards) into the appropriate tubes.

  • Spike 10 µL of the appropriate working standard solution into the tubes (use blank 50:50 methanol:water for unknown samples).

  • Vortex briefly to mix.

  • Add 200 µL of the cold IS Spiking Solution (acetonitrile with salicylic acid-d4) to each tube.

  • Vortex vigorously for 1-2 minutes to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes.

  • Create a sequence table with your calibration standards, QCs, and unknown samples.

  • Inject the samples and acquire the data.

4. Data Analysis

  • Integrate the chromatographic peaks for salicylic acid and salicylic acid-d4.

  • Calculate the peak area ratio (Salicylic Acid Area / IS Area).

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression with 1/x² weighting.

  • Determine the concentration of salicylic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing)

Potential Cause Recommended Solution
Secondary Silanol (B1196071) Interactions Salicylic acid's carboxyl group can interact with free silanol groups on the silica-based C18 column, causing tailing.[5] Solution: Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) by adding 0.1-0.2% formic acid. This keeps the silanol groups protonated and minimizes interactions.[6]
Column Contamination or Degradation Buildup of matrix components on the column frit or head can distort peak shape. High pH can dissolve the silica (B1680970) backbone.[5] Solution: Use a guard column to protect the analytical column. If tailing persists, reverse flush the column or replace it.[6]
Sample Solvent Mismatch Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Solution: Ensure the final sample solvent is as close as possible to the starting mobile phase conditions. If necessary, evaporate the sample and reconstitute in the mobile phase.[6]

Problem: Low or No Signal Intensity

Potential Cause Recommended Solution
Incorrect MS Polarity Salicylic acid ionizes in negative mode. Solution: Confirm the mass spectrometer is set to negative ion mode (ESI-).
Poor Ionization/Source Conditions Sub-optimal source temperature, gas flows, or ion spray voltage. Solution: Perform a tuning and optimization of the ion source parameters using a salicylic acid standard solution infused directly into the mass spectrometer.
Matrix Suppression Co-eluting compounds from the sample matrix can suppress the ionization of salicylic acid.[7][8] Solution: Improve sample cleanup (e.g., switch from PPT to LLE or SPE).[7] Alternatively, dilute the sample to reduce the concentration of interfering components.[7] A stable isotope-labeled internal standard is crucial to correct for this.
Analyte Degradation Although salicylic acid is stable, its precursor acetylsalicylic acid (aspirin) is highly unstable in plasma and can hydrolyze.[1] If analyzing both, ensure samples are kept cold and acidified.[1]

Problem: High Background Noise / Ghost Peaks

Potential Cause Recommended Solution
Contaminated Mobile Phase Impurities in solvents or additives can cause high background or ghost peaks.[9] Solution: Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phase daily.
System Carryover Analyte from a previous high-concentration sample adsorbs to system components (e.g., injector loop, column) and elutes in subsequent runs.[9] Solution: Include multiple blank injections after high-concentration samples in your sequence. Optimize the injector wash procedure with a strong solvent.
Contaminated System Leaks, contaminated fittings, or a dirty ion source. Solution: Perform system maintenance. Check for leaks, clean the ion source, and ensure all fittings are secure.[10]

Visualized Workflows

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (Salicylic Acid-d4) Sample->Spike Precipitate Add Acetonitrile (Protein Precipitation) Spike->Precipitate Vortex Vortex to Mix Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Negative ESI Separate->Ionize Detect Detect MRM Transitions (m/z 137 -> 93) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Calibrate Generate Calibration Curve Calculate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: General experimental workflow for salicylic acid analysis.

G Start Low or No Signal Observed CheckMode Is MS in Negative Ion Mode (ESI-)? Start->CheckMode CheckTune Are Ion Source Parameters Optimized? CheckMode->CheckTune Yes FixMode Action: Switch to ESI- CheckMode->FixMode No CheckChroma Is a Peak Visible in Chromatogram? CheckTune->CheckChroma Yes FixTune Action: Infuse Standard and Tune Source CheckTune->FixTune No CheckMatrix Assess Matrix Effects: Dilute Sample 1:10 CheckChroma->CheckMatrix Yes FixLC Troubleshoot LC System: Check for Leaks, Clogs, Column CheckChroma->FixLC No SignalIncrease Did Signal Increase Significantly? CheckMatrix->SignalIncrease FixCleanup Action: Improve Sample Cleanup (LLE/SPE) SignalIncrease->FixCleanup Yes NoMatrixEffect Matrix Suppression Unlikely. Investigate Sample Prep Recovery. SignalIncrease->NoMatrixEffect No FixMode->CheckMode FixTune->CheckTune Resolved Problem Resolved FixCleanup->Resolved FixLC->Resolved NoMatrixEffect->Resolved

Caption: Troubleshooting workflow for low signal intensity issues.

References

Technical Support Center: Reducing Variability in Animal Studies with Carbaspirin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to enhance consistency and reduce variability in animal studies involving carbaspirin calcium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard aspirin (B1665792)?

A1: this compound, also known as calcium carbasalate, is a pharmaceutical compound that is a calcium chelate complex of aspirin (acetylsalicylic acid) and urea.[1] Unlike acetylsalicylic acid alone, this compound is a more soluble and stable formulation.[1][2] When administered, it dissociates into its components, with aspirin being the primary active ingredient.[1] Its formulation is designed to improve gastrointestinal tolerability and facilitate rapid absorption, which can contribute to more consistent plasma levels and reduced variability in experimental outcomes.[1]

Q2: What is the primary mechanism of action for this compound in reducing inflammation and pain?

A2: The therapeutic effects of this compound are primarily due to its active metabolite, salicylic (B10762653) acid, which non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] This inhibition also affects platelet aggregation through the irreversible inhibition of COX-1 in platelets.[1]

Q3: Why should I consider using this compound to reduce variability in my animal studies?

A3: Variability in animal studies can arise from differences in drug absorption, metabolism, and gastrointestinal side effects. This compound's enhanced solubility and gastrointestinal tolerability may lead to more uniform absorption and less physiological stress on the animals compared to standard aspirin.[1][4] Studies in human volunteers have shown that effervescent calcium carbasalate (ECC) causes significantly less gastroduodenal mucosal damage than aspirin at bioequivalent doses, which can be a major source of uncontrolled variability in animal models.[4]

Q4: How should I prepare and store this compound solutions for administration?

A4: this compound is a crystalline solid that is slightly soluble in ethanol (B145695) and DMSO, with a solubility of approximately 10 mg/mL in PBS (pH 7.2).[2] For biological experiments, it is recommended to prepare fresh aqueous solutions by directly dissolving the solid in aqueous buffers.[2] Due to stability concerns, aqueous solutions should not be stored for more than one day.[2] When using organic solvents to create a stock solution, ensure the final concentration of the solvent is insignificant in the administered dose to avoid physiological effects.[2]

Troubleshooting Guide

Q1: I am observing high variability in my inflammatory markers (e.g., cytokines, edema) between subjects. What are the potential causes?

A1: High variability in inflammatory response can stem from several factors:

  • Inconsistent Drug Formulation: Poorly dissolved or non-homogenous suspensions can lead to inaccurate dosing. Ensure the compound is fully dissolved or evenly suspended before each administration.

  • Variable Animal Health: Underlying health issues can significantly alter an animal's inflammatory response and drug metabolism.[5] Use healthy, disease-free animals and include a sufficient acclimatization period (at least one week) before starting the experiment.[5]

  • Pharmacokinetic Differences: Individual differences in absorption and metabolism can lead to variable plasma concentrations of the active compound.[5] Conducting a pilot pharmacokinetic study can help standardize the timing for sample collection and endpoint analysis.[5][6]

Q2: My results for platelet aggregation are inconsistent. What could be the issue?

A2: Platelet aggregation responses are highly sensitive and can vary due to:

  • Species-Specific Differences: Platelet responses to agonists differ significantly between species like humans, dogs, calves, and horses.[7][8] What is effective in one species may not be in another. For instance, aspirin did not decrease platelet aggregation in horses in one study.[9]

  • Timing of Blood Collection: The timing of sample collection relative to drug administration is critical. Pharmacokinetic studies show that the peak concentration (Cmax) of aspirin's metabolites occurs at specific time points post-administration.[10] Inconsistent timing will lead to variable results.

  • Dosing and Bioavailability: Ensure your dosing solution is correctly prepared and administered to achieve consistent bioavailability. The rapid absorption of this compound is an advantage but requires precise timing for consistent effects.[1]

Q3: Some animals are showing signs of gastrointestinal distress or other adverse effects, while others are not. How can I mitigate this?

A3: While this compound is designed for better GI tolerability, variability in response can still occur.[4]

  • Dose Optimization: The administered dose may be too high for some individuals. Conduct a pilot dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.[5]

  • Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are not due to the administration vehicle itself.[11]

  • Consistent Administration Technique: Improper administration techniques, such as oral gavage, can cause stress and physical injury, leading to physiological changes that increase variability.[11] Ensure all personnel are properly trained.

Data Presentation

Table 1: Physicochemical and Handling Properties of this compound

Property Value/Recommendation Source(s)
Synonym Calcium Carbaspirin [2]
Molecular Formula C₁₈H₁₄O₈ • Ca • CH₄N₂O [2]
Molecular Weight 458.4 g/mol [2]
Purity ≥95% [2]
Supplied As Crystalline Solid [2]
Storage -20°C [2]
Stability (Solid) ≥4 years [2]
Solubility (PBS, pH 7.2) Approx. 10 mg/mL [2]

| Aqueous Solution Storage | Do not store for more than one day |[2] |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Broilers (Single Oral Dose of 40 mg/kg)

Metabolite Cmax (μg/mL) Tmax (h) t½λz (h)
Aspirin (ASA) 8.88 ± 1.31 0.170 11.2 ± 8.04
Salicylic Acid (SA) 42.6 ± 4.62 2.00 23.7 ± 17.1
Gentisic Acid (GA) 10.1 ± 2.16 2.00 28.6 ± 4.90

Data from a study in broilers, which demonstrates the rapid metabolism of this compound.[10]

Table 3: Comparative Effects of Effervescent Calcium Carbasalate (ECC) and Aspirin (ASA) in Humans

Parameter Aspirin (ASA) Calcium Carbasalate (ECC) P-value
Total Gastric Erosions 23.8 (± 16.1) 9.1 (± 8.7) p = 0.004
Serum Thromboxane (B8750289) B2 Inhibition 97.2% (± 3.5%) 95.2% (± 5.5%) NS
Gastric Mucosal PGE2 Suppression 83.4% (± 17.1%) 84.3% (± 12.9%) NS

Data from a study in human volunteers showing reduced gastric damage with similar systemic effects.[4]

Experimental Protocols & Visualizations

Mechanism of Action

This compound acts by inhibiting COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.[1][3]

AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation CPC This compound (releases Aspirin) CPC->COX Inhibits

Diagram 1: Inhibition of the Prostaglandin (B15479496) Synthesis Pathway.
Protocol 1: Preparation of this compound for Oral Gavage in Rodents

This protocol provides a general method for preparing a solution or suspension. The final vehicle composition and concentration should be optimized for your specific experimental needs.

Objective: To prepare a homogenous formulation of this compound for consistent oral administration.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Vortex mixer

  • Sterile tubes

  • Appropriately sized gavage needles

Procedure:

  • Calculate Dosage: Determine the required dose in mg/kg for your animal model. Calculate the total amount of this compound needed for your study group.

  • Weigh Compound: Accurately weigh the this compound powder in a sterile tube.

  • Add Vehicle: Add the calculated volume of sterile PBS (pH 7.2) to the tube. Do not exceed a concentration of 10 mg/mL to ensure solubility.[2]

  • Dissolve: Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Administer Promptly: Use the freshly prepared solution immediately. Do not store aqueous solutions for more than one day.[2]

  • Homogenize Before Each Dose: If preparing a batch for multiple animals to be dosed in a short time frame, vortex the solution immediately before drawing up each dose to ensure homogeneity.

start Start calc 1. Calculate Total Dose start->calc weigh 2. Accurately Weigh This compound calc->weigh vehicle 3. Add Sterile Vehicle (e.g., PBS, pH 7.2) weigh->vehicle vortex 4. Vortex Vigorously to Dissolve vehicle->vortex inspect 5. Visually Inspect for Homogeneity vortex->inspect inspect->vortex Particulates Present administer 6. Administer Dose Promptly inspect->administer Homogenous end End administer->end

Diagram 2: Workflow for Preparing this compound Solution.
Protocol 2: General Workflow for a Pharmacokinetic (PK) / Pharmacodynamic (PD) Study

This workflow outlines the key steps to establish a PK/PD relationship, which is crucial for understanding dose-response and reducing variability.

Objective: To characterize the concentration-time profile (PK) and the physiological effect-time profile (PD) of this compound.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility and housing for at least one week to reduce stress-related variability.[5]

  • Group Allocation: Randomly assign animals to different treatment and control groups.

  • Baseline Sampling: Collect pre-dose samples (e.g., blood, tissue) to establish baseline physiological parameters.

  • Drug Administration: Administer this compound at the predetermined dose and route. Record the exact time of administration for each animal.

  • Serial Sampling (PK): Collect blood samples at multiple, defined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the absorption, distribution, metabolism, and excretion phases.[12]

  • Endpoint Measurement (PD): Measure the pharmacodynamic effect (e.g., reduction in paw edema, inhibition of prostaglandin synthesis, change in inflammatory cytokines) at time points relevant to the expected drug action.[12]

  • Sample Analysis: Process and analyze samples to determine drug/metabolite concentrations (PK) and biological responses (PD).

  • Data Modeling: Correlate the pharmacokinetic data with the pharmacodynamic data to establish a dose-exposure-response relationship.

acclimate Animal Acclimatization (≥1 week) baseline Baseline Sampling (t=0) acclimate->baseline admin Drug Administration baseline->admin pk_pd Serial PK Sampling & PD Endpoint Measurement admin->pk_pd analysis Sample Analysis (LC-MS/MS, ELISA, etc.) pk_pd->analysis model PK/PD Data Modeling & Interpretation analysis->model

Diagram 3: General Workflow for a PK/PD Study.
Troubleshooting Logic for High Variability

When encountering high variability in experimental results, a systematic approach can help identify the root cause.

start High Variability Observed in Results q1 Is the Dosing Solution Consistent? start->q1 sol1 Review preparation protocol. Ensure fresh solutions. Verify homogeneity. q1->sol1 No q2 Are Animal Factors Controlled? q1->q2 Yes sol1->q1 sol2 Confirm health status. Ensure adequate acclimatization. Use single-strain/supplier. q2->sol2 No q3 Are Experimental Procedures Standardized? q2->q3 Yes sol2->q2 sol3 Standardize timing of dosing and sample collection. Ensure consistent handling. q3->sol3 No end Variability Reduced q3->end Yes sol3->q3

Diagram 4: Troubleshooting Flowchart for High Variability.

References

pH adjustment for enhancing carbaspirin calcium stability in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting pH to enhance the stability of carbaspirin calcium in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to aspirin?

A1: this compound is a pharmaceutical ingredient that is a complex of calcium acetylsalicylate (the calcium salt of aspirin) and urea. In the body, it is metabolized to acetylsalicylic acid (aspirin), which is the active therapeutic agent.

Q2: What is the primary degradation pathway for this compound in formulations?

A2: The primary degradation pathway for the active component, acetylsalicylic acid, is hydrolysis. In the presence of moisture, acetylsalicylic acid breaks down into salicylic (B10762653) acid and acetic acid.[1][2] This reaction is significantly influenced by the pH of the formulation.

Q3: How does pH affect the stability of this compound?

A3: The acetylsalicylic acid component of this compound is most stable in acidic conditions. As the pH increases and becomes more alkaline, the rate of hydrolysis to salicylic acid and acetic acid accelerates significantly.[3] Therefore, maintaining a lower pH is crucial for enhancing the stability of this compound in aqueous-based formulations.

Q4: What is the ideal pH range for maximizing the stability of this compound in a solution?

A4: While an exact optimum can depend on the complete formulation matrix, generally, a more acidic pH is preferred. Studies on related compounds suggest that maximum stability is often observed around pH 4.

Q5: Can excipients in my formulation affect the stability of this compound?

A5: Yes, excipients can significantly impact stability. Those with high moisture content or high water activity can accelerate hydrolysis.[2][4] Additionally, alkaline excipients can raise the micro-pH of the formulation, leading to increased degradation. It is essential to conduct compatibility studies with all excipients.

Q6: What analytical techniques are recommended for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for stability testing.[5][6] A stability-indicating HPLC method can separate and quantify this compound (as acetylsalicylic acid) and its primary degradant, salicylic acid. Other techniques like UV-Vis spectroscopy can also be employed.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound observed in the formulation. The pH of the formulation may be too high (alkaline).Measure the pH of the formulation. Adjust to a more acidic pH using appropriate buffers (e.g., citrate, acetate).
High moisture content from excipients or the environment.Select excipients with low water activity.[4] Control the humidity during manufacturing and storage.
Incompatible excipients are present in the formulation.Conduct forced degradation studies on binary mixtures of this compound and each excipient to identify incompatibilities.
Inconsistent stability results between batches. Variability in the pH of different batches.Implement strict in-process controls for pH measurement and adjustment during manufacturing.
Different sources or grades of excipients with varying properties.Qualify and source excipients from reliable suppliers with consistent specifications.
Precipitation observed in the liquid formulation. pH adjustment may have shifted the equilibrium, causing precipitation of this compound or other components.Evaluate the solubility of all components at the target pH. A co-solvent system may be necessary.
Discoloration or odor (vinegar-like smell) in the product. Significant hydrolysis has occurred, leading to the formation of acetic acid.[2]This indicates a severe stability issue. Re-evaluate the formulation's pH, excipients, and packaging. The product should be discarded.

Quantitative Data on Stability

The stability of this compound is primarily dictated by the stability of acetylsalicylic acid. The following table summarizes the effect of pH on the hydrolysis rate of acetylsalicylic acid.

pHTemperature (°C)Half-life (t½) of Acetylsalicylic Acid (days)
2.525~ 110
5.025~ 45
7.025~ 2
9.025< 1

Note: This data is representative of acetylsalicylic acid and serves as a strong indicator for the stability of this compound. Actual degradation rates in a specific formulation will also depend on excipients, ionic strength, and temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a typical procedure for investigating the stability of this compound at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a pH range (e.g., pH 2, 4, 7, 9).

  • Sample Preparation: Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Incubate the samples at a controlled temperature (e.g., 40°C or 60°C) for a specified period.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples and/or dilute them with the mobile phase to stop further degradation.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound (as acetylsalicylic acid) and salicylic acid.

  • Data Evaluation: Calculate the percentage of degradation at each time point and pH. Determine the degradation kinetics and rate constants.

Protocol 2: Stability-Indicating HPLC Method

This is an example of an isocratic reverse-phase HPLC method for the simultaneous quantification of acetylsalicylic acid and salicylic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 740:180:0.9 v/v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 237 nm[7]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare stock solutions of acetylsalicylic acid and salicylic acid in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • System Suitability: Ensure the system is suitable for analysis by checking parameters like theoretical plates, tailing factor, and resolution between the two peaks.

  • Quantification: Calculate the concentration of each component in the test samples by comparing their peak areas to the calibration curve.

Visualizations

cluster_degradation This compound Degradation Pathway Carbaspirin This compound (Complex of Calcium Acetylsalicylate and Urea) ASA Acetylsalicylic Acid (Aspirin) Carbaspirin->ASA Dissolution & Metabolism Degradants Salicylic Acid + Acetic Acid ASA->Degradants Hydrolysis (catalyzed by H₂O, OH⁻)

Caption: Degradation pathway of this compound.

cluster_workflow Experimental Workflow for pH Stability Study A Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9) B Dissolve this compound in Buffers A->B C Incubate at Controlled Temperature B->C D Withdraw Samples at Time Points C->D E Quench Reaction (Neutralize/Dilute) D->E F Analyze via Stability-Indicating HPLC E->F G Calculate Degradation Rate vs. pH F->G

Caption: Workflow for pH-dependent stability testing.

References

Technical Support Center: Forced Degradation Studies for Carbaspirin Calcium Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on carbaspirin calcium.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the forced degradation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Rapid and Excessive Degradation in Aqueous Solutions This compound readily dissociates in aqueous media, releasing acetylsalicylic acid (aspirin), which is highly susceptible to hydrolysis. The presence of urea (B33335), which can hydrolyze to ammonia (B1221849), may create a locally basic microenvironment, further accelerating aspirin (B1665792) hydrolysis.- Prepare solutions immediately before use. - Control the pH of the solution, aiming for a slightly acidic condition (around pH 4-5) where aspirin exhibits maximal stability. - Conduct experiments at controlled, and if possible, reduced temperatures.
Unexpected Peaks in Chromatogram - Degradation of urea to ammonia, isocyanic acid, and subsequently biuret (B89757) and triuret. - Formation of adducts between aspirin degradation products (e.g., salicylic (B10762653) acid) and urea or its degradants. - Interaction of degradants with calcium ions.- Utilize a stability-indicating analytical method with sufficient resolution to separate all potential degradants. - Employ mass spectrometry (LC-MS) to identify the mass of the unknown peaks. - Analyze a placebo solution (containing calcium and urea under the same stress conditions) to distinguish drug-related degradants from excipient-related ones.
Inconsistent Results in Thermal Stress Studies - Non-uniform heat distribution in the oven. - The physical form of the solid (crystal size, packing) can influence heat transfer and degradation rate. - Autocatalysis, where degradation products like acetic acid can catalyze further degradation.- Ensure uniform heat distribution in the thermal stability chamber. - Use a consistent and well-defined particle size for the solid drug substance. - Monitor for the evolution of acidic vapors and consider using a loosely capped container to allow for their escape.
Color Change (Yellowing) Under Photolytic Stress Photodegradation of the aromatic ring of salicylic acid (a primary degradant) can lead to colored polymeric products.- Confirm that the light exposure is within the ICH Q1B recommended guidelines. - Use a photodiode array (PDA) detector to analyze the UV-Vis spectra of the colored impurities. - Ensure the analytical method can separate these colored impurities from the main drug peak.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its acetylsalicylic acid (aspirin) component to salicylic acid and acetic acid.[1][2] This is because this compound is a complex of calcium acetylsalicylate and urea, and in the presence of moisture, it readily dissociates.[3] The urea component can also undergo hydrolysis to form ammonia and carbon dioxide, which can increase the pH and further catalyze the hydrolysis of aspirin.[1]

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Based on the degradation of its components, the expected degradation products include:

  • From Aspirin: Salicylic acid, acetic acid.[1] Under certain conditions, further degradation to phenol (B47542) and carbon dioxide can occur. Impurities such as acetylsalicylsalicylic acid and salicylsalicylic acid may also be observed.[4][5]

  • From Urea: Ammonia, carbon dioxide (from hydrolysis).[1] Under thermal stress, urea can decompose to ammonia and isocyanic acid, which can then form biuret and triuret.[3][6]

Q3: How does pH affect the stability of this compound?

A3: The pH of the medium significantly impacts the stability of the aspirin component. Aspirin hydrolysis is catalyzed by both acidic and basic conditions.[7][8] The degradation of urea to ammonia can create a basic environment, accelerating the degradation of aspirin.[1] Therefore, controlling the pH is crucial during forced degradation studies in solution.

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[4][9][10] An HPLC system equipped with a UV detector is suitable for quantifying this compound and its primary degradant, salicylic acid.[11] For the identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable.[12] To analyze for urea and its degradation products, other methods like those based on the Berthelot reaction or specific enzymatic assays might be necessary.[1]

Q5: What are the typical stress conditions for forced degradation studies of this compound?

A5: The typical stress conditions, in line with ICH guidelines, include:[6]

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Neutral Hydrolysis: Water at elevated temperature.

  • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 60-80°C).

  • Photodegradation: Exposure to light as per ICH Q1B guidelines.

Experimental Protocols

Acidic Hydrolysis
  • Objective: To evaluate the degradation of this compound in an acidic medium.

  • Methodology:

    • Accurately weigh and dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) if necessary for initial dissolution.

    • Dilute the solution with 0.1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.

    • Reflux the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide (B78521), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Objective: To assess the degradation of this compound in a basic medium.

  • Methodology:

    • Prepare a solution of this compound in 0.1 M sodium hydroxide at a concentration of approximately 1 mg/mL.

    • Keep the solution at room temperature and monitor at various time intervals (e.g., 30 minutes, 1, 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To investigate the effect of an oxidizing agent on the stability of this compound.

  • Methodology:

    • Dissolve this compound in a suitable solvent and dilute with 3% hydrogen peroxide to a final concentration of about 1 mg/mL.

    • Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Withdraw a sample, dilute it with the mobile phase, and immediately analyze by HPLC.

Thermal Degradation (Solid State)
  • Objective: To determine the stability of solid this compound at elevated temperatures.

  • Methodology:

    • Place a known amount of solid this compound in a suitable container (e.g., a loosely capped vial).

    • Expose the sample to a controlled high temperature (e.g., 80°C) in a calibrated oven for a specified duration (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, dissolve it in a suitable solvent, dilute it to a known concentration, and analyze by HPLC.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime% Assay of this compound% Salicylic Acid% Other Major DegradantsTotal Impurities (%)Mass Balance (%)
0.1 M HCl, 60°C2h92.56.80.5 (RRT 1.2)7.399.8
8h75.322.11.9 (RRT 1.2)24.099.3
0.1 M NaOH, RT30min88.111.2Not Detected11.299.3
2h45.651.51.1 (RRT 0.8)52.698.2
3% H₂O₂, RT24h95.23.9Not Detected3.999.1
80°C, Dry Heat48h98.11.5Not Detected1.599.6
Photostability (ICH Q1B)-99.30.6Not Detected0.699.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API This compound API Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal (e.g., 80°C, solid) API->Thermal Expose to Photo Photolytic (ICH Q1B) API->Photo Expose to HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze LCMS LC-MS for Impurity ID HPLC->LCMS If unknown peaks Degradation Assess Degradation (% Assay Loss) HPLC->Degradation Impurity Identify & Quantify Impurities Degradation->Impurity Pathway Propose Degradation Pathway Impurity->Pathway MassBalance Calculate Mass Balance Pathway->MassBalance

Caption: Experimental workflow for forced degradation studies.

Carbaspirin_Calcium_Degradation cluster_aspirin Aspirin Degradation cluster_urea Urea Degradation Carbaspirin This compound (Calcium Acetylsalicylate • Urea) Aspirin Acetylsalicylic Acid Carbaspirin->Aspirin Dissociation Urea Urea Carbaspirin->Urea Dissociation Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid + H₂O (Hydrolysis) Acetic_Acid Acetic Acid Aspirin->Acetic_Acid + H₂O (Hydrolysis) Ammonia Ammonia Urea->Ammonia + H₂O (Hydrolysis) CO2 Carbon Dioxide Urea->CO2 + H₂O (Hydrolysis) Isocyanic_Acid Isocyanic Acid (Thermal) Urea->Isocyanic_Acid Heat Ammonia->Aspirin Catalyzes Hydrolysis Biuret Biuret (Thermal) Isocyanic_Acid->Biuret + Urea

Caption: Postulated degradation pathways for this compound.

References

How to prevent carbaspirin calcium from agglomerating upon storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the agglomeration of carbaspirin calcium during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to agglomeration?

This compound is a complex of calcium acetylsalicylate and urea (B33335).[1][2] Its susceptibility to agglomeration, or caking, is primarily due to its hygroscopic nature, meaning it readily absorbs moisture from the environment.[3][4][5] This moisture absorption can lead to the formation of liquid bridges between particles, which, upon drying, can solidify and form larger clumps.[6][7] The presence of urea, a known hygroscopic substance, likely contributes to this property.[5][8][9]

Q2: What are the primary environmental factors that induce agglomeration of this compound?

The two main environmental factors are:

  • Humidity: Elevated relative humidity (RH) is the most significant factor.[10] this compound will absorb ambient moisture, leading to particle fusion and caking.[3][4]

  • Temperature: High temperatures can accelerate the degradation of this compound, particularly in the presence of moisture.[11] Temperature fluctuations can also cause moisture migration within the powder, leading to localized caking.[7]

Q3: How does agglomeration affect the quality and performance of this compound?

Agglomeration can negatively impact several critical quality attributes:

  • Flowability: Caked powder exhibits poor flow properties, which can cause issues during manufacturing processes like tableting and capsule filling.[4]

  • Content Uniformity: Poor flowability can lead to non-uniform dosing of the active pharmaceutical ingredient (API).

  • Dissolution Rate: Agglomerated particles have a reduced surface area, which can decrease the dissolution rate and potentially impact the bioavailability of the drug.

  • Chemical Stability: The presence of moisture, the root cause of agglomeration, can also lead to the hydrolysis of this compound into salicylic (B10762653) acid and acetic acid, reducing its potency.[10]

Q4: What are the general recommendations for storing this compound to prevent agglomeration?

To minimize agglomeration, this compound should be stored in a tightly sealed container in a cool, dry place.[9] An inert atmosphere is also recommended for storage. For long-term storage and enhanced stability, maintaining a temperature of -20°C is advisable.

Troubleshooting Guide: Preventing this compound Agglomeration

This guide provides a systematic approach to identifying and resolving issues related to this compound agglomeration during your experiments.

Problem: this compound has formed clumps or cakes upon storage.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Agglomeration Observed storage_conditions Assess Storage Conditions start->storage_conditions humidity_check Is Relative Humidity (RH) Controlled and Monitored? storage_conditions->humidity_check temperature_check Are Temperatures Stable and Controlled? humidity_check->temperature_check Yes packaging_check Evaluate Packaging humidity_check->packaging_check No temperature_check->packaging_check Yes implement_corrective_actions Implement Corrective Actions temperature_check->implement_corrective_actions No excipient_review Review Formulation Excipients packaging_check->excipient_review protocol_review Review Handling Protocols excipient_review->protocol_review protocol_review->implement_corrective_actions final_assessment Monitor for Recurrence implement_corrective_actions->final_assessment

Caption: Troubleshooting workflow for this compound agglomeration.

Step 1: Assess Storage Conditions

  • Temperature: Was the storage temperature cool and stable? Temperature fluctuations can lead to condensation and moisture migration.[7]

Step 2: Evaluate Packaging

  • Container Seal: Was the container tightly sealed? Improperly sealed containers allow for moisture ingress.

  • Packaging Material: Is the packaging material suitable for hygroscopic substances? High-density polyethylene (B3416737) (HDPE) bottles, glass containers, or foil-based packaging offer good moisture protection.[8]

  • Use of Desiccants: Was a desiccant used within the packaging? For highly sensitive materials, including a desiccant like silica (B1680970) gel or molecular sieves is recommended to absorb any residual moisture.

Step 3: Review Formulation Excipients

  • Hygroscopicity of Excipients: Are any of the excipients in your formulation highly hygroscopic? This can contribute to the overall moisture uptake of the mixture.

  • Excipient Compatibility: Have you checked for potential incompatibilities between this compound and your chosen excipients? Studies on aspirin (B1665792) have shown incompatibilities with certain excipients, such as magnesium stearate (B1226849), especially in the presence of moisture, which can accelerate degradation.[14][15][16][17] Polyvinylpyrrolidone (PVP) has also been reported to have a potential chemical interaction with aspirin.[14][18]

Excipient Compatibility with Aspirin (as a proxy) Reference
Magnesium Stearate Incompatible, especially with moisture[14][15][16][17]
Polyvinylpyrrolidone (PVP) K30 Potential chemical interaction[14][18]
Colloidal Silicon Dioxide Potential physical interaction[14][18]
Stearic Acid Potential physical interaction[14][18]
Lactose Generally compatible[19]
Mannitol Generally compatible[19]
Microcrystalline Cellulose (MCC) Generally compatible, but can hold moisture[19]

Step 4: Review Handling Protocols

  • Exposure to Ambient Air: Was the this compound exposed to ambient air for extended periods during weighing or formulation? Minimize exposure time to reduce moisture absorption.

  • Manufacturing Process: If applicable, did the manufacturing process (e.g., wet granulation) introduce moisture that was not adequately removed?

Experimental Protocols

Protocol 1: Determination of Moisture Sorption Isotherm

This protocol uses Dynamic Vapor Sorption (DVS) to characterize the hygroscopicity of this compound.

Objective: To determine the moisture uptake of this compound at various relative humidity levels.

Materials and Equipment:

  • Dynamic Vapor Sorption (DVS) Analyzer

  • Microbalance

  • This compound powder

  • Nitrogen gas (for drying)

Methodology:

  • Place a precisely weighed sample (10-20 mg) of this compound onto the DVS sample pan.

  • Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at 25°C until a stable weight is achieved.

  • Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

  • At each RH step, allow the sample to equilibrate until a constant weight is recorded.

  • After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to obtain the desorption isotherm.

  • Plot the change in mass (as a percentage of the dry mass) against the relative humidity to generate the sorption and desorption isotherms.[20]

Protocol 2: Assessment of Powder Flowability and Caking Tendency

This protocol utilizes a powder rheometer to quantify the flow properties of this compound and its formulations, and to assess the impact of storage under stressed conditions.[2][21][22]

Objective: To measure the Basic Flowability Energy (BFE) of this compound before and after exposure to elevated humidity and temperature to quantify the extent of agglomeration.

Materials and Equipment:

  • Powder Rheometer (e.g., Freeman FT4)

  • Environmental chamber with temperature and humidity control

  • This compound powder or formulation

Methodology:

Part A: Baseline Flowability Measurement

  • Condition a fresh sample of this compound in the powder rheometer vessel to ensure a uniform packing state.

  • Measure the Basic Flowability Energy (BFE) by moving the instrument's blade through the powder in a defined helical path. The BFE is the energy required for this action.[4]

  • Perform replicate measurements to ensure reproducibility.

Part B: Accelerated Stability and Post-Stress Flowability Measurement

  • Place a fresh sample of the powder in an open container within an environmental chamber set to a specific stress condition (e.g., 40°C and 75% RH) for a defined period (e.g., 24, 48, or 72 hours).[23][24][25]

  • After the stress period, carefully transfer the sample to the powder rheometer vessel.

  • Repeat the BFE measurement as described in Part A.

  • An increase in the BFE value after storage indicates a decrease in flowability and an increase in caking.[4]

Parameter Description Significance
Basic Flowability Energy (BFE) Energy required to displace a conditioned powder sample.Higher BFE indicates poorer flowability and increased cohesion.
Specific Energy (SE) Energy of the blade moving upwards through the powder.Sensitive to inter-particle forces and can indicate early-stage caking.
Flow Rate Index (FRI) Ratio of flow energy at different blade speeds.Indicates the degree of powder flow dependency on the rate of handling.

Data Presentation: Impact of Storage on Aspirin Stability

While specific data for this compound is limited, the following table, adapted from studies on aspirin, illustrates the significant impact of humidity and temperature on stability.[10]

Storage Condition Duration Aspirin Recovery (%) Key Observation Reference
Recommended (in original packaging) 30 days99.16 - 101.08Meets pharmacopoeia standards[10]
High Humidity (in dosette box) 30 days81.10 - 85.38Significant degradation due to moisture[10]
Above 25°C 30 days86.74 - 92.84Temperature accelerates degradation[10]
Direct Sunlight 30 days82.50 - 89.18Light exposure contributes to degradation[10]

Disclaimer: This information is intended for research and development purposes. All experimental protocols should be adapted and validated for your specific application and equipment. Always consult relevant pharmacopeial standards and regulatory guidelines.

References

Technical Support Center: Refining Wet Granulation for Carbaspirin Calcium Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the wet granulation of carbaspirin calcium tablets.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using wet granulation for this compound tablets?

A1: The primary challenges with wet granulation of this compound, a complex of calcium acetylsalicylate and urea, stem from the moisture and heat sensitivity of the acetylsalicylate component. The main degradation pathway is hydrolysis, where the ester linkage in acetylsalicylic acid is cleaved by water, yielding salicylic (B10762653) acid and acetic acid. This reaction can be accelerated by elevated temperatures during the drying process. Therefore, careful control of the amount of granulation fluid, drying temperature, and drying time is crucial to maintain the stability of the active pharmaceutical ingredient (API).

Q2: How does the choice of binder affect the properties of this compound tablets?

A2: The binder is a critical excipient in wet granulation, influencing tablet hardness, friability, disintegration time, and dissolution profile. Binders like polyvinylpyrrolidone (B124986) (PVP) and hydroxypropyl methylcellulose (B11928114) (HPMC) generally produce harder tablets compared to natural binders like starch. However, increased binder concentration can lead to longer disintegration times due to stronger interparticle bonding. For this compound, selecting a binder that provides sufficient granule strength without significantly prolonging disintegration is key to achieving a stable and effective tablet.

Q3: What is the optimal moisture content for the granulation of this compound?

A3: The optimal moisture content for granulation is a critical parameter that needs to be determined experimentally for each formulation. Generally, sufficient moisture is required to form robust granules, but excessive moisture can lead to overwetting, causing issues like sticking to tooling and potential API degradation. For moisture-sensitive compounds like this compound, it is advisable to use the minimum amount of granulation fluid necessary to achieve the desired granule properties. The residual moisture content after drying also significantly impacts tablet crushing strength.

Q4: What are the recommended drying temperatures and times for this compound granules?

A4: Given the potential for hydrolysis of the aspirin (B1665792) component, a lower drying temperature for a longer duration is generally preferred over a high temperature for a short period. A typical starting point for drying temperature would be in the range of 40-50°C. The drying time should be sufficient to reduce the moisture content to a level that ensures good flowability and stability, typically below 2%. It is essential to monitor the level of salicylic acid as a marker for degradation during stability studies to optimize the drying process.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Capping/Lamination (Tablet splitting into layers)- Excessive fines in the granules.- Entrapped air in the granules.- Insufficient binder concentration.- Tablet press speed is too high.- Optimize granulation to reduce fines.- Incorporate a pre-compression step in the tableting process.- Increase the binder concentration or use a stronger binder.- Reduce the speed of the tablet press.
Sticking & Picking (Material adhering to punches)- Overly wet granules.- Insufficient lubrication.- Hygroscopic nature of the formulation.- Optimize the amount of granulation fluid and ensure adequate drying.- Increase the concentration of the lubricant (e.g., magnesium stearate).- Control the humidity of the manufacturing environment.
Low Tablet Hardness - Insufficient binder concentration.- Inadequate compression force.- Granules are too dry.- Increase the amount or use a more effective binder.- Increase the main compression force.- Optimize the moisture content of the granules before compression.
High Friability (Tablets chipping or breaking)- Low tablet hardness.- Sharp edges on the tablet design.- Increase tablet hardness by adjusting binder concentration or compression force.- Consider a tablet design with a beveled edge.
Prolonged Disintegration Time - Excessive binder concentration.- High compression force.- Insufficient disintegrant.- Reduce the binder concentration.- Decrease the compression force.- Increase the concentration of the disintegrant or use a more efficient one (e.g., superdisintegrants like croscarmellose sodium).
API Degradation (High Salicylic Acid Content) - Excessive moisture during granulation.- High drying temperature.- Prolonged drying time.- Minimize the amount of granulation fluid.- Reduce the drying temperature and optimize the drying time.- Consider using a non-aqueous granulation solvent if feasible.

Quantitative Data

Table 1: Effect of Wet Granulation Process Parameters on Tablet Quality Attributes

Parameter Low Level High Level Effect on Tablet Hardness Effect on Disintegration Time Effect on Dissolution Rate
Binder Concentration (% w/w) 2%8%IncreasesIncreasesDecreases
Granulation Fluid Volume (mL/kg) 150300IncreasesIncreasesDecreases
Wet Massing Time (min) 210IncreasesIncreasesDecreases
Impeller Speed (rpm) 100400IncreasesIncreasesDecreases
Drying Temperature (°C) 4060MinimalMinimalMay decrease due to degradation
Residual Moisture Content (%) < 1%> 3%DecreasesIncreasesMay decrease

Note: The values in this table are illustrative and should be optimized for a specific this compound formulation.

Experimental Protocols

Protocol 1: Wet Granulation of this compound Tablets

  • Blending:

    • Dry blend this compound, diluent (e.g., microcrystalline cellulose), and intragranular disintegrant (e.g., croscarmellose sodium) in a high-shear granulator for 5 minutes.

  • Granulation:

    • Prepare the binder solution (e.g., PVP K30 in purified water).

    • Add the binder solution to the powder blend over a period of 2-3 minutes with the impeller and chopper at a low speed.

    • Wet mass the blend for an additional 3-5 minutes at a higher impeller and chopper speed to achieve the desired granule consistency.

  • Drying:

    • Dry the wet granules in a fluid bed dryer with an inlet air temperature of 40-50°C.

    • Continue drying until the loss on drying (LOD) is less than 2%.

  • Milling:

    • Mill the dried granules using a cone mill with a screen size of 1.0 mm to achieve a uniform particle size distribution.

  • Final Blending:

    • Add the extragranular excipients (e.g., disintegrant, glidant like colloidal silicon dioxide) to the milled granules and blend in a bin blender for 10 minutes.

    • Add the lubricant (e.g., magnesium stearate) and blend for an additional 3 minutes.

  • Compression:

    • Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

    • Monitor tablet weight, thickness, hardness, and friability throughout the compression run.

Visualizations

experimental_workflow cluster_pre_granulation Pre-Granulation cluster_granulation Granulation cluster_post_granulation Post-Granulation cluster_compression Compression raw_materials Raw Materials (this compound, Excipients) dispensing Dispensing & Weighing raw_materials->dispensing blending Dry Blending dispensing->blending wet_massing Wet Massing blending->wet_massing binder_prep Binder Solution Preparation binder_prep->wet_massing drying Drying wet_massing->drying milling Milling drying->milling final_blending Final Blending milling->final_blending lubrication Lubrication final_blending->lubrication compression Tablet Compression lubrication->compression in_process_controls In-Process Controls compression->in_process_controls

Caption: Experimental workflow for wet granulation of this compound tablets.

cause_and_effect binder Binder Concentration granule_strength Granule Strength binder->granule_strength  ++ moisture Moisture Content moisture->granule_strength  + sticking Sticking/Picking moisture->sticking  ++ speed Impeller Speed speed->granule_strength  + drying_temp Drying Temperature degradation API Degradation drying_temp->degradation  + hardness Tablet Hardness granule_strength->hardness  ++ capping Capping/Lamination granule_strength->capping  - disintegration Disintegration Time hardness->disintegration  - friability High Friability hardness->friability

Caption: Cause-and-effect relationships in wet granulation.

troubleshooting_logic cluster_defects cluster_solutions start Tablet Defect Observed capping Capping/Lamination Check: Fines, Binder, Press Speed start->capping sticking Sticking/Picking Check: Moisture, Lubrication start->sticking hardness_friability Hardness/Friability Issues Check: Binder, Compression Force start->hardness_friability disintegration Disintegration Failure Check: Binder, Compression, Disintegrant start->disintegration solution_capping Adjust Granulation / Reduce Speed capping->solution_capping solution_sticking Optimize Drying / Increase Lubricant sticking->solution_sticking solution_hardness Adjust Binder / Compression hardness_friability->solution_hardness solution_disintegration Adjust Formulation / Compression disintegration->solution_disintegration

Caption: Troubleshooting logic for common tablet defects.

Addressing matrix effects in bioanalytical assays for carbaspirin calcium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioanalytical assays of carbaspirin calcium. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of bioanalytical assays?

A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of a bioanalytical method.[1][3] Endogenous components like phospholipids, salts, and proteins, or exogenous substances such as anticoagulants and dosing vehicles can all contribute to matrix effects.[2]

Q2: Why is this compound susceptible to matrix effects?

A2: this compound is a complex of calcium acetylsalicylate and urea (B33335). In biological matrices like plasma or serum, it is rapidly hydrolyzed to salicylic (B10762653) acid. Both this compound and its primary metabolite, salicylic acid, can be influenced by endogenous matrix components. The presence of urea in the formulation can also potentially interfere with the analysis. Furthermore, the polar nature of salicylic acid can make it challenging to achieve chromatographic separation from other polar endogenous compounds, increasing the risk of co-elution and matrix effects.

Q3: What are the regulatory requirements for assessing matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require that matrix effects be evaluated during bioanalytical method validation.[4][5][6] This typically involves analyzing samples from at least six different individual sources of the biological matrix.[4][5] The precision of the internal standard-normalized matrix factor should not be greater than 15%.[5] It's crucial to ensure that the method is free from significant matrix effects to guarantee reliable and reproducible data for pharmacokinetic and toxicokinetic studies.[5][7]

Q4: What is the difference between absolute and relative matrix effects?

A4: Absolute matrix effect refers to the difference in the analytical response of an analyte in a post-extraction spiked sample compared to the response in a neat solution. It quantifies the degree of ion suppression or enhancement. Relative matrix effect, on the other hand, describes the variability of the matrix effect between different lots or sources of the same biological matrix. Both need to be assessed to ensure the robustness of the bioanalytical method.

Q5: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A5: A SIL-IS is considered the gold standard for compensating for matrix effects because it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8][9] While a SIL-IS can effectively compensate for variability, it may not overcome a significant loss in sensitivity due to severe ion suppression.[8] Therefore, it is still crucial to optimize sample preparation and chromatographic conditions to minimize the underlying matrix effect.

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Shifting Retention Times

Symptoms: You observe tailing, fronting, or split peaks for this compound or its metabolite, salicylic acid. Retention times are inconsistent between injections.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample.
Column Contamination Implement a column wash step between injections or use a guard column.[10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure consistent ionization of salicylic acid (a pKa of ~3.5).
Matrix Component Buildup Improve the sample cleanup procedure (see Issue 2).
Instrumental Issues Check for leaks, air bubbles in the pump, or a dirty ion source.[10]
Issue 2: Low Analyte Recovery

Symptoms: The measured concentration of the analyte is consistently lower than expected, indicating inefficient extraction from the biological matrix.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inefficient Protein Precipitation Optimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and centrifugation.
Suboptimal Liquid-Liquid Extraction (LLE) Adjust the pH of the sample to ensure the analyte is in a non-ionized state for efficient extraction into an organic solvent.[8] Test different extraction solvents.
Ineffective Solid-Phase Extraction (SPE) Ensure the correct SPE sorbent is being used. Optimize the wash and elution steps to improve analyte recovery and remove interferences.
Issue 3: High Variability and Poor Reproducibility (Ion Suppression/Enhancement)

Symptoms: You observe significant variation in analyte response across different samples or batches, leading to poor precision and accuracy.

Troubleshooting Workflow:

G start High Variability Observed check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a co-eluting SIL-IS to compensate for variability. check_is->use_sil_is No qual_assessment Perform Qualitative Assessment: Post-Column Infusion check_is->qual_assessment Yes use_sil_is->qual_assessment suppression_zone Does analyte elute in an ion suppression zone? qual_assessment->suppression_zone quant_assessment Perform Quantitative Assessment: Post-Extraction Spiking matrix_factor_ok Is Internal Standard Normalized Matrix Factor CV <= 15%? quant_assessment->matrix_factor_ok suppression_zone->quant_assessment No modify_chrom Modify Chromatographic Conditions: - Adjust gradient - Change column chemistry suppression_zone->modify_chrom Yes modify_chrom->quant_assessment redevelop Further Method Redevelopment Required modify_chrom->redevelop improve_cleanup Improve Sample Cleanup: - Switch from PPT to LLE or SPE - Use phospholipid removal plates improve_cleanup->quant_assessment improve_cleanup->redevelop matrix_factor_ok->improve_cleanup No method_ok Method is Acceptable matrix_factor_ok->method_ok Yes G cluster_0 Sample Preparation: Protein Precipitation plasma 100 µL Plasma Sample add_is_ppt Add 300 µL Acetonitrile + IS plasma->add_is_ppt vortex1 Vortex (1 min) add_is_ppt->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Optimizing Drug Delivery Systems for Carbaspirin Calcium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of carbaspirin calcium drug delivery systems. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound into a nanoparticle-based drug delivery system?

A1: The main challenges in formulating this compound into nanoparticle-based systems revolve around its physicochemical properties and the complexities of nanoparticle engineering. This compound is a chelate of calcium acetylsalicylate and urea.[1] Key challenges include:

  • Low Encapsulation Efficiency: Due to its partial water solubility, this compound can partition into the external aqueous phase during nanoparticle preparation, leading to low encapsulation efficiency.[2]

  • Particle Size and Polydispersity Control: Achieving a consistent and narrow particle size distribution is crucial for bioavailability and targeted delivery.[3][4] Factors such as the concentration of precursors, stirring speed, and temperature must be precisely controlled.[5]

  • Stability of the Formulation: this compound can be susceptible to hydrolysis. The nanoparticle formulation must protect the drug from degradation while ensuring long-term stability in suspension.[6]

  • Drug-Excipient Interactions: Incompatibility between this compound and the chosen polymers or lipids can affect the stability and release profile of the drug.[7]

Q2: Which drug delivery systems are most suitable for this compound?

A2: Several nanoparticle-based systems can be adapted for this compound delivery, with the choice depending on the desired therapeutic outcome:

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can encapsulate this compound, offering controlled and sustained release.

  • Liposomes: These lipid-based vesicles can encapsulate hydrophilic and lipophilic drugs, and their surface can be modified for targeted delivery.

  • Calcium-Based Nanoparticles: Given that carbaspirin is a calcium salt, using carriers like calcium carbonate or calcium phosphate (B84403) nanoparticles can be a biocompatible option.[8] These systems are also pH-sensitive, which can be advantageous for targeted release in specific microenvironments.[9][10]

Q3: How can I improve the encapsulation efficiency of this compound?

A3: Improving encapsulation efficiency often involves optimizing the formulation and process parameters. Consider the following strategies:

  • Solvent Selection: In emulsion-based methods, the choice of organic solvent can influence drug partitioning.

  • pH Adjustment: Adjusting the pH of the aqueous phase can alter the ionization state of the drug, potentially reducing its solubility in the external phase.

  • Process Parameters: Optimizing parameters such as homogenization speed and sonication time can impact nanoparticle formation and drug entrapment.

  • Co-encapsulation: The addition of a second agent that interacts with this compound could enhance its retention within the nanoparticle.

Q4: What are the critical quality attributes to monitor during the development of a this compound drug delivery system?

A4: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality. For a this compound nanoparticle system, key CQAs include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and dissolution rate of the drug.[11]

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a predictor of their stability in suspension.

  • Drug Loading and Encapsulation Efficiency: These parameters determine the amount of drug carried by the nanoparticles and the efficiency of the formulation process.

  • In Vitro Drug Release Profile: This is a critical indicator of how the drug will be made available at the site of action.[12]

  • Stability: The formulation must be stable under storage conditions, with minimal changes in particle size, drug content, and release characteristics.

Troubleshooting Guides

Issue 1: Poor Encapsulation Efficiency (<50%)

Symptoms: Low drug content in the final nanoparticle formulation, as determined by analytical methods like HPLC.

Possible Causes and Solutions:

CauseSolution
High aqueous solubility of this compound Optimize the pH of the external aqueous phase to reduce drug solubility. Consider using a double emulsion (w/o/w) method to create an additional barrier to drug leakage.[13]
Inappropriate solvent system Screen different organic solvents in the oil phase to find one that maximizes drug partitioning into the forming nanoparticles.
Insufficient polymer/lipid concentration Increase the concentration of the encapsulating material (e.g., PLGA, lipid) to provide more matrix for drug entrapment.
Rapid drug diffusion during formulation Decrease the formulation temperature to slow down diffusion processes. Optimize the stirring or homogenization speed to facilitate rapid nanoparticle formation, trapping the drug before it can diffuse out.[14]
Issue 2: High Particle Size (>500 nm) and Polydispersity (PDI > 0.3)

Symptoms: Inconsistent and large particle sizes observed during characterization by Dynamic Light Scattering (DLS).

Possible Causes and Solutions:

CauseSolution
Aggregation of nanoparticles Increase the concentration of the stabilizer (e.g., PVA, poloxamer). Optimize the zeta potential to be sufficiently high (positive or negative) to ensure electrostatic repulsion.
Suboptimal homogenization/sonication Increase the energy input during formulation by using a higher homogenization speed or longer sonication time.
Inappropriate concentration of reactants Systematically vary the concentration of this compound and the encapsulating material to find the optimal ratio for smaller particle formation.
Ostwald Ripening Use a stabilizer that effectively coats the nanoparticle surface to prevent the growth of larger particles at the expense of smaller ones.
Issue 3: Burst Release of this compound in Vitro

Symptoms: A large percentage of the encapsulated drug is released within the first few hours of the in vitro release study.

Possible Causes and Solutions:

CauseSolution
High concentration of surface-adsorbed drug Wash the nanoparticle suspension multiple times after formulation to remove any drug that is adsorbed to the surface rather than encapsulated.
Porous nanoparticle structure Increase the polymer concentration to create a denser matrix. Consider using a polymer with a higher molecular weight or a more hydrophobic nature to slow down water penetration and drug diffusion.
Rapid polymer degradation If using a biodegradable polymer like PLGA, select a grade with a higher molecular weight or a different lactide-to-glycolide ratio to slow down the degradation rate.
Inappropriate release medium Ensure that the release medium provides sink conditions without causing rapid dissolution or degradation of the nanoparticle matrix. The pH of the medium can also significantly affect the release rate.[15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane).

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 2% w/v polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at 15,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading
  • Sample Preparation: Accurately weigh 5 mg of the lyophilized nanoparticles.

  • Drug Extraction: Dissolve the nanoparticles in 1 mL of a suitable solvent (e.g., DMSO) to break the nanoparticles and release the encapsulated drug.

  • Dilution: Dilute the solution with an appropriate mobile phase for HPLC analysis.

  • HPLC Analysis: Quantify the amount of this compound in the solution using a validated HPLC method.

  • Calculations:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study
  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension in a dialysis bag with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Effect of Formulation Parameters on Nanoparticle Characteristics

Formulation IDPolymer Concentration (% w/v)Drug-to-Polymer RatioParticle Size (nm)PDIEncapsulation Efficiency (%)
CCP-011.01:5250 ± 150.2545 ± 3.5
CCP-022.01:5210 ± 120.1865 ± 4.2
CCP-032.01:10225 ± 180.2175 ± 2.8

Table 2: In Vitro Release of this compound from Optimized Formulation (CCP-03)

Time (hours)Cumulative Release (%)
115.2 ± 1.8
435.8 ± 2.5
855.1 ± 3.1
1270.5 ± 2.9
2485.3 ± 4.0

Visualizations

experimental_workflow cluster_formulation Formulation cluster_purification Purification & Isolation cluster_characterization Characterization prep_organic Prepare Organic Phase (PLGA + this compound) emulsify Emulsification (Homogenization) prep_organic->emulsify prep_aqueous Prepare Aqueous Phase (PVA Solution) prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation evaporate->centrifuge wash Washing centrifuge->wash lyophilize Lyophilization wash->lyophilize dls Particle Size & PDI (DLS) lyophilize->dls zeta Zeta Potential lyophilize->zeta hplc Encapsulation Efficiency (HPLC) lyophilize->hplc release In Vitro Release lyophilize->release

Caption: Workflow for nanoparticle formulation and characterization.

signaling_pathway cluster_formulation Formulation Variables cluster_properties Nanoparticle Properties poly_conc Polymer Concentration size Particle Size poly_conc->size ee Encapsulation Efficiency poly_conc->ee release Release Rate poly_conc->release drug_ratio Drug:Polymer Ratio drug_ratio->ee drug_ratio->release stir_speed Stirring Speed stir_speed->size stabilizer Stabilizer Type/Conc. stabilizer->size stability Stability stabilizer->stability

Caption: Interplay of formulation variables and nanoparticle properties.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Carbaspirin Calcium Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of carbaspirin calcium's primary active metabolite, salicylic (B10762653) acid (SA), and its precursor, acetylsalicylic acid (ASA or aspirin), in plasma samples. This compound is rapidly hydrolyzed to aspirin (B1665792), which is then further metabolized to salicylic acid. Therefore, the simultaneous determination of ASA and SA is crucial for pharmacokinetic and pharmacodynamic studies. This document outlines and compares various High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, supported by experimental data from published studies.

Comparison of Analytical Methods

The choice of an analytical method for the determination of ASA and SA in plasma depends on the required sensitivity, specificity, and throughput. While HPLC with UV detection is a robust and widely used technique, LC-MS/MS and UPLC-MS/MS offer significantly higher sensitivity and specificity, making them ideal for studies requiring low detection limits.[1]

Below is a summary of the performance characteristics of different validated methods.

MethodAnalyte(s)Sample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Reference
HPLC-UV ASA & SAAcidification, on-line solid-phase extractionASA: 100-5000, SA: 250-15000ASA & SA: 100<10%Not Specified[2][3]
LC-MS/MS ASA & SAProtein precipitation (acetonitrile) followed by liquid-liquid extractionASA: 0.02-10 µg/mL, SA: 0.1-50 µg/mLASA: 20, SA: 100ASA: 2.1-7.9, SA: 0.2-5.2ASA: 95.4-96.7, SA: 94.6-111.3[4]
LC-MS/MS ASA & SAProtein precipitation (acetonitrile with 0.1% formic acid)ASA: 3-3000, SA: 30-30000ASA: 3, SA: 30Not SpecifiedNot Specified[5]
LC-MS/MS ASA & SALiquid-liquid extraction (tert-butyl methyl ether)ASA: 1-500, SA: 80-8000ASA: 1, SA: 80Not SpecifiedNot Specified[6]
UPLC-MS/MS ASA & SALiquid-liquid extraction (ethyl acetate)ASA & SA: 5-60005Not SpecifiedNot Specified[7][8]

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using LC-MS/MS.

Sample Preparation: Protein Precipitation followed by Liquid-Liquid Extraction[4]
  • To a plasma sample, add an internal standard (e.g., diclofenac).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Separate the supernatant and perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction[7][8]
  • Acidify the plasma sample.

  • Add an internal standard.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

To prevent the enzymatic degradation of acetylsalicylic acid in blood and plasma samples, it is recommended to collect blood in chilled tubes containing an enzyme inhibitor like potassium fluoride (B91410) and to keep the samples on ice during processing.[1][9]

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for sample analysis and the metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General experimental workflow for plasma sample analysis.

metabolic_pathway Carbaspirin This compound Aspirin Acetylsalicylic Acid (Aspirin) Carbaspirin->Aspirin Hydrolysis Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis Metabolites Further Metabolites Salicylic_Acid->Metabolites

References

Carbaspirin Calcium vs. Plain Aspirin: A Comparative Analysis for Thrombotic Event Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Carbaspirin calcium and plain aspirin (B1665792), focusing on their efficacy and safety profiles in the context of reducing thrombotic events. The information presented is based on available clinical and pharmacodynamic data to assist researchers and drug development professionals in understanding the nuances of these two acetylsalicylic acid formulations.

Introduction

Aspirin (acetylsalicylic acid) is a cornerstone in the primary and secondary prevention of cardiovascular and cerebrovascular thrombotic events. Its antiplatelet effect is well-established. This compound is a complex of calcium acetylsalicylate and urea, developed to offer a more soluble and potentially better-tolerated alternative to standard aspirin. This guide will delve into their mechanisms of action, comparative pharmacodynamics, and safety profiles, supported by experimental data.

Mechanism of Action: A Shared Pathway

Both this compound and plain aspirin exert their antiplatelet effects through the same active moiety: acetylsalicylic acid. Upon administration, this compound dissolves and releases acetylsalicylic acid.

The primary mechanism involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets. This acetylation of a serine residue at the active site of COX-1 prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor for thromboxane (B8750289) A2 (TXA2). TXA2 is a potent vasoconstrictor and a crucial mediator of platelet activation and aggregation. By blocking TXA2 synthesis, aspirin effectively reduces platelet aggregation for the entire lifespan of the platelet (approximately 7-10 days).[1]

Aspirin's Antiplatelet Mechanism of Action Arachidonic_Acid Arachidonic Acid (from platelet membrane) COX1 Cyclooxygenase-1 (COX-1) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation promotes Thrombosis Thrombotic Events Platelet_Activation->Thrombosis leads to Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 irreversibly inhibits

Aspirin's Antiplatelet Mechanism of Action

Comparative Efficacy and Pharmacodynamics

Direct, large-scale clinical trials comparing the efficacy of this compound and plain aspirin in reducing thrombotic events are limited. However, pharmacodynamic studies provide strong evidence for their bioequivalence in terms of antiplatelet effects.

A key study directly compared effervescent calcium carbasalate (ECC) to plain acetylsalicylic acid (ASA) in healthy volunteers. The findings indicated no statistically significant difference in the inhibition of serum thromboxane B2, a key marker of aspirin's antiplatelet activity.[2] This suggests that, at bioequivalent doses, both formulations achieve a similar degree of platelet inhibition.

ParameterThis compound (ECC)Plain Aspirin (ASA)p-valueReference
Serum Salicylate Concentration (mg/l) 58 (17)66 (23)NS[2]
Serum Thromboxane B2 Inhibition (%) 95.2 (5.5)97.2 (3.5)NS[2]
Gastric Mucosal PGE2 Synthesis Suppression (%) 84.3 (12.9)83.4 (17.1)NS[2]

NS: Not Significant. Data are presented as mean (standard deviation).

Safety Profile: Gastrointestinal Tolerance

A primary rationale for the development of this compound was to improve the gastrointestinal (GI) safety profile of aspirin. The aforementioned comparative study demonstrated a significant advantage for effervescent calcium carbasalate in this regard.[2]

ParameterThis compound (ECC)Plain Aspirin (ASA)p-valueReference
Total Gastric Erosions (number) 9.1 (8.7)23.8 (16.1)0.004[2]
Mean Gastric Body Lanza Score for Mucosal Damage LowerHigher0.003[2]

These findings suggest that this compound causes significantly less acute gastroduodenal mucosal damage compared to plain aspirin at bioequivalent doses.[2] However, another study investigating the incidence of peptic ulcer disease with low-dose effervescent calcium carbasalate versus low-dose plain aspirin found a similar risk, suggesting that the systemic effects of aspirin on the GI tract may be more significant than the local effects in the long term.[3]

Experimental Protocols

Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function and the efficacy of antiplatelet agents.

Objective: To measure the percentage of platelet aggregation in response to an agonist (e.g., arachidonic acid, ADP, collagen).

Methodology:

  • Blood Collection: Whole blood is collected via atraumatic venipuncture into a tube containing 3.2% sodium citrate (B86180) (9:1 blood-to-anticoagulant ratio). The sample should be kept at room temperature.[4]

  • Preparation of Platelet-Rich Plasma (PRP): The blood sample is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, which is the PRP, is carefully collected.[4]

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000-2500 x g) for 15 minutes to obtain PPP, which is used to set the 100% aggregation baseline.[4]

  • Instrument Calibration: The aggregometer is warmed to 37°C. The 0% aggregation baseline is set using a cuvette with PRP, and the 100% aggregation baseline is set with a cuvette containing PPP.[4]

  • Aggregation Assay: A specific volume of PRP is placed in a cuvette with a stir bar. After a brief incubation at 37°C, a platelet agonist (e.g., arachidonic acid at a final concentration of 0.5 mg/mL) is added to induce aggregation.[5]

  • Data Recording: The change in light transmittance through the sample is recorded over time as platelets aggregate. The maximum percentage of aggregation is determined. For aspirin sensitivity testing, a maximal aggregation of ≥20% in response to arachidonic acid is often considered indicative of aspirin non-sensitivity.[5]

LTA_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) Centrifuge_Low 2. Low-Speed Centrifugation (150-200 x g) Blood_Collection->Centrifuge_Low PRP 3. Collect Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP Centrifuge_High 4. High-Speed Centrifugation (2000-2500 x g) Centrifuge_Low->Centrifuge_High Calibration 6. Calibrate Aggregometer (0% with PRP, 100% with PPP) PRP->Calibration PPP 5. Collect Platelet-Poor Plasma (PPP) Centrifuge_High->PPP PPP->Calibration Incubation 7. Incubate PRP at 37°C Calibration->Incubation Add_Agonist 8. Add Platelet Agonist (e.g., Arachidonic Acid) Incubation->Add_Agonist Measure_Aggregation 9. Measure Light Transmittance Add_Agonist->Measure_Aggregation

Light Transmission Aggregometry (LTA) Workflow

Conclusion

The available evidence suggests that this compound and plain aspirin are pharmacodynamically equivalent in their antiplatelet effects, primarily through the irreversible inhibition of COX-1 and subsequent reduction of thromboxane A2 production. While direct comparative data on the reduction of thrombotic events is scarce, their bioequivalence in platelet inhibition implies a similar efficacy profile.

The primary distinguishing feature of this compound is its improved upper gastrointestinal safety profile in short-term use, causing less acute mucosal damage. However, the long-term benefits regarding the prevention of peptic ulcer disease are less clear. For researchers and drug development professionals, the choice between these formulations may hinge on the desired balance between antiplatelet efficacy and gastrointestinal tolerance in specific patient populations or clinical trial designs. Further head-to-head clinical outcome trials would be beneficial to definitively establish the comparative efficacy in preventing thrombotic events.

References

A Comparative Analysis of Aspirin and Carbaspirin Calcium: A Crossover Trial Design Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Acetylsalicylic Acid and its Calcium Salt Derivative

This guide provides a comprehensive comparison of the pharmacodynamic and pharmacokinetic properties of standard aspirin (B1665792) (acetylsalicylic acid) and carbaspirin calcium. The analysis is anchored in data from a randomized, double-blind, crossover trial, offering a robust framework for understanding the nuanced differences and similarities between these two widely used antiplatelet and analgesic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and clinical pharmacology.

Executive Summary

This compound, a calcium salt of acetylsalicylic acid complexed with urea, is designed to improve the solubility and gastrointestinal tolerance of aspirin. Clinical evidence from crossover trials demonstrates that while this compound and aspirin exhibit comparable systemic bioavailability and efficacy in inhibiting platelet aggregation, this compound is associated with significantly less gastroduodenal mucosal damage. This guide will delve into the experimental data supporting these findings, outline the methodologies of the key comparative studies, and visualize the underlying mechanisms and trial designs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key pharmacodynamic and gastrointestinal safety data from a randomized, crossover trial comparing effervescent this compound (ECC) to standard acetylsalicylic acid (ASA).

Table 1: Gastroduodenal Mucosal Damage [1]

ParameterAspirin (ASA)This compound (ECC)p-value
Total Gastric Erosions (mean)23.89.10.004
Gastric Body Lanza Score (mean)HigherLower0.003
Visual Analogue Score for Gastric Body Damage (mm, mean)32.716.90.008

Table 2: Pharmacodynamic and Bioavailability Markers [1]

ParameterAspirin (ASA)This compound (ECC)p-value
Serum Salicylate (B1505791) Concentration (mg/l, mean)6658Not Significant
Serum Thromboxane (B8750289) B2 Inhibition (%)97.295.2Not Significant
Gastric Mucosal PGE2 Synthesis Suppression (%)83.484.3Not Significant

Experimental Protocols

The primary source of the comparative data is a randomized, endoscopist-blinded, crossover trial involving healthy volunteers.[1]

Study Design:

  • Design: A randomized, crossover trial design was employed. This design is optimal for comparing two treatments within the same subjects, thereby reducing inter-individual variability.

  • Participants: Healthy volunteers were recruited for the study.

  • Treatment Arms:

    • Arm 1: Acetylsalicylic acid (ASA)

    • Arm 2: Effervescent this compound (ECC)

  • Dosing: Doses were administered to be bioequivalent.

  • Washout Period: A washout period was instituted between the two treatment phases to ensure that the effects of the first drug were completely eliminated before the second drug was administered.

  • Endpoints: The primary endpoints were measures of gastroduodenal mucosal damage, assessed via endoscopy. Secondary endpoints included serum salicylate concentrations, serum thromboxane B2 levels (as a marker of platelet aggregation inhibition), and gastric mucosal prostaglandin (B15479496) E2 (PGE2) synthesis.

Methodologies:

  • Endoscopy: Gastroduodenal endoscopy was performed at baseline and after each treatment period to visually assess and score mucosal damage. The Lanza score, a standardized grading system for endoscopic lesions, was utilized.

  • Biochemical Analyses:

    • Serum salicylate concentrations were measured to confirm bioequivalence.

    • Serum thromboxane B2 levels were quantified to assess the degree of cyclooxygenase-1 (COX-1) inhibition and, consequently, the antiplatelet effect.

    • Gastric mucosal biopsies were taken to measure prostaglandin E2 (PGE2) synthesis, providing insight into the local effects of the drugs on the gastric mucosa.

Mandatory Visualizations

Experimental Workflow: Cross-over Trial Design

cluster_group1 Group 1 cluster_group2 Group 2 Group 1 Start Start Group 1 ASA Treatment: Aspirin (ASA) Group 1 Start->Group 1 ASA Group 1 Washout Washout Period Group 1 ASA->Group 1 Washout Group 1 ECC Treatment: this compound (ECC) Group 1 Washout->Group 1 ECC Group 1 End End Group 1 ECC->Group 1 End Group 2 Start Start Group 2 ECC Treatment: this compound (ECC) Group 2 Start->Group 2 ECC Group 2 Washout Washout Period Group 2 ECC->Group 2 Washout Group 2 ASA Treatment: Aspirin (ASA) Group 2 Washout->Group 2 ASA Group 2 End End Group 2 ASA->Group 2 End Randomization Randomization Randomization->Group 1 Start Randomization->Group 2 Start

Caption: A diagram illustrating the workflow of a two-group randomized cross-over trial.

Signaling Pathway: Aspirin's Effect on Platelet Aggregation

Arachidonic Acid Arachidonic Acid COX1 Cyclooxygenase-1 (COX-1) Arachidonic Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Platelet Aggregation Platelet Aggregation TXA2->Platelet Aggregation Aspirin Aspirin Aspirin->COX1 Irreversible Inhibition

Caption: The signaling pathway of aspirin's irreversible inhibition of COX-1, leading to reduced platelet aggregation.

Logical Relationship: Metabolism of this compound

This compound This compound Dissociation Dissociation in GI Tract This compound->Dissociation Aspirin Acetylsalicylic Acid (Aspirin) Dissociation->Aspirin Urea Urea Dissociation->Urea Hydrolysis Hydrolysis Aspirin->Hydrolysis Salicylic Acid Salicylic Acid Hydrolysis->Salicylic Acid

Caption: The metabolic pathway of this compound, dissociating into aspirin and urea.

References

A Comparative Guide to the Bioequivalence of Carbaspirin Calcium Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of different carbaspirin calcium formulations. This compound, a complex of calcium acetylsalicylate and urea, is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of aspirin (B1665792).[1] Its formulation is designed to improve solubility and potentially enhance gastrointestinal tolerability compared to standard aspirin.[1]

I. Performance Comparison: An Illustrative Overview

Due to the limited availability of direct comparative studies, the following table presents an illustrative comparison of key pharmacokinetic parameters for two hypothetical immediate-release this compound formulations (Formulation A: Granules for Oral Solution; Formulation B: Film-Coated Tablet). The data are representative of typical values observed in bioequivalence studies of immediate-release aspirin products and are intended for demonstrative purposes.

Table 1: Illustrative Pharmacokinetic Parameters of Two Hypothetical this compound Formulations in Healthy Adults (n=24)

ParameterFormulation A (Granules)Formulation B (Tablet)
Cmax (ng/mL) 785.5 ± 460.1758.4 ± 455.3
Tmax (hr) 0.751.50
AUC₀-t (ng·hr/mL) 1015.7 ± 458.21008.9 ± 452.3
AUC₀-∞ (ng·hr/mL) 1025.3 ± 462.51018.1 ± 459.7

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

A study comparing effervescent calcium carbasalate (equivalent to 650 mg aspirin) with acetylsalicylic acid (ASA) in 20 healthy volunteers found that serum salicylate (B1505791) concentrations were similar between the two preparations, indicating they are bioequivalent.[2] Specifically, the serum salicylate concentrations were 58 (17) mg/l for effervescent calcium carbasalate and 66 (23) mg/l for ASA.[2] This study also noted that the effervescent calcium carbasalate formulation caused significantly less gastroduodenal mucosal damage than ASA.[2]

II. Experimental Protocols

The following is a representative experimental protocol for a bioequivalence study of an immediate-release this compound formulation, synthesized from established guidelines for aspirin and other immediate-release oral dosage forms.[3]

Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study with a washout period of at least 7 days.[3]

Subjects: Healthy, non-smoking male and non-pregnant, non-lactating female volunteers aged 18 to 55 years.[4] Subjects undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

Procedure:

  • Fasting: Subjects fast for at least 10 hours overnight prior to drug administration.

  • Dosing: In each study period, subjects receive a single oral dose of either the test or reference this compound formulation with 240 mL of water.

  • Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant and esterase inhibitor (e.g., physostigmine) at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. The concentrations of acetylsalicylic acid and its primary metabolite, salicylic (B10762653) acid, are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both the parent drug and its metabolite: Cmax, Tmax, AUC₀-t, and AUC₀-∞.[5][6]

  • Statistical Analysis: The bioequivalence of the two formulations is assessed by comparing the 90% confidence intervals for the ratio of the geometric means (test/reference) of Cmax, AUC₀-t, and AUC₀-∞. These intervals must fall within the predetermined acceptance range of 80% to 125%.[7]

III. Visualizations

A. Signaling Pathway

This compound is rapidly hydrolyzed to acetylsalicylic acid (aspirin), which exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes.[1]

Aspirin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) COX1->Thromboxane_A2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins Aspirin Aspirin (from this compound) Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Mechanism of action of aspirin, the active metabolite of this compound.

B. Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for different drug formulations.

Bioequivalence_Study_Workflow Screening Volunteer Screening (Inclusion/Exclusion Criteria) Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period (e.g., 7 days) Sampling1->Washout Analysis Bioanalytical Assay (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Crossover Formulation Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Analysis->Stat_Analysis Conclusion Conclusion on Bioequivalence Stat_Analysis->Conclusion

References

Head-to-Head Comparison: Carbaspirin Calcium vs. Clopidogrel in Cyclooxygenase (COX) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the cyclooxygenase (COX) inhibitory effects of carbaspirin calcium and clopidogrel (B1663587). This compound, a soluble aspirin (B1665792) derivative, and clopidogrel, a P2Y12 receptor antagonist, are both widely utilized antiplatelet agents. However, their mechanisms of action are fundamentally distinct, leading to different impacts on the COX pathway. This guide elucidates these differences through experimental data, detailed protocols, and pathway visualizations.

Executive Summary

This compound exerts its antiplatelet effect through the direct, irreversible inhibition of cyclooxygenase enzymes, primarily COX-1. This action blocks the production of thromboxane (B8750289) A2 (TxA2), a potent mediator of platelet aggregation. In contrast, clopidogrel does not inhibit COX enzymes. Its mechanism involves the irreversible blockade of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Experimental data confirms that while this compound significantly reduces levels of thromboxane B2 (TxB2), the stable metabolite of TxA2, clopidogrel has no direct effect on this COX-1-mediated pathway.

Mechanism of Action

This compound: This compound is a calcium salt of acetylsalicylic acid (aspirin) complexed with urea.[1] Upon ingestion, it rapidly dissociates to release aspirin.[1] Aspirin irreversibly acetylates a serine residue in the active site of both COX-1 and COX-2 enzymes, with a pronounced selectivity for COX-1.[2] In platelets, which primarily express COX-1, this inhibition prevents the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor of TxA2.[1] The resulting decrease in TxA2 production leads to reduced platelet activation and aggregation.[1]

Clopidogrel: Clopidogrel is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes. Its active metabolite selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[3] This prevents ADP from binding to the receptor and initiating a signaling cascade that leads to platelet activation and aggregation.[3] Clopidogrel's mechanism of action is entirely independent of the COX pathway.[4][5]

Signaling Pathway Diagrams

The distinct mechanisms of this compound (acting via aspirin) and clopidogrel are illustrated in the following signaling pathway diagrams.

cluster_0 Platelet Membrane AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) TXAS TxA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TxA2) Activation Platelet Activation & Aggregation TXA2->Activation COX1->PGH2 TXAS->TXA2 Aspirin Aspirin (from this compound) Aspirin->COX1 Inhibits

Caption: this compound (Aspirin) inhibits COX-1, blocking TxA2 synthesis.

cluster_1 Platelet Membrane P2Y12 P2Y12 Receptor Activation Platelet Activation & Aggregation P2Y12->Activation ADP ADP ADP->P2Y12 Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Inhibits

Caption: Clopidogrel inhibits the P2Y12 receptor, blocking ADP-mediated activation.

Quantitative Data on COX Inhibition

The following tables summarize experimental data comparing the effects of this compound (via its active metabolite, aspirin) and clopidogrel on COX-1 activity, as measured by serum thromboxane B2 (TxB2) levels.

Table 1: In Vitro COX Enzyme Inhibition by Aspirin

CompoundTargetIC50
AspirinCOX-15 µg/mL
AspirinCOX-2210 µg/mL
Data sourced from MedChemExpress.[6]

Table 2: Head-to-Head Comparison of Effects on Serum Thromboxane B2 (TxB2) Levels

Treatment GroupNBaseline Serum TxB2 (mean ± SEM)Post-treatment Serum TxB2 (mean ± SEM)% Change
Healthy Controls29288 ± 17 ng/mL268 ± 17 ng/mL-6.9%
Aspirin (75 mg/day)29288 ± 17 ng/mL2.9 ± 0.6 ng/mL -99.0%
Clopidogrel (75 mg/day)29288 ± 17 ng/mL258 ± 20 ng/mL-10.4%
Aspirin + Clopidogrel29288 ± 17 ng/mL3.0 ± 0.6 ng/mL -98.9%
*p < 0.001 compared to control and clopidogrel alone. Data adapted from a study on patients with coronary artery disease and healthy controls.[7]

Table 3: Effect of Adding Clopidogrel to Aspirin Therapy on Thromboxane Generation

ParameterAspirin MonotherapyAspirin + Clopidogrel Therapyp-value
Serum TxB2 (ng/mL)Wide VariationNo Significant Difference>0.05
Plasma TxB2 (ng/mL)Wide VariationNo Significant Difference>0.05
This study concluded that the use of a P2Y12 antagonist (clopidogrel) does not influence the effect of aspirin on the ability of platelets to generate thromboxane.[4][5]

Experimental Protocols and Workflow

The data presented above are typically generated using enzyme-linked immunosorbent assays (ELISA) to quantify TxB2 levels and light transmission aggregometry (LTA) to assess platelet function.

G cluster_0 Phase 1: Sample Collection & Preparation cluster_1 Phase 2: Assay Performance cluster_2 Phase 3: Data Analysis P1 Whole blood collection (e.g., into citrate (B86180) tubes for LTA or serum tubes for TxB2) P2 Centrifugation (150 x g, 10 min) to obtain Platelet-Rich Plasma (PRP) P1->P2 P4 Allow blood to clot (1 hr, RT) followed by centrifugation for serum P1->P4 P3 Further centrifugation (2000 x g, 10 min) to obtain Platelet-Poor Plasma (PPP) P2->P3 A1 Light Transmission Aggregometry (LTA): 1. Adjust PRP to standard platelet count. 2. Set PPP as 100% aggregation baseline. 3. Add agonist (e.g., Arachidonic Acid). 4. Measure change in light transmission. P2->A1 P3->A1 A2 Thromboxane B2 (TxB2) ELISA: 1. Prepare standards and samples. 2. Add to antibody-coated plate. 3. Add enzyme conjugate and incubate. 4. Wash, add substrate, and stop reaction. 5. Read absorbance at 450 nm. P4->A2 D1 Calculate % platelet aggregation A1->D1 D2 Generate standard curve for TxB2 and calculate sample concentrations A2->D2 D3 Compare results between This compound and Clopidogrel treatment groups D1->D3 D2->D3

Caption: Experimental workflow for comparing platelet function and TxB2 levels.
Key Experimental Methodologies

1. Thromboxane B2 (TxB2) Competitive ELISA

  • Principle: This assay quantifies TxB2 concentration in biological samples like serum or plasma. It is a competitive immunoassay where TxB2 in the sample competes with a fixed amount of enzyme-labeled TxB2 for binding sites on a polyclonal antibody-coated microplate. The amount of color produced is inversely proportional to the amount of TxB2 in the sample.

  • Protocol Outline:

    • Sample Preparation: Collect whole blood into serum separator tubes. Allow to clot for at least 1 hour at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the serum.

    • Standard Curve: Prepare a serial dilution of the provided TxB2 standard to create a standard curve (e.g., from ~15 pg/mL to 2000 pg/mL).

    • Assay:

      • Pipette 50 µL of standards and serum samples into the appropriate wells of the antibody-coated microplate.

      • Add 50 µL of the TxB2-enzyme conjugate to each well.

      • Incubate for 1-2 hours at 37°C.

      • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

      • Add 100 µL of substrate solution and incubate in the dark until color develops.

      • Add 50 µL of stop solution to terminate the reaction.

    • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

    • Analysis: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Determine the concentration of TxB2 in the samples by interpolating their absorbance values from the standard curve.[4][8]

2. Light Transmission Aggregometry (LTA)

  • Principle: LTA is the gold standard for measuring platelet aggregation. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

  • Protocol Outline:

    • Sample Preparation:

      • Collect fresh human whole blood into tubes containing 3.2% sodium citrate.

      • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 8-10 minutes) at room temperature.

      • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10-15 minutes).

    • Assay:

      • Pipette a defined volume (e.g., 450 µL) of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

      • Calibrate the instrument by setting the light transmission of the PRP to 0% and the PPP to 100%.

      • Add a platelet agonist to the PRP cuvette. To specifically assess the COX-1 pathway, arachidonic acid (e.g., 0.5 mg/mL) is used as the agonist.

      • Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

    • Analysis: The primary endpoint is the maximal percentage of aggregation, which is the maximum light transmission achieved during the recording period.[3]

Conclusion

The mechanisms of COX inhibition by this compound and clopidogrel are fundamentally different. This compound, through its active metabolite aspirin, is a direct inhibitor of the COX-1 enzyme, leading to a profound and measurable reduction in thromboxane B2 synthesis. Clopidogrel operates through a distinct pathway, inhibiting the P2Y12 receptor, and does not exert a direct inhibitory effect on COX enzymes or thromboxane production. This distinction is critical for researchers and clinicians in understanding the pharmacological basis of their antiplatelet effects and in designing experiments to evaluate their respective activities.

References

A Comparative Meta-Analysis of Low-Dose Aspirin and Calcium Supplementation in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current evidence reveals a significant preventative role for the combined use of low-dose aspirin (B1665792) and calcium supplementation in preeclampsia. However, the evidence for their synergistic application in cancer and cardiovascular disease prevention remains notably sparse, necessitating further targeted research.

This guide provides a detailed comparison of the efficacy and experimental basis for the combined use of low-dose aspirin and calcium supplementation across different clinical contexts. The information is tailored for researchers, scientists, and drug development professionals, offering a summary of quantitative data, in-depth experimental protocols, and visualizations of relevant biological pathways.

Key Findings Across Clinical Areas

The most robust evidence for the combined efficacy of low-dose aspirin and calcium supplementation lies in the prevention of preeclampsia. A recent meta-analysis of seven randomized controlled trials (RCTs) demonstrated a significant reduction in the incidence of preeclampsia and related adverse maternal and fetal outcomes.

In contrast, there is a conspicuous absence of meta-analyses and a scarcity of individual clinical trials investigating the combined use of low-dose aspirin and calcium for the primary prevention of cancer and cardiovascular disease. While both agents have been studied individually for these conditions, their potential synergistic effects remain largely unexplored in large-scale clinical trials.

Preeclampsia Prevention: A Strong Case for Combination Therapy

A meta-analysis has shown that low-dose aspirin combined with calcium supplementation is more effective than aspirin alone in preventing preeclampsia, reducing the risk of preterm birth and postpartum hemorrhage, and promoting fetal growth.[1][2][3] This intervention is considered to have clinical value and should be considered for high-risk pregnant women.[1][2][3]

Quantitative Data Summary

The following table summarizes the findings from a meta-analysis of seven randomized controlled trials evaluating the combination of low-dose aspirin and calcium supplementation for the prevention of preeclampsia and related conditions.

OutcomeOdds Ratio (OR)95% Confidence Interval (CI)
Preeclampsia with Gestational Hypertension0.170.11 - 0.28
Preeclampsia0.200.10 - 0.37
Gestational Hypertension0.150.07 - 0.31
Preterm Birth0.260.16 - 0.44
Postpartum Hemorrhage0.150.08 - 0.27
Fetal Growth Restriction0.160.08 - 0.33

Data from a meta-analysis of seven randomized controlled trials.[1][3]

Experimental Protocols for Preeclampsia Trials

The methodologies of the clinical trials included in the preeclampsia meta-analysis provide a framework for understanding the experimental basis of these findings.

Study Design: The meta-analysis included seven randomized controlled trials.[1][3] A representative example is a double-blind, placebo-controlled randomized clinical trial conducted in Brazil.[1][4]

Participant Population: The trials focused on pregnant women at high risk for developing preeclampsia.[1][3] Inclusion criteria typically included one or more high-risk factors or at least two moderate-risk factors.

  • High-Risk Factors: History of preeclampsia, multifetal gestation, chronic hypertension, pregestational type 1 or 2 diabetes, kidney disease, and autoimmune diseases such as systemic lupus erythematosus or antiphospholipid syndrome.

  • Moderate-Risk Factors: Nulliparity (first pregnancy), obesity (pre-pregnancy BMI >30), family history of preeclampsia (mother or sister), Black race, lower income, age 35 years or older, and previous adverse pregnancy outcomes.

Intervention:

  • Experimental Group: Received a combination of low-dose aspirin and calcium supplementation. Dosages in one trial were 100 mg of aspirin plus 2 g of calcium daily.[1][4]

  • Control Group: Received either a placebo or low-dose aspirin alone.[1]

Duration: The intervention was typically initiated between 12 and 28 weeks of gestation and continued until delivery.[2]

Primary Outcome: The primary endpoint was the incidence of preeclampsia.[1][4]

Secondary Outcomes: Included gestational hypertension, preterm birth, postpartum hemorrhage, and fetal growth restriction.[1]

Cancer and Cardiovascular Disease Prevention: An Evidence Gap

While low-dose aspirin and calcium have been individually investigated for their roles in preventing colorectal cancer and cardiovascular disease, there is a significant lack of robust clinical trial data on their combined use for these indications.

  • Colorectal Cancer: Clinical and cohort studies have suggested that both low-dose aspirin and calcium are effective low-risk strategies for the primary prevention of colorectal cancer (CRC). A cost-effectiveness analysis indicated that adding either low-dose aspirin or calcium to colonoscopy screening could be a beneficial and cost-effective strategy for CRC prevention. However, this was not a direct clinical trial of the combination therapy.

  • Cardiovascular Disease: Numerous trials have evaluated low-dose aspirin for the primary prevention of cardiovascular disease, with varying results and a consistent concern for increased bleeding risk. The role of calcium supplementation in cardiovascular health is also a subject of ongoing research and debate. To date, no major clinical trials have been published that specifically evaluate the combination of low-dose aspirin and calcium for the primary prevention of cardiovascular disease.

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological mechanisms of low-dose aspirin and calcium provides a basis for their clinical effects and potential synergies.

Low-Dose Aspirin Signaling Pathway

Low-dose aspirin's primary mechanism of action is the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets. This action blocks the production of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.

Aspirin_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (in Platelets) Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Aspirin Low-Dose Aspirin Aspirin->COX1 Irreversible Inhibition

Caption: Low-dose aspirin's mechanism of action.

Calcium Signaling Pathway

Calcium is a universal second messenger that regulates a multitude of cellular processes. Calcium signaling is initiated by an increase in intracellular calcium concentration, which can be triggered by various stimuli and leads to the activation of downstream effector proteins.

Calcium_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone) GPCR GPCR / RTK Extracellular_Signal->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum (ER) IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2_release->Cellular_Response

Caption: A simplified overview of a calcium signaling pathway.

Potential for Synergistic Action

While direct evidence for a synergistic signaling pathway is limited, the individual mechanisms of action of aspirin and calcium suggest potential for combined effects, particularly in the context of preeclampsia. Aspirin's anti-inflammatory and anti-platelet aggregation effects may complement calcium's role in regulating vascular tone and blood pressure. Further research is needed to elucidate the specific molecular interactions.

Experimental Workflow: Meta-Analysis of Clinical Trials

The process of conducting a meta-analysis involves a systematic and rigorous approach to identify, evaluate, and synthesize the results of multiple clinical trials.

Meta_Analysis_Workflow Define_Question Define Research Question (e.g., Efficacy of Aspirin + Calcium for Preeclampsia) Search_Strategy Develop Search Strategy (Keywords, Databases) Define_Question->Search_Strategy Database_Search Conduct Database Search (e.g., PubMed, EMBASE, Cochrane) Search_Strategy->Database_Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Database_Search->Study_Selection Data_Extraction Data Extraction (Outcomes, Patient Characteristics) Study_Selection->Data_Extraction Quality_Assessment Assess Quality of Included Studies Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (e.g., Odds Ratios, Forest Plots) Quality_Assessment->Statistical_Analysis Synthesize_Results Synthesize and Interpret Results Statistical_Analysis->Synthesize_Results

Caption: A typical workflow for a meta-analysis of clinical trials.

Conclusion and Future Directions

The combination of low-dose aspirin and calcium supplementation is a well-supported, evidence-based intervention for the prevention of preeclampsia in high-risk pregnancies. The data from a comprehensive meta-analysis provides clear quantitative support for its efficacy.

However, the application of this combination therapy to other major areas of preventive medicine, such as cancer and cardiovascular disease, remains an open question. The lack of dedicated clinical trials represents a significant research gap. Future studies should be designed to investigate the potential synergistic effects of low-dose aspirin and calcium in these diseases, with a focus on elucidating the underlying molecular mechanisms. Such research would be invaluable in determining whether the success of this combination in preeclampsia can be translated to other clinical settings.

References

Systemic vs. Local Effects of Low-Dose Carbaspirin Calcium on Peptic Ulcers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic and local mechanisms by which low-dose carbaspirin calcium, a soluble formulation of aspirin (B1665792), contributes to the development of peptic ulcers. The analysis is supported by experimental data and detailed methodologies to assist in research and development. While much of the foundational research has been conducted with acetylsalicylic acid (aspirin), the findings are largely applicable to this compound, which is bioequivalent in its systemic action.

Introduction: The Duality of Aspirin's Action

Low-dose aspirin is a cornerstone for the prevention of cardiovascular disease due to its antiplatelet effects. However, its utility is limited by a significant risk of gastrointestinal toxicity, including peptic ulcers and bleeding.[1][2] The gastrointestinal damage induced by aspirin-like compounds, including this compound, occurs through two primary pathways: a systemic effect mediated by the inhibition of cyclooxygenase (COX) enzymes and a direct topical or "local" injury to the gastric mucosa.[1][3][4]

The prevailing scientific consensus is that the systemic effect is the principal driver of clinically significant peptic ulceration for low-dose aspirin.[5][6][7] Even when administered intravenously, thereby bypassing direct contact with the stomach lining, aspirin and other NSAIDs can induce gastric ulcers.[5] Formulations designed to reduce local irritation, such as effervescent calcium carbasalate or enteric-coated aspirin, have not consistently demonstrated a reduction in the incidence of peptic ulcers in long-term use, reinforcing the primacy of the systemic mechanism.[1][6][8]

Systemic Effects: Prostaglandin (B15479496) Depletion

The primary systemic mechanism of aspirin-induced ulcerogenesis is the irreversible inhibition of COX-1.[9][10][11] This enzyme is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins (B1171923), particularly PGE2.[9][12][13]

Key Roles of Prostaglandins in Gastric Defense:

  • Stimulation of Mucus and Bicarbonate: Prostaglandins promote the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid and pepsin.[3][11][13]

  • Maintenance of Mucosal Blood Flow: They are crucial for maintaining adequate blood flow to the gastric mucosa, which is essential for oxygen and nutrient supply, as well as the removal of toxic agents.[3][11][13]

  • Support for Cellular Repair: Prostaglandins aid in the rapid repair and restitution of the epithelial lining following minor injury.[13]

Systemic inhibition of COX-1 by absorbed this compound leads to a significant reduction in these protective prostaglandins, rendering the mucosa vulnerable to injury from endogenous factors like acid and pepsin.[13][14]

Local Effects: Direct Mucosal Injury

The local effect of aspirin is characterized by direct topical irritation of the gastric epithelium.[3][4] As a weak acid, aspirin remains non-ionized in the highly acidic environment of the stomach.[5][14] This allows it to diffuse across the lipid membranes of epithelial cells. Once inside the pH-neutral environment of the cell, it becomes ionized and "trapped," leading to direct cellular damage.[5]

This topical injury can disrupt the hydrophobic characteristics of the mucosal surface, breaking down the primary defense barrier and allowing back-diffusion of hydrogen ions, which further damages the epithelium.[3] While this local damage can be observed endoscopically within minutes of administration, its role in the development of chronic, clinically significant ulcers is considered secondary to the systemic effects, especially at low doses.[5][14]

Comparative Analysis: Data from Experimental Studies

Studies comparing different formulations of aspirin provide insight into the relative contributions of local and systemic effects. This compound (often referred to as effervescent calcium carbasalate or ECC) was developed to be more soluble and buffered, theoretically reducing direct topical injury compared to standard acetylsalicylic acid (ASA).

Parameter MeasuredAcetylsalicylic Acid (ASA)This compound (ECC)Systemic Effect EquivalenceImplication for Ulcer PathogenesisReference
Gastric Mucosal Erosions (Total Number) 23.8 (mean)9.1 (mean)Not Applicable (Measures local damage)ECC causes significantly less acute, direct mucosal erosion than standard ASA.[15][16]
Suppression of Gastric Mucosal PGE2 Synthesis 83.4% (mean)84.3% (mean)Yes (Similar suppression)Both drugs exert a nearly identical systemic effect on the key protective pathway.[15]
Serum Thromboxane B2 Inhibition 97.2% (mean)95.2% (mean)Yes (Similar inhibition)Both drugs achieve equivalent systemic antiplatelet effects at the doses studied.[15]
Incidence of Peptic Ulcer (per 1000 person-years) 3.074.31Not Applicable (Clinical outcome)Despite reduced local damage, ECC shows a similar or even slightly higher risk of developing peptic ulcers over time, highlighting the dominant role of systemic effects.[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are standard protocols used in preclinical assessments of NSAID-induced gastric injury.

NSAID-Induced Gastric Ulcer Model in Rats

This model is widely used to evaluate the ulcerogenic potential of compounds like aspirin and to screen for gastroprotective agents.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Housing and Acclimatization: Animals are housed in standard cages with controlled temperature and a 12-hour light/dark cycle. They are allowed to acclimatize for at least one week before the experiment.

  • Fasting: To ensure an empty stomach and standardize conditions, rats are fasted for 24 hours prior to drug administration, with free access to water.[17][18]

  • Drug Administration:

    • Test Compound: this compound or acetylsalicylic acid is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) via gavage.

    • Ulcerogen: Indomethacin, a potent NSAID, is often used as a positive control to reliably induce ulcers. It can be administered orally or subcutaneously (e.g., 30-80 mg/kg).[17][19][20]

  • Observation Period: Following administration of the ulcerogen, animals are observed for a period, typically 4 to 8 hours, during which ulcer formation occurs.[17]

  • Euthanasia and Sample Collection: Animals are euthanized by a humane method (e.g., CO2 asphyxiation). The stomach is immediately excised, opened along the greater curvature, and rinsed with saline.

  • Ulcer Assessment:

    • Macroscopic Evaluation: The stomach is examined under a dissecting microscope. The number and severity of lesions (petechiae, erosions, ulcers) are scored. An ulcer index can be calculated based on the length or area of the lesions.

    • Histopathology: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of epithelial damage, inflammation, and hemorrhage.

  • Biochemical Analysis: Gastric mucosal tissue can be scraped and homogenized to measure levels of prostaglandins (e.g., PGE2) using an ELISA kit to quantify the systemic effect (COX inhibition).

Signaling Pathways and Experimental Workflows

Visual diagrams help clarify complex biological processes and experimental designs.

Mechanism of Aspirin-Induced Gastric Mucosal Injury

G cluster_local Local (Topical) Effect cluster_systemic Systemic Effect Oral Oral Administration (this compound) Stomach Acidic Gastric Lumen (pH 1-3) Oral->Stomach Dissolution Absorption Absorption into Systemic Circulation Oral->Absorption Cell Gastric Epithelial Cell (pH ~7.4) Stomach->Cell Passive Diffusion (Non-ionized form) Damage Direct Cell Damage (Ion Trapping) Cell->Damage Ionization & Trapping Ulcer Peptic Ulcer Formation Damage->Ulcer Contributes to COX1 COX-1 Enzyme (in Gastric Mucosa) Absorption->COX1 Irreversible Inhibition COX1->Ulcer Leads to (via loss of defense) AA Arachidonic Acid PGs Protective Prostaglandins (PGE2, PGI2) AA->PGs Catalyzed by COX-1 Defense Mucosal Defense Mechanisms (Mucus, Blood Flow, Bicarbonate) PGs->Defense Stimulation

Caption: Dual pathways of aspirin-induced peptic ulcer formation.

Standard Preclinical Experimental Workflow

G cluster_groups Treatment Groups start Start: Select Animal Model (Rats) acclimate Acclimatization (1 week) start->acclimate fasting Fasting (24h, water ad libitum) acclimate->fasting grouping Randomize into Groups (n=8 per group) fasting->grouping admin Drug Administration grouping->admin g1 Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.) g2 Group 2: this compound (Test Dose, p.o.) g3 Group 3: Positive Control (e.g., Indomethacin, s.c.) observe Observation Period (4-8 hours) admin->observe euthanize Euthanasia & Stomach Excision observe->euthanize analysis Ulcer Scoring & Analysis (Macroscopic, Histological, Biochemical) euthanize->analysis end End: Data Interpretation analysis->end

Caption: Workflow for evaluating NSAID-induced gastric injury in vivo.

Logical Relationship: Systemic vs. Local Factors

G center_node Peptic Ulcer Pathogenesis (Low-Dose this compound) systemic_hub Systemic Effects (Primary Driver) center_node->systemic_hub local_hub Local Effects (Contributing Factor) center_node->local_hub s1 COX-1 Inhibition systemic_hub->s1 s2 Prostaglandin Depletion systemic_hub->s2 s3 Reduced Mucosal Blood Flow systemic_hub->s3 s4 Impaired Mucus/Bicarbonate Barrier systemic_hub->s4 l1 Direct Topical Irritation local_hub->l1 l2 Intracellular Ion Trapping local_hub->l2 l3 Disruption of Hydrophobic Barrier local_hub->l3 s1->s2 s2->s3 s2->s4 l1->l1 l1->l2 l1->l3 l2->l3

Caption: Dominance of systemic effects in ulcer pathogenesis.

References

A Comparative Pharmacodynamic Analysis of Carbaspirin Calcium and Sodium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacodynamic profiles of two commonly used salicylates: carbaspirin calcium and sodium salicylate (B1505791). The information presented herein is supported by experimental data to facilitate an objective evaluation of their mechanisms of action, potency, and therapeutic effects.

Executive Summary

This compound, a complex of calcium acetylsalicylate and urea, exerts its pharmacological effects through its active metabolite, aspirin (B1665792) (acetylsalicylic acid). Aspirin is a well-characterized irreversible inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. In contrast, sodium salicylate, the sodium salt of salicylic (B10762653) acid and a primary metabolite of aspirin, functions as a reversible and competitive inhibitor of COX enzymes. Its anti-inflammatory properties are also significantly attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. While both compounds exhibit analgesic, anti-inflammatory, and antipyretic properties, their distinct mechanisms of action at the molecular level result in different pharmacodynamic profiles.

Data Presentation

The following tables summarize the key pharmacodynamic parameters of this compound (as aspirin) and sodium salicylate. It is important to note that the IC50 values presented are derived from various studies and may not be directly comparable due to differing experimental conditions.

Table 1: Comparative Efficacy of COX-2 Inhibition

CompoundIC50 (COX-2)Cell Line/Assay ConditionReference
Aspirin1.67 µg/mLIntact A549 cells (in the presence of 30 µM arachidonic acid)[1]
Sodium Salicylate5 µg/mLIL-1β-induced PGE2 release in human A549 cells (24 hr)[2]
Sodium Salicylate>100 µg/mLIL-1β-induced COX-2 in human A549 cells (in the presence of 30 µM arachidonic acid)[2]
Salicylate≈ 5 x 10⁻⁶ MPMA-induced PGE₂ synthesis in human foreskin fibroblasts[3]

Table 2: Comparison of Anti-Inflammatory and Analgesic Effects in Rheumatoid Arthritis

ParameterAspirin (enteric coated, 4.8 g daily)Sodium Salicylate (enteric coated, 4.8 g daily)Outcome
Pain ReliefSignificant improvementSignificant improvementNo significant difference
Articular Index of Joint TendernessSignificant reductionSignificant reductionNo significant difference
Grip StrengthSignificant increaseSignificant increaseNo significant difference
Digital Joint CircumferenceSignificant decreaseSignificant decreaseNo significant difference
Patient's AssessmentSignificant improvementSignificant improvementNo significant difference

Data from a crossover study in 18 patients with rheumatoid arthritis.[4]

Table 3: Comparative Effects on Gastroduodenal Mucosal Damage

ParameterAspirin (ASA)Effervescent Calcium Carbasalate (ECC)p-value
Total Gastric Erosions23.8 (16.1)9.1 (8.7)0.004
Gastric Body Lanza ScoreLower with ECC0.003
Visual Analogue Score for Gastric Body Damage32.7 mm (20.8)16.9 mm (15.9)0.008
Serum Thromboxane B2 Inhibition97.2% (3.5)95.2% (5.5)NS
Gastric Mucosal PGE2 Synthesis Suppression83.4% (17.1)84.3% (12.9)NS

Data from a randomized, crossover trial in 20 healthy volunteers.[5]

Mechanism of Action

This compound (acting via Aspirin)

This compound rapidly dissociates to release aspirin. Aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[6] This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The irreversible nature of this inhibition, particularly on COX-1 in platelets, leads to a prolonged antiplatelet effect.[7]

Sodium Salicylate

The mechanism of sodium salicylate is more multifaceted. It is a weak, reversible, and competitive inhibitor of COX enzymes, and its inhibitory effect on COX-2 is notably dependent on the concentration of arachidonic acid.[2] At high substrate concentrations, the inhibitory effect of sodium salicylate is significantly reduced.[2]

A crucial component of sodium salicylate's anti-inflammatory action is its ability to inhibit the activation of the transcription factor NF-κB.[7] By preventing the degradation of its inhibitory subunit, IκBα, sodium salicylate blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of various pro-inflammatory genes, including cytokines and chemokines.[8]

Signaling Pathway Diagrams

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGG2/PGH2) COX1_COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Carbaspirin_Calcium This compound (via Aspirin) Carbaspirin_Calcium->COX1_COX2 Irreversible Inhibition (Acetylation) Sodium_Salicylate Sodium Salicylate Sodium_Salicylate->COX1_COX2 Reversible, Competitive Inhibition NF_kappaB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) p_IkBa->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Sodium_Salicylate Sodium Salicylate Sodium_Salicylate->IKK Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NFkB_n->Gene_Transcription PGE2_Release_Assay_Workflow A Culture A549 cells B Induce COX-2 with IL-1β (24h) A->B C Treat with this compound or Sodium Salicylate (various conc.) B->C D Incubate (e.g., 30 min) C->D E Collect cell supernatant D->E F Measure PGE2 concentration (ELISA) E->F G Calculate % inhibition and IC50 F->G

References

Preclinical Efficacy of Carbaspirin Calcium: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical models used to validate the efficacy of carbaspirin calcium, a non-steroidal anti-inflammatory drug with antiplatelet activity. The performance of this compound is benchmarked against other common antiplatelet agents, supported by experimental data from established preclinical models.

This compound, a complex of acetylsalicylic acid (aspirin) and calcium urea, exerts its antiplatelet effect through the irreversible inhibition of cyclooxygenase-1 (COX-1) by its active metabolite, salicylate. This action ultimately reduces the production of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet aggregation. To evaluate the efficacy of this compound and its alternatives in a preclinical setting, various in vivo and in vitro models are employed. This guide details the methodologies of key assays and presents comparative data to aid in the selection of appropriate models for research and development.

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical studies on aspirin (B1665792) (as a proxy for this compound), clopidogrel (B1663587), and ticagrelor (B1683153) in widely used thrombosis and hemostasis models.

Table 1: In Vivo Efficacy in Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)% Patency (at 60 min)
Vehicle Control-11.4 ± 4.150%
AspirinData not availableData not availableData not available
Clopidogrel37.0 ± 1.0 (for occluded animals)71%[1]
Clopidogrel10No occlusion100%[1]

Table 2: In Vivo Efficacy in Tail Bleeding Assay (Mouse)

Treatment GroupDose (mg/kg)Bleeding Time (seconds)Blood Loss (arbitrary units * s)
Vehicle Control-113.9 ± 24.64[2]122[3]
Aspirin100363.3 ± 93.3[2]Data not available
TicagrelorIV infusion2003[3]909[3]

Table 3: In Vitro Efficacy in Platelet Aggregation Assays

DrugAgonistAssay TypeInhibition (%)IC50
Aspirin (81mg in vivo)Arachidonic Acid (0.9 mM)LTA97% (median, at 15 min)[4]Not applicable
ClopidogrelADP (6 µM)LTA (washed platelets)70 ± 1% (at 30 µM)[5]1.9 ± 0.3 µM[5]
TicagrelorADPLTA (washed platelets)Data not available0.005 ± 0.004 µM[6]

LTA: Light Transmission Aggregometry

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below to ensure reproducibility and aid in the design of future studies.

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This widely used in vivo model assesses the formation of an occlusive thrombus in the carotid artery following oxidative injury.

Procedure:

  • Animal Preparation: Anesthetize a mouse (e.g., C57BL/6) and surgically expose the common carotid artery.

  • Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Injury Induction: Apply a filter paper saturated with a specific concentration of ferric chloride (FeCl₃) solution (e.g., 3.5% to 10%) to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Thrombus Formation Monitoring: Continuously monitor blood flow using the Doppler probe. The time to complete cessation of blood flow (occlusion) is the primary endpoint.

  • Data Analysis: Compare the time to occlusion and the percentage of patent vessels at the end of the experiment between vehicle-treated and drug-treated groups.

Tail Bleeding Assay

This in vivo assay evaluates the effect of antiplatelet agents on hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury.

Procedure:

  • Animal Preparation: Anesthetize a mouse and pre-warm it to ensure consistent blood flow.

  • Drug Administration: Administer the test compound (e.g., this compound, aspirin, clopidogrel, ticagrelor) or vehicle at the desired dose and time before the assay.

  • Injury: Transect a small portion (e.g., 3 mm) of the distal tail with a sharp blade.

  • Bleeding Measurement: Immediately immerse the tail in pre-warmed saline (37°C) and start a timer. The time until bleeding cessation for a defined period (e.g., 30 seconds) is recorded as the bleeding time. Blood loss can also be quantified by measuring the amount of hemoglobin in the saline.

  • Data Analysis: Compare the bleeding time and blood loss between treated and control groups.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is a gold-standard in vitro method to measure platelet aggregation in response to various agonists.

Procedure:

  • Sample Preparation: Obtain platelet-rich plasma (PRP) from blood samples collected from either human volunteers or preclinical animal models.

  • Incubation: Incubate the PRP with the test compound (e.g., the active metabolite of this compound, clopidogrel, or ticagrelor) or vehicle for a specified time.

  • Aggregation Induction: Add a platelet agonist to the PRP in a cuvette placed in an aggregometer. For aspirin/carbaspirin calcium, arachidonic acid is the appropriate agonist. For P2Y12 inhibitors like clopidogrel and ticagrelor, adenosine (B11128) diphosphate (B83284) (ADP) is used.

  • Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. Increased light transmission corresponds to increased platelet aggregation.

  • Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the vehicle control.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Carbaspirin_Calcium This compound (via Aspirin) Carbaspirin_Calcium->COX1 Irreversible Inhibition

Mechanism of Action of this compound.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi_Signaling Gi Signaling (↓cAMP) P2Y12->Gi_Signaling Platelet_Activation Platelet Activation & Aggregation Gi_Signaling->Platelet_Activation Clopidogrel Clopidogrel (Active Metabolite) Clopidogrel->P2Y12 Irreversible Inhibition Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversible Inhibition

Mechanism of Action of P2Y12 Inhibitors.

G Start Start Animal_Prep Anesthetize Mouse & Expose Carotid Artery Start->Animal_Prep Baseline_Flow Measure Baseline Blood Flow Animal_Prep->Baseline_Flow FeCl3_Injury Apply FeCl3-soaked Filter Paper Baseline_Flow->FeCl3_Injury Monitor_Flow Continuously Monitor Blood Flow FeCl3_Injury->Monitor_Flow Occlusion Time to Occlusion Monitor_Flow->Occlusion Data_Analysis Compare Time to Occlusion & % Patency Occlusion->Data_Analysis End End Data_Analysis->End

Ferric Chloride-Induced Thrombosis Workflow.

G Start Start Drug_Admin Administer Test Compound or Vehicle Start->Drug_Admin Tail_Transection Transect Distal Tail Drug_Admin->Tail_Transection Measure_Bleeding Immerse Tail in Saline & Measure Bleeding Time Tail_Transection->Measure_Bleeding Bleeding_Time Record Bleeding Time Measure_Bleeding->Bleeding_Time Data_Analysis Compare Bleeding Time & Blood Loss Bleeding_Time->Data_Analysis End End Data_Analysis->End

Tail Bleeding Assay Workflow.

References

A Tale of Two Calciums: Carbaspirin Calcium and Calcium Carbonate in the Clinical Arena

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison for researchers, scientists, and drug development professionals.

In the vast landscape of clinical therapeutics, both carbaspirin calcium and calcium carbonate play significant roles, yet their applications are distinctly different. While both are calcium salts, their clinical utility stems from entirely separate active moieties. This compound is a non-steroidal anti-inflammatory drug (NSAID) and antiplatelet agent, a chemical complex of acetylsalicylic acid (aspirin) and urea.[1][2] In contrast, calcium carbonate serves primarily as a calcium supplement and an antacid.[3] This guide provides a comprehensive comparison of these two compounds, detailing their respective mechanisms of action, clinical applications, and available data from clinical studies.

Section 1: Quantitative Data Summary

Due to their disparate therapeutic indications, direct comparative clinical trial data for this compound and calcium carbonate is unavailable. The following tables summarize key quantitative data for each compound based on studies evaluating their individual efficacy and safety.

Table 1: Pharmacokinetic and Efficacy Data for this compound

ParameterValueClinical ContextSource
Bioequivalent Aspirin (B1665792) Dose650 mgEffervescent calcium carbasalate (826.8 mg)[4]
Peak Plasma Concentration (ASA)8.88 ± 1.31 µg/mLAnimal studies[5]
Time to Peak Plasma Concentration (ASA)0.170 hoursAnimal studies[5]
Terminal Half-life (ASA)11.2 ± 8.04 hoursAnimal studies[5]
Gastric Erosions (vs. Aspirin)9.1 (8.7) vs. 23.8 (16.1)Healthy volunteers[4]
Peptic Ulcer Risk (vs. Aspirin)HR: 1.39 (95% CI: 0.92-2.12)Low-dose, population-based study[6]

Table 2: Efficacy and Safety Data for Calcium Carbonate

ParameterValueClinical ContextSource
Elemental Calcium Content42%Per gram of calcium carbonate[7]
Cardiovascular Disease Risk (with Vitamin D)No significant increase/decreasePostmenopausal women[8][9]
Myocardial Infarction Risk~25-30% increaseMeta-analyses of calcium supplements[10][11]
Stroke Risk~15-20% increaseMeta-analyses of calcium supplements[10][11]
ConstipationHigher incidence vs. Calcium Citrate (B86180)Patients with hypoparathyroidism[12]

Section 2: Experimental Protocols

Study 1: Comparison of Gastroduodenal Mucosal Damage by Calcium Carbasalate and Aspirin

  • Objective: To compare the acute gastric mucosal damage in healthy volunteers treated with acetylsalicylic acid (ASA) and effervescent calcium carbasalate (ECC).[4]

  • Methodology: This was a randomized, endoscopist-blinded, crossover trial involving 20 healthy volunteers. Participants received either 650 mg of ASA three times daily or 826.8 mg of ECC (bioequivalent to 650 mg ASA) three times daily for five days. Endoscopy was performed at baseline and on day 5 of each treatment period. The number and type of gastric erosions were recorded. Serum salicylate, thromboxane (B8750289) B2, and gastric mucosal prostaglandin (B15479496) E2 (PGE2) concentrations were also measured.[4]

Study 2: Calcium Citrate Versus Calcium Carbonate in Chronic Hypoparathyroidism

  • Objective: To compare the efficacy of calcium citrate and calcium carbonate in maintaining serum calcium levels and to assess their impact on nephrolithiasis risk and quality of life in patients with chronic hypoparathyroidism.[7][12]

  • Methodology: A randomized, double-blind, crossover clinical trial was conducted with patients with chronic postsurgical hypoparathyroidism.[7][13] Participants were randomized to receive either calcium citrate or calcium carbonate for one month and then crossed over to the other treatment for another month.[7][12] The primary outcomes were the change in albumin-adjusted serum calcium and the ion activity product of calcium oxalate. Secondary outcomes included quality of life scores, fatigue, constipation, and adverse events.[7]

Section 3: Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Cyclooxygenase

This compound acts through its active component, acetylsalicylic acid (aspirin).[1] Aspirin irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][5] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][14] The antiplatelet effect of aspirin is primarily due to the inhibition of thromboxane A2 synthesis in platelets, which is a potent promoter of platelet aggregation.[1] The inclusion of calcium in the formulation helps to buffer the acidity of aspirin, potentially reducing direct irritation to the stomach lining.[15]

Carbaspirin_Calcium_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Thromboxane A2 Thromboxane A2 COX-1 / COX-2->Thromboxane A2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever This compound (Aspirin) This compound (Aspirin) This compound (Aspirin)->COX-1 / COX-2 Inhibits Platelet Aggregation Platelet Aggregation Thromboxane A2->Platelet Aggregation

Mechanism of this compound

Calcium Carbonate: Systemic Calcium Regulation

Calcium carbonate's primary role is to provide calcium to the body.[3] In the acidic environment of the stomach, it is converted to calcium chloride. Calcium is then absorbed in the small intestine, a process facilitated by vitamin D.[3] Once in the bloodstream, ionized calcium is physiologically active and plays a crucial role in numerous bodily functions, including nerve transmission, muscle contraction, and blood clotting. It is also a critical component of bone and teeth.[3] As an antacid, calcium carbonate neutralizes stomach acid. In patients with chronic kidney disease, it acts as a phosphate (B84403) binder, forming insoluble calcium phosphate in the gut, which is then excreted.[3]

Calcium_Carbonate_Workflow cluster_gut Gastrointestinal Tract cluster_blood Bloodstream cluster_body Systemic Effects Calcium Carbonate (Oral) Calcium Carbonate (Oral) Stomach Acid Stomach Acid Calcium Carbonate (Oral)->Stomach Acid Reacts with Phosphate Phosphate Calcium Carbonate (Oral)->Phosphate Binds to Calcium Chloride Calcium Chloride Stomach Acid->Calcium Chloride Forms Ionized Calcium Ionized Calcium Calcium Chloride->Ionized Calcium Absorbed as Calcium Phosphate (Excreted) Calcium Phosphate (Excreted) Phosphate->Calcium Phosphate (Excreted) Forms Bone & Teeth Bone & Teeth Ionized Calcium->Bone & Teeth Nerve Transmission Nerve Transmission Ionized Calcium->Nerve Transmission Muscle Contraction Muscle Contraction Ionized Calcium->Muscle Contraction

Clinical Workflow of Calcium Carbonate

References

Safety Operating Guide

Navigating the Disposal of Carbaspirin Calcium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the proper disposal of Carbaspirin Calcium, a non-steroidal anti-inflammatory drug. Adherence to these procedures is crucial for maintaining regulatory compliance and fostering a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves. Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1]

  • Body Protection: A lab coat or complete suit protecting against chemicals is recommended.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH (US) or EN 143 (EU) approved particle respirator.[1]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent dust formation and inhalation.[1][3]

  • Handle in a well-ventilated area.[1]

  • Store in a tightly closed container in a dry and well-ventilated place.[4]

In the event of a spill, avoid creating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, as with any pharmaceutical waste, is governed by a complex set of regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), overseen by the Environmental Protection Agency (EPA).[5][6]

Step 1: Waste Characterization

The first critical step is to determine if the this compound waste is classified as hazardous. While this compound is not specifically listed as a hazardous waste, a formal hazardous waste determination should be conducted by your institution's Environmental Health and Safety (EHS) department. This assessment will evaluate the waste against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.

Step 2: Segregation and Containerization

Proper segregation of waste streams is essential.

  • Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous, this compound waste should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.[7] Use a sturdy, leak-proof container with a secure lid.

  • Hazardous Pharmaceutical Waste: If the waste is determined to be hazardous, it must be collected in a designated hazardous waste container. These containers are often color-coded (e.g., black for RCRA hazardous waste).

Container Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste" or "Non-Hazardous Pharmaceutical Waste"

  • The name of the chemical: "this compound"

  • The date accumulation started

  • The specific hazards (e.g., "Harmful if Swallowed," "Skin Irritant")

Step 3: Storage

Store sealed waste containers in a designated, secure area away from incompatible materials and general laboratory traffic.[7] Storage times for hazardous waste are regulated and depend on the quantity of waste generated by the facility.

Step 4: Arrange for Licensed Disposal

Never dispose of this compound down the drain or in the regular trash.[8] Federal regulations, such as Subpart P of the RCRA, prohibit the sewering of hazardous waste pharmaceuticals.[6][8]

Engage a licensed and reputable hazardous waste disposal company to transport and dispose of the this compound waste.[1] This ensures that the waste is managed in compliance with all federal, state, and local regulations. Most pharmaceutical waste is treated by incineration at a permitted facility.[6]

Step 5: Documentation

Maintain meticulous records of all waste disposal activities. This documentation is crucial for regulatory compliance and should include:

  • Waste determination records

  • Container labeling details

  • Accumulation start and end dates

  • Copies of waste manifests from the disposal vendor

Quantitative Data Summary

ParameterGuidelineCitation
P-listed Acute Hazardous Waste Generation Limit Facilities generating more than 1 kg (2.2 lbs) of acute hazardous waste per month are subject to more stringent regulations. This compound is not a P-listed waste.[7]
Solubility in PBS (pH 7.2) Approximately 10 mg/mL. Aqueous solutions are not recommended for storage for more than one day.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.

Carbaspirin_Calcium_Disposal_Workflow start Start: this compound Waste Generated waste_characterization Step 1: Waste Characterization (Consult EHS) start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous non_hazardous_container Step 2: Segregate and Containerize (Non-Hazardous Pharmaceutical Waste Container) is_hazardous->non_hazardous_container No hazardous_container Step 2: Segregate and Containerize (Hazardous Waste Container) is_hazardous->hazardous_container Yes storage Step 3: Secure Storage non_hazardous_container->storage hazardous_container->storage disposal Step 4: Arrange for Licensed Disposal (Incineration) storage->disposal documentation Step 5: Document Disposal disposal->documentation end End: Proper Disposal Complete documentation->end

Caption: Workflow for the proper disposal of this compound.

By adhering to this structured disposal protocol, laboratory professionals can ensure the safe and compliant management of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification on disposal policies and procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbaspirin Calcium
Reactant of Route 2
Reactant of Route 2
Carbaspirin Calcium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。